4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
4-chloro-5-(dimethylamino)-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-15(2)10-8-14-16(12(17)11(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJHBWNOBINIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074553 | |
| Record name | 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3707-98-0 | |
| Record name | 3(2H)-pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003707980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSJ01SK3SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (Chloridazon)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, more commonly known as Chloridazon (CAS No: 1698-60-8), is a selective systemic herbicide primarily utilized for the control of broadleaf weeds in beet cultivation.[1] Its herbicidal activity stems from its potent ability to inhibit photosynthesis. This guide provides a detailed examination of the molecular mechanism underpinning Chloridazon's action, focusing on its interaction with Photosystem II (PSII). It will further explore the downstream consequences of this inhibition and the established experimental protocols for investigating these effects. While the pyridazinone scaffold is explored for various pharmacological activities, this document will concentrate on the established herbicidal mechanism of Chloridazon.[2][3][4]
Introduction: The Pyridazinone Core and Herbicidal Activity
The pyridazinone chemical family, to which Chloridazon belongs, is a versatile scaffold that has been investigated for a range of biological activities.[2][3][4] Chloridazon, specifically 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, was introduced as a selective herbicide by BASF in the 1960s.[1] It is a systemic compound, readily absorbed by the roots of plants and translocated acropetally (upwards) throughout the plant.[1][5] Its primary mode of action is the disruption of the photosynthetic process, a vital function for plant survival.[1][6]
Core Mechanism of Action: Inhibition of Photosystem II
The cornerstone of Chloridazon's herbicidal effect is its function as a potent inhibitor of Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.[6][7][8] This inhibition disrupts the photosynthetic electron transport chain, which is responsible for converting light energy into chemical energy in the form of ATP and NADPH.[9]
The Target Site: The D1 Protein and the QB-Binding Niche
Within the multi-subunit PSII complex, the primary target of Chloridazon is the D1 protein.[7][8][9] Specifically, Chloridazon binds to the QB binding site on the D1 protein.[10][11] This site is normally occupied by a mobile plastoquinone molecule (PQ), which acts as an electron acceptor.[9]
The process of photosynthetic electron transfer involves the excitation of the P680 reaction center chlorophylls, leading to the reduction of a primary quinone acceptor, QA, and subsequently the secondary quinone acceptor, QB.[12][13] Once QB has accepted two electrons and two protons, it detaches from the D1 protein and shuttles the electrons to the next component of the electron transport chain, the cytochrome b6f complex.[9]
Chloridazon, along with other PSII-inhibiting herbicides like triazines and ureas, acts as a competitive inhibitor at the QB site.[10][11] Due to a higher binding affinity for this niche compared to plastoquinone, Chloridazon effectively displaces PQ, thereby blocking the transfer of electrons from QA to QB.[9][10]
Visualizing the Inhibition Pathway
The following diagram illustrates the disruption of the photosynthetic electron transport chain by Chloridazon at the level of PSII.
Caption: Chloridazon competitively binds to the QB site on the D1 protein of PSII, blocking electron transfer to plastoquinone.
Downstream Consequences of PSII Inhibition
The blockage of electron transport by Chloridazon has several cascading and ultimately lethal effects on the plant:
-
Cessation of ATP and NADPH Synthesis: The immediate consequence is the halting of linear electron flow, which prevents the production of ATP and NADPH, the energy currency and reducing power required for CO2 fixation in the Calvin cycle.[9]
-
Formation of Reactive Oxygen Species (ROS): The inability to transfer electrons away from Q
Aleads to a highly reduced state in the early part of the PSII electron transport chain. This promotes the formation of highly reactive triplet chlorophyll and singlet oxygen. These reactive oxygen species (ROS) initiate a cascade of oxidative damage.[8] -
Lipid Peroxidation and Membrane Damage: The generated ROS attack polyunsaturated fatty acids in the thylakoid membranes, leading to lipid peroxidation.[8][14] This process destroys the integrity of chloroplast and cell membranes, causing them to become leaky. The subsequent cellular dehydration and disintegration of organelles are the primary causes of plant death, rather than starvation from lack of photosynthesis.[8]
-
Photo-destruction of Chlorophyll: The accumulation of excess light energy that cannot be dissipated through photochemistry leads to the photodegradation of chlorophyll molecules, resulting in visible symptoms of chlorosis (yellowing) and necrosis (tissue death).[1]
Experimental Methodologies for Elucidating the Mechanism of Action
The characterization of PSII inhibitors like Chloridazon relies on a suite of biophysical and biochemical techniques. These methods provide quantitative data on the compound's impact on photosynthetic function.
Chlorophyll a Fluorescence Analysis
This is a powerful, non-invasive technique to probe the functionality of PSII.[15][16] By measuring the fluorescence emitted from chlorophyll a molecules, one can deduce the efficiency of photochemical energy conversion.
-
Principle: When PSII reaction centers are "open" (Q
Ais oxidized), absorbed light energy is used for photochemistry, and fluorescence is low. When an inhibitor like Chloridazon blocks electron flow beyond QA, QAbecomes rapidly and persistently reduced. These "closed" reaction centers cannot use the absorbed energy for photochemistry, causing a significant increase in the amount of energy dissipated as fluorescence.[17] -
Key Parameters: The maximal quantum yield of PSII (Fv/Fm) is a key parameter measured. In healthy plants, this value is typically around 0.83. Treatment with a PSII inhibitor causes a significant decrease in Fv/Fm.[18]
Experimental Protocol: Measuring Fv/Fm
-
Dark Adaptation: Plant leaves or algal suspensions are dark-adapted for at least 15-20 minutes to ensure all PSII reaction centers are in an "open" state.
-
Minimal Fluorescence (Fo) Measurement: A weak measuring light is applied to determine the minimal fluorescence level (Fo), when photochemical quenching is maximal.
-
Maximal Fluorescence (Fm) Measurement: A short, intense pulse of saturating light is applied to transiently close all PSII reaction centers by fully reducing Q
A. The peak fluorescence reached during this pulse is the maximal fluorescence (Fm). -
Calculation: The maximal quantum yield of PSII is calculated as: Fv/Fm = (Fm - Fo) / Fm
-
Data Interpretation: A dose-dependent decrease in Fv/Fm after application of Chloridazon confirms its inhibitory effect on PSII.[18]
Caption: Workflow for determining PSII quantum yield (Fv/Fm) using chlorophyll fluorescence.
Thermoluminescence
Thermoluminescence (TL) is a highly sensitive technique for studying the redox states of PSII components.[19][20]
-
Principle: After illumination at a low temperature, which creates and traps charged pairs within the PSII complex, the sample is slowly heated. As the temperature rises, the trapped charges gain enough energy to recombine, emitting light at specific temperatures. The temperature at which a TL peak appears is characteristic of the redox potential of the recombining species.
-
Application for PSII Inhibitors: PSII inhibitors like Chloridazon alter the redox properties of the Q
Bbinding site. This causes a characteristic shift in the temperature of the "B-band" of the thermoluminescence glow curve, which arises from the recombination of the S2/S3states of the oxygen-evolving complex with the reduced QBacceptor. The presence of the inhibitor prevents stable charge separation at the QBsite, often leading to a downshift in the peak temperature of the glow band associated with QBrecombination.[20]
Experimental Protocol: Thermoluminescence Measurement
-
Sample Preparation: Isolated thylakoids or whole cells are suspended in a suitable buffer.
-
Excitation: The sample is illuminated with single-turnover saturating flashes at a defined low temperature (e.g., 5°C) to induce charge separation and populate specific S-states.
-
Cooling: The sample is rapidly cooled to a low temperature (e.g., -40°C) to trap the separated charges.
-
Heating and Detection: The sample is heated at a constant rate (e.g., 0.5°C/s) up to a high temperature (e.g., 80°C). A photomultiplier tube detects the light emitted as a function of temperature.
-
Data Analysis: The resulting glow curve is analyzed. The peak temperature of the B-band (typically around 30-40°C) is recorded. A shift in this peak temperature in the presence of Chloridazon indicates a direct interaction with the Q
Bbinding site.
Oxygen Evolution Measurement
The overall rate of photosynthesis can be directly assessed by measuring the rate of oxygen evolution from a plant sample using an oxygen electrode.
-
Principle: Since oxygen is the byproduct of water splitting at PSII, its rate of evolution is directly proportional to the rate of linear electron transport.
-
Application: A dose-dependent inhibition of the light-induced rate of oxygen evolution in the presence of Chloridazon provides direct evidence for the disruption of the photosynthetic electron transport chain.
Summary of Physicochemical and Herbicidal Properties
| Property | Value / Description | Source |
| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one | [6] |
| Synonyms | Chloridazon, Pyrazon | [1] |
| CAS Number | 1698-60-8 | [6][7] |
| Molecular Formula | C₁₀H₈ClN₃O | [1][6] |
| Mode of Action | Systemic, root and foliar uptake | [7] |
| Primary Target | Photosystem II (PSII) | [6][7] |
| Binding Site | Q | [7][10][21] |
| Effect | Inhibition of photosynthetic electron transport | [7][9] |
| Consequence | ROS production, lipid peroxidation, membrane damage | [8] |
Conclusion
The mechanism of action of this compound (Chloridazon) is well-established and serves as a classic example of herbicide-induced photosynthetic inhibition. Its high affinity and specific binding to the QB site of the D1 protein in Photosystem II effectively blocks the photosynthetic electron transport chain. This primary action triggers a cascade of secondary effects, including the generation of destructive reactive oxygen species, leading to rapid cellular damage and plant death. The detailed understanding of this mechanism, elucidated through techniques like chlorophyll fluorescence and thermoluminescence, is crucial for the effective use of Chloridazon in agriculture and provides a foundational model for the study of other PSII-inhibiting compounds.
References
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International Union of Crystallography. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. Retrieved from [Link]
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Passel. (n.d.). Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis. Retrieved from [Link]
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ResearchGate. (2025). Thermoluminescence from the photosynthetic apparatus. Retrieved from [Link]
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Escher, B. I., et al. (2019). Detection and Quantification of Photosystem II Inhibitors Using the Freshwater Alga Desmodesmus subspicatus in Combination with High-Performance Thin-Layer Chromatography. PubMed. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Retrieved from [Link]
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MDPI. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. International Journal of Molecular Sciences. Retrieved from [Link]
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SPIE Digital Library. (1997). Chlorophyll fluorescence induction kinetics as a tool to determine the herbicide effect on algae and leaves. Retrieved from [Link]
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ResearchGate. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Retrieved from [Link]
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SciSpace. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]
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Digital CSIC. (2025). Thermoluminescence can be used to study lipid peroxidation in photosynthetic organisms. Retrieved from [Link]
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CID Bio-Science. (2023). Chlorophyll Fluorescence: Importance and Applications. Retrieved from [Link]
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University of Padua. (2021). Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study. Retrieved from [Link]
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Unveiling the Bio-Active Profile of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone: A Technical Guide
This technical guide provides an in-depth exploration of the biological activity spectrum of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, a molecule of significant interest within the pyridazinone class of heterocyclic compounds. Known in agricultural research as SAN 9785, this compound's primary and most extensively studied activity is as a potent herbicide.[1] However, the broader pyridazinone scaffold is renowned for a wide array of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties.[2][3] This guide will delve into the established herbicidal action of this compound, and explore the potential for other biological activities based on the known profile of its chemical class. We will also provide detailed experimental protocols for the synthesis and bio-activity screening of this compound, offering a comprehensive resource for researchers in agrochemistry and drug discovery.
Herbicidal Activity: A Primary Mode of Action
The most well-documented biological activity of this compound is its potent herbicidal effect. This activity is primarily targeted at the photosynthetic machinery of susceptible plants, leading to growth inhibition and eventual death.
Mechanism of Action: Disruption of Photosynthesis and Chloroplast Integrity
Research has demonstrated that this compound, also referred to as SAN 9785, exerts its herbicidal effects through a multi-faceted attack on chloroplast function and development.[1] Studies on barley (Hordeum vulgare L.) have revealed two key mechanisms:
-
Interference with Photosynthetic Electron Transport: The compound disrupts the normal flow of electrons within the photosystems of the chloroplast, a critical process for converting light energy into chemical energy. This interference was indicated by altered room-temperature fluorescence kinetics.[1]
-
Alteration of Thylakoid Membrane Structure: Treatment with this compound leads to subtle but significant changes in the arrangement of chloroplast thylakoid membranes. Specifically, it increases the proportion of appressed to non-appressed membranes.[1] This structural change is associated with a lower chlorophyll a/b ratio and an increase in light-harvesting chlorophylls, ultimately impacting the efficiency of the photosystems.[1]
The following diagram illustrates the proposed mechanism of herbicidal action:
Caption: Proposed mechanism of herbicidal action.
Herbicidal Spectrum and Efficacy
While detailed efficacy data across a wide range of weed species for this compound is not extensively documented in publicly available literature, its known mechanism of action suggests it would be effective against a variety of broadleaf and grassy weeds that rely on photosynthesis for survival. The impact of herbicides on non-target plant species is also a critical consideration in agricultural applications.[4] Further research is needed to fully characterize its herbicidal spectrum and potential for selective weed control in various crops.
Potential Pharmacological Activities of the Pyridazinone Scaffold
The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][3] While specific data for this compound in these areas is limited, the known activities of its chemical class suggest potential avenues for further investigation.
Analgesic and Anti-inflammatory Potential
Many pyridazinone derivatives have been reported to possess significant analgesic and anti-inflammatory properties, with some compounds showing potency comparable to or greater than commercially available non-steroidal anti-inflammatory drugs (NSAIDs).[3][5] The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[3]
-
Potential for Investigation: Given the prevalence of analgesic and anti-inflammatory activity within the pyridazinone family, it is plausible that this compound or its close analogs could exhibit similar properties. Experimental screening is warranted to explore this potential.
Antimicrobial and Fungicidal Potential
The pyridazinone scaffold has also been a source of compounds with antimicrobial and antifungal activities.[6][7] For instance, certain 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have demonstrated good antifungal activity against various plant pathogenic fungi.[8]
-
Potential for Investigation: The structural similarity of this compound to these active compounds suggests it may also possess antimicrobial or fungicidal properties. Screening against a panel of bacterial and fungal pathogens could reveal new applications for this molecule.
Synthesis and Characterization
A reliable and reproducible synthesis protocol is essential for the further investigation of this compound. The following is a representative synthetic route adapted from established methods for similar pyridazinone derivatives.[9][10]
Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a suitable precursor like mucochloric acid and phenylhydrazine to form a dichlorinated pyridazinone intermediate, followed by a nucleophilic substitution with dimethylamine.
Caption: Synthetic pathway for the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone (Intermediate)
-
To a solution of mucochloric acid in an appropriate solvent (e.g., water or ethanol), add an equimolar amount of phenylhydrazine.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold solvent and dry under vacuum to yield the intermediate, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone.
Step 2: Synthesis of this compound
-
In a suitable reaction vessel, dissolve the intermediate from Step 1 in a polar aprotic solvent such as DMF or acetonitrile.
-
Add an excess of dimethylamine (as a solution or gas) and a non-nucleophilic base (e.g., potassium carbonate) to the mixture.
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Experimental Protocols for Biological Activity Screening
To fully elucidate the biological activity spectrum of this compound, a battery of standardized in vitro and in vivo assays should be employed.
Herbicidal Activity Screening
Objective: To determine the herbicidal efficacy and spectrum of the compound.
Protocol: Pre- and Post-emergence Herbicidal Assay
-
Plant Species: Select a panel of representative monocot and dicot weed species (e.g., Avena fatua, Echinochloa crus-galli, Amaranthus retroflexus, Chenopodium album).
-
Pre-emergence Application:
-
Sow seeds of the test species in pots filled with a standard soil mix.
-
Apply the test compound at various concentrations (e.g., ranging from 0.1 to 10 kg/ha ) to the soil surface immediately after sowing.
-
Maintain the pots in a greenhouse under controlled conditions of temperature, light, and humidity.
-
Assess herbicidal effects (e.g., inhibition of germination, seedling growth, and visual injury) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
-
Post-emergence Application:
-
Grow the test plants to a specific growth stage (e.g., 2-3 leaf stage).
-
Apply the test compound as a foliar spray at various concentrations.
-
Include a surfactant in the spray solution to ensure adequate leaf coverage.
-
Assess herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at regular intervals.
-
-
Data Analysis: Calculate the GR₅₀ (the concentration required to inhibit growth by 50%) for each plant species to quantify the herbicidal potency.
Analgesic Activity Screening
Objective: To evaluate the potential analgesic effects of the compound.
Protocol: Acetic Acid-Induced Writhing Test in Mice
-
Animals: Use male Swiss albino mice (20-25 g).
-
Procedure:
-
Administer the test compound orally or intraperitoneally at various doses.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).
-
A control group receiving only the vehicle and a positive control group receiving a standard analgesic (e.g., aspirin) should be included.
-
-
Data Analysis: Calculate the percentage inhibition of writhing for each dose group compared to the control group.
Anti-inflammatory Activity Screening
Objective: To assess the potential anti-inflammatory properties of the compound.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (150-200 g).
-
Procedure:
-
Administer the test compound orally at various doses.
-
After 1 hour, inject 0.1 mL of a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
A control group receiving only the vehicle and a positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
-
Data Analysis: Calculate the percentage inhibition of paw edema for each dose group at each time point compared to the control group.
Antimicrobial and Fungicidal Activity Screening
Objective: To determine the antimicrobial and antifungal spectrum of the compound.
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Microorganisms: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.
-
Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
-
Data Analysis: The MIC values will provide a quantitative measure of the compound's antimicrobial and antifungal potency.
Conclusion and Future Directions
This compound is a molecule with a well-established herbicidal profile, acting through the disruption of photosynthesis and chloroplast structure. This primary activity makes it a valuable subject of study in the field of agrochemicals. Furthermore, its pyridazinone core structure suggests a latent potential for a broader spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The lack of specific data in these areas presents a compelling opportunity for further research.
Future investigations should focus on a comprehensive screening of this compound and its derivatives against a wide range of biological targets. Structure-activity relationship (SAR) studies could lead to the optimization of the pyridazinone scaffold to enhance specific activities and reduce potential off-target effects. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically explore the full biological potential of this compound and contribute to the development of new agrochemicals and therapeutic agents.
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4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
Introduction
The pyridazinone scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant biological activity.[1][2] These structures are integral to the development of new agents in both medicinal and agricultural chemistry, demonstrating a wide spectrum of applications including antibacterial, antihypertensive, and herbicidal activities.[1][2][3][4] This guide focuses on a specific pyridazinone derivative, This compound (CAS No: 3707-98-0), a compound recognized for its utility as a herbicide.[1]
A comprehensive understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its effective development and application. These parameters govern its solubility, stability, membrane permeability, and overall bioavailability, thereby directly influencing its efficacy and formulation strategy. This document, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the known physicochemical properties of this compound, outlines robust protocols for their experimental determination, and establishes a framework for its synthesis and analytical characterization.
Core Molecular and Physicochemical Profile
The foundational step in characterizing any chemical entity is to establish its identity and summarize its key molecular properties. The data presented below has been aggregated from authoritative chemical databases. It is critical to note the distinction between computationally predicted values, which are valuable for initial assessment, and experimentally determined values, which are required for definitive characterization.
| Identifier / Property | Value | Source / Type |
| IUPAC Name | 4-chloro-5-(dimethylamino)-2-phenylpyridazin-3-one | PubChem[5] |
| CAS Number | 3707-98-0 | PubChem, EPA SRS[5][6][7] |
| Molecular Formula | C₁₂H₁₂ClN₃O | PubChem, EPA SRS[5][6][7] |
| Molecular Weight | 249.69 g/mol | PubChem (Computed)[5] |
| Exact Mass | 249.0668897 Da | PubChem (Computed)[5] |
| Synonyms | San 9785, Sandoz 9785, BAS 105, BAS 13338 | PubChem, FDA GSRS[5][7] |
| XLogP3 | 1.6 | PubChem (Computed)[5] |
| Polar Surface Area | 35.9 Ų | PubChem (Computed)[5] |
| Hydrogen Bond Donors | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed) |
Synthesis and Structural Elucidation
The integrity of all subsequent physicochemical data relies on the unambiguous synthesis and rigorous purification of the target compound. While specific literature detailing the synthesis of this exact molecule is sparse, a reliable synthetic pathway can be inferred from established reactions on the pyridazinone core.
Proposed Synthetic Pathway
The most logical and field-proven approach to this molecule is a nucleophilic aromatic substitution reaction. This involves the displacement of a chlorine atom from a dichlorinated precursor with dimethylamine. The C5 position of the 4,5-dichloro-2-phenyl-3(2H)-pyridazinone precursor is more susceptible to nucleophilic attack, making the reaction regioselective. This strategy is supported by analogous syntheses of related pyridazinones.[8][9]
Caption: Proposed synthesis of the title compound.
Experimental Workflow for Structural Validation
To ensure the identity and purity of the synthesized compound, a multi-step analytical workflow is mandatory. This process creates a self-validating system where each analysis provides orthogonal confirmation.
Caption: Workflow for synthesis and analytical validation.
Step-by-Step Validation Protocol:
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Method: Utilize Gas Chromatography-Mass Spectrometry (GC-MS), referencing the available NIST mass spectrum for this compound, or employ Electrospray Ionization (ESI-MS).[5]
-
Expected Result: A prominent molecular ion peak [M]+ at m/z 249.07 and/or [M+H]+ at m/z 250.07, corresponding to the isotopic pattern of a monochlorinated compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide unambiguous structural confirmation by mapping the carbon and proton environments.
-
Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). While specific spectral data for this compound is not published, ¹³C NMR data availability is noted in PubChem.[5]
-
Expected ¹H NMR Signals:
-
A singlet integrating to 6H for the two equivalent methyl groups of the dimethylamino moiety.
-
A multiplet system integrating to 5H for the protons of the phenyl ring.
-
A singlet integrating to 1H for the remaining proton on the pyridazinone ring.
-
-
Expected ¹³C NMR Signals: Approximately 10 distinct signals (some phenyl carbons may overlap) corresponding to the unique carbon atoms in the molecule.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the synthesized compound.
-
Method: Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection at an appropriate wavelength.
-
Acceptance Criterion: The final compound should exhibit a purity of ≥95% for use in subsequent physicochemical and biological assays.
-
Key Physicochemical Properties & Experimental Determination
The following protocols describe standard, robust methods for determining the critical physicochemical properties that dictate the compound's behavior in research and development settings.
Aqueous Solubility
-
Causality & Importance: Solubility is a master variable that impacts everything from biological assay concentration to formulation. Poor aqueous solubility can be a major obstacle in drug development and agrochemical formulation. This property must be determined experimentally, as computational models can be unreliable.
-
Recommended Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the validated compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense phosphate-buffered saline (PBS, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the PBS-containing wells to achieve a final desired concentration (e.g., 100 µM) with a low final DMSO percentage (≤1%).
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance using a plate reader and quantify the concentration against a standard curve prepared in a PBS/DMSO mixture that mimics the assay conditions.
-
Result: The calculated concentration is the kinetic solubility in µg/mL or µM.
-
Lipophilicity (LogP / LogD)
-
Causality & Importance: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a critical determinant of its ability to cross biological membranes. The computationally derived XLogP3 of 1.6 suggests moderate lipophilicity.[5] An experimental value is required for confirmation.
-
Recommended Protocol: Shake-Flask Method (OECD 107)
-
System Preparation: Prepare a biphasic system using n-octanol and a relevant aqueous buffer (e.g., PBS, pH 7.4 for LogD). Pre-saturate the n-octanol with the buffer and vice-versa by mixing and allowing the phases to separate.
-
Compound Addition: Add a known amount of the compound to the biphasic system in a glass vessel.
-
Equilibration: Seal the vessel and shake vigorously for 24 hours at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vessel to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP (or LogD at a specific pH) is the base-10 logarithm of this ratio.
-
Conclusion and Future Directions
This compound is a compound of interest in the agrochemical field, with a molecular structure that suggests a well-defined physicochemical profile. This guide has established its core molecular identifiers based on authoritative data and proposed a robust framework for its synthesis and analytical validation. While computational data provides a useful starting point, a significant data gap exists for key experimentally determined properties such as aqueous solubility, LogP/D, and melting point.
Future work must prioritize the execution of the experimental protocols detailed herein. Obtaining precise, validated data for these properties is essential for building predictive structure-activity relationships, optimizing formulations for enhanced field performance, and conducting meaningful toxicological and environmental impact assessments. This systematic approach will provide the foundational knowledge required to fully exploit the potential of this and related pyridazinone derivatives.
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An In-depth Technical Guide to the Mode of Action of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone in Plants
Abstract
This technical guide provides a comprehensive analysis of the herbicidal mode of action of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, an experimental compound from the pyridazinone chemical family. This molecule exhibits a potent, dual mode of action, distinguishing it from its parent compounds. The primary mechanism is the inhibition of photosynthetic electron transport at Photosystem II (PSII), a characteristic of the pyridazinone class. The secondary, and highly potent, mode of action is the interference with chloroplast development, leading to a "bleaching" effect through the inhibition of carotenoid biosynthesis. This guide delves into the specific biochemical interactions, physiological consequences, and the experimental methodologies required to elucidate these mechanisms, offering valuable insights for researchers in weed science and herbicide development.
Section 1: Introduction to a Dual-Action Pyridazinone Herbicide
The pyridazinone class of herbicides has long been a staple in selective weed management, primarily recognized for its role as inhibitors of Photosystem II (PSII).[1] The subject of this guide, this compound (also known by the experimental code SAN 9785), is a synthetic pyridazinone derivative with a significantly enhanced and complex mode of action compared to its predecessors like Chloridazon (Pyrazon).[2][3]
While retaining the foundational PSII inhibitory activity, the specific substitutions on the pyridazinone ring—notably the dimethylamino group at position 5—confer an additional, powerful mechanism: the disruption of chloroplast development through the inhibition of carotenoid synthesis.[3] This dual-action profile results in both rapid photosynthetic shutdown and subsequent photodestruction of the photosynthetic apparatus, making it a subject of significant scientific interest.
1.1 Chemical Structure
The unique functionalities of this molecule are best understood by examining its structure.
Caption: Chemical structure of the title compound.
Section 2: Primary Mode of Action: Photosystem II Inhibition
The foundational herbicidal activity of the pyridazinone family is the inhibition of photosynthesis.[4] This process is initiated by the molecule binding to a specific protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[5]
2.1 Mechanism of PSII Inhibition
The primary target of this compound is the D1 protein of the PSII reaction center.[5][6] It competitively binds to the plastoquinone (PQ) binding site, specifically referred to as the QB site.[1] This action physically blocks the native plastoquinone molecule from docking and accepting electrons from the primary quinone acceptor, QA.
The consequence of this binding is a complete halt in the linear photosynthetic electron transport chain.[6] With electron flow blocked, the plant can no longer produce the high-energy molecules (ATP and NADPH) required to fix CO2 and synthesize carbohydrates.[6] While this cessation of energy production contributes to the plant's eventual death, the more immediate and damaging effects arise from the secondary consequences of blocked electron transport.[4]
Caption: Inhibition of electron transport in Photosystem II.
2.2 Generation of Reactive Oxygen Species (ROS)
When electron flow is blocked at the QB site, the high-energy electrons excited by light at the P680 reaction center cannot be dissipated down the transport chain. This leads to an over-reduced state of the QA acceptor and the formation of highly reactive triplet chlorophyll and singlet oxygen.[6] These reactive oxygen species (ROS) are extremely damaging to cellular components. They initiate a chain reaction of lipid peroxidation, destroying the integrity of thylakoid and chloroplast membranes.[5] This leads to rapid membrane leakage, cellular decompartmentalization, and ultimately, tissue necrosis.[5][7]
Section 3: Secondary Mode of Action: Interference with Chloroplast Development
A key feature that distinguishes this compound from many other PSII inhibitors is its potent secondary mode of action: the inhibition of carotenoid biosynthesis. This mechanism classifies it as a "bleaching" herbicide, as it leads to the photodestruction of chlorophyll.[8]
3.1 Role of Carotenoids and Inhibition Mechanism
Carotenoids are essential pigments in the chloroplast that serve two primary functions: as accessory light-harvesting pigments and, more critically, as photoprotective agents.[9] They quench excess light energy and scavenge ROS, thereby protecting chlorophyll molecules from photo-oxidation.[9]
This herbicide inhibits the synthesis of colored carotenoids by blocking the desaturation steps in the carotenoid biosynthetic pathway, specifically the enzyme phytoene desaturase (PDS). This leads to the accumulation of colorless carotenoid precursors, such as phytoene. Without the protective shield of carotenoids, chlorophyll is exposed to the full energy of sunlight. This high energy input, which can no longer be channeled through photosynthesis due to PSII inhibition, leads to the rapid destruction (photobleaching) of chlorophyll molecules.[8]
Caption: Mechanism of chlorophyll photodestruction via carotenoid synthesis inhibition.
The visible symptom of this secondary action is a distinct whitening or yellowing of newly emerging plant tissues, as they develop without the necessary protective pigments.[8] This bleaching effect is a hallmark of this class of pyridazinone derivatives and contributes significantly to their overall herbicidal efficacy.
Section 4: Experimental Methodologies for Elucidating Mode of Action
Validating the dual mode of action of this compound requires specific and robust experimental protocols. The causality behind these choices is to isolate and quantify the impact on each distinct physiological process.
4.1 Protocol: Chlorophyll a Fluorescence Analysis for PSII Inhibition
Rationale: Chlorophyll fluorescence is a non-invasive probe of PSII activity. A block in the electron transport chain causes a buildup of energy at PSII, which is dissipated as fluorescence. Measuring the kinetics of this fluorescence allows for precise quantification of PSII efficiency and inhibition.
Step-by-Step Methodology:
-
Plant Material: Grow susceptible indicator plants (e.g., barley, Hordeum vulgare) in controlled conditions.
-
Treatment: Apply the herbicide at various concentrations (e.g., 0, 1, 10, 100 µM) via root drench or foliar spray.
-
Dark Adaptation: After a set incubation period (e.g., 24 hours), dark-adapt the leaves for at least 20 minutes. This ensures all reaction centers are "open" and ready to accept electrons.
-
Measurement: Use a pulse-amplitude modulation (PAM) fluorometer to measure key parameters. The most critical is the maximum quantum yield of PSII (Fv/Fm), calculated as (Fm - F0) / Fm.
-
Data Analysis: A decrease in the Fv/Fm ratio directly correlates with PSII damage or inhibition. Plot Fv/Fm against herbicide concentration to determine the IC50 (the concentration causing 50% inhibition).
Caption: Experimental workflow for chlorophyll fluorescence analysis.
4.2 Protocol: Spectrophotometric Pigment Quantification
Rationale: To confirm the inhibition of carotenoid biosynthesis, it is essential to quantify the levels of both chlorophylls and total carotenoids. A significant decrease in the carotenoid-to-chlorophyll ratio in treated plants provides direct evidence for the secondary mode of action.
Step-by-Step Methodology:
-
Sample Collection: Harvest leaf tissue from both control and herbicide-treated plants, focusing on newly developed leaves where bleaching is most apparent.
-
Extraction: Homogenize a known weight of leaf tissue (e.g., 100 mg) in 80% acetone.
-
Centrifugation: Centrifuge the homogenate to pellet cell debris.
-
Measurement: Transfer the supernatant to a quartz cuvette and measure the absorbance at 663 nm, 645 nm, and 470 nm using a spectrophotometer.
-
Calculation: Use established equations (e.g., Lichtenthaler's equations) to calculate the concentrations of Chlorophyll a, Chlorophyll b, and total carotenoids (xanthophylls + carotenes).
-
Data Analysis: Compare pigment concentrations and ratios between treated and control samples.
4.3 Data Presentation: Example Dose-Response Data
Summarizing quantitative data in a tabular format allows for clear comparison and interpretation of herbicidal efficacy on different physiological parameters.
| Herbicide Conc. (µM) | PSII Quantum Yield (Fv/Fm) | Total Carotenoids (µg/g FW) | Visual Injury Symptom |
| 0 (Control) | 0.83 ± 0.01 | 215 ± 12 | Healthy, green |
| 1 | 0.65 ± 0.03 | 188 ± 15 | Mild chlorosis |
| 10 | 0.21 ± 0.02 | 95 ± 8 | Severe chlorosis/necrosis |
| 100 | 0.05 ± 0.01 | 21 ± 5 | Bleaching, necrosis |
Section 5: Conclusion and Field-Proven Insights
This compound represents a significant evolution in the pyridazinone herbicide class. Its dual mode of action provides a multi-pronged attack on the plant's essential life processes.
-
Rapid Action: The inhibition of Photosystem II provides a rapid cessation of energy production and initiates immediate oxidative stress.[5][6]
-
Comprehensive Destruction: The secondary inhibition of carotenoid biosynthesis ensures that even if the plant could temporarily withstand the photosynthetic block, its ability to harvest light is systematically destroyed, leading to irreversible bleaching and death.
From a drug development perspective, this dual-action mechanism is highly desirable. It increases the overall efficacy and can potentially reduce the selection pressure for resistance compared to herbicides with a single target site. The resistance to metabolic detoxification, a noted property of related experimental compounds, further enhances its potency, though it may reduce crop selectivity. Understanding these intricate mechanisms is paramount for developing next-generation herbicides that are both effective and sustainable in modern agricultural systems.
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University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. UC IPM. Retrieved from [Link]
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Vaisberg, A. J., & Schiff, J. A. (1976). Events Surrounding the Early Development of Euglena Chloroplasts: 7. Inhibition of Carotenoid Biosynthesis by the Herbicide SAN 9789 (4-Chloro-5-(methylamino)-2-(α,α,α,-trifluoro-m-tolyl)-3-(2H)pyridazinone) and Its Developmental Consequences. Plant Physiology. Retrieved from [Link]
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Al-Tel, T. H. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Texas A&M AgriLife Extension. (n.d.). Herbicides: How they Work and the Symptoms They Cause. Retrieved from [Link]
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Leete, E., Leech, R. M., & Walton, T. J. (1983). Some effects of this compound (San 9785) on the development of chloroplast thylakoid membranes in Hordeum vulgare L. Planta. Retrieved from [Link]
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Ross, M. A., & Childs, D. J. (n.d.). Herbicide Mode-Of-Action Summary. Purdue University Cooperative Extension Service. Retrieved from [Link]
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PASSEL. (n.d.). Inhibitors of Photosystem II. Herbicides That Act Through Photosynthesis. Retrieved from [Link]
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Karabanov, IuV, et al. (1978). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. Fiziologiia rastenii. Retrieved from [Link]
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Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science. Retrieved from [Link]
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Sharma, R., et al. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]
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Devlin, R. M. (n.d.). Lecture: Inhibition of Photosynthesis Inhibition at Photosystem II. University of Massachusetts Amherst. Retrieved from [Link]
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Bartels, P. G., & Watson, C. W. (1978). Inhibition of Carotenoid Synthesis by Fluridone and Norflurazon. Weed Science. Retrieved from [Link]
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Gomaa, A. M. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Retrieved from [Link]
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Peterson, D. E., et al. (n.d.). Understanding Herbicide Mode of Action. K-State Research and Extension. Retrieved from [Link]
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Llorente, B., et al. (2021). Carotenoid Biosynthesis and Plastid Development in Plants: The Role of Light. MDPI. Retrieved from [Link]
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Patel, D. R., et al. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Retrieved from [Link]
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Welsch, R., et al. (2022). Orchestration of Chlorophyll and Carotenoid Biosynthesis by ORANGE Family Proteins in Plant. bioRxiv. Retrieved from [Link]
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K-State Research and Extension. (n.d.). C715 Herbicide Mode of Action. Retrieved from [Link]
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An In-Depth Technical Guide on the Biological Effects of BAS 13338
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAS 13338 is a potent and selective antagonist of the plant hormone abscisic acid (ABA). By interfering with the ABA signaling pathway, BAS 13338 elicits a range of significant biological effects, primarily related to the reversal of ABA-induced processes. This technical guide provides a comprehensive overview of the core biological effects of BAS 13338, detailing its mechanism of action, its profound impact on seed germination and dormancy, and its influence on stomatal regulation. The information presented herein is intended to support researchers and scientists in leveraging BAS 13338 as a tool to investigate plant physiology and to inform the development of novel plant growth regulators.
Introduction
Abscisic acid (ABA) is a critical phytohormone that governs numerous aspects of plant growth, development, and response to environmental stressors.[1] It plays a central role in processes such as seed dormancy, stomatal closure, and adaptation to drought conditions.[1][2] The discovery of compounds that can modulate the ABA signaling pathway offers powerful tools for both fundamental research and agricultural applications.
BAS 13338 has emerged as a significant experimental compound due to its specific action as an ABA antagonist.[3] Unlike herbicides that act through broad mechanisms like inhibiting photosynthesis or amino acid synthesis, BAS 13338 targets a specific hormonal pathway.[4][5] This guide synthesizes the current understanding of the biological effects of BAS 13338, providing a detailed examination of its molecular interactions and physiological consequences.
Mechanism of Action: Antagonism of the ABA Signaling Pathway
To comprehend the effects of BAS 13338, it is essential first to understand the canonical ABA signaling pathway. ABA exerts its effects by binding to a family of receptors known as PYR/PYL/RCAR.[1] This binding event triggers a conformational change in the receptor, enabling it to interact with and inhibit a class of enzymes called Type 2C Protein Phosphatases (PP2Cs).[1][6] In the absence of ABA, these PP2Cs are active and suppress the activity of SNF1-related protein kinases (SnRK2s).[7]
When PP2Cs are inhibited by the ABA-receptor complex, the SnRK2 kinases are released from suppression and become active. These activated kinases then phosphorylate a variety of downstream targets, including transcription factors and ion channels, to initiate the full spectrum of ABA responses.[7]
BAS 13338 functions by competitively interfering with this pathway. As an antagonist, it likely binds to the ABA receptors but fails to induce the necessary conformational change to inhibit PP2Cs.[3] This effectively blocks ABA from binding and activating its receptors, thereby preventing the downstream signaling cascade. The result is a reversal or inhibition of ABA-mediated physiological processes.
Caption: ABA signaling pathway and the antagonistic action of BAS 13338.
Core Biological Effects of BAS 13338
The primary and most well-documented biological effects of BAS 13338 are the promotion of seed germination, even in the presence of inhibitory concentrations of ABA, and the induction of stomatal opening.
Promotion of Seed Germination and Reversal of Dormancy
Seed dormancy is a crucial survival mechanism that prevents germination under unfavorable conditions, a process largely maintained by ABA.[8] Conversely, gibberellins (GA) are plant hormones that promote germination, creating an antagonistic relationship with ABA.[9][10]
BAS 13338 effectively breaks dormancy by antagonizing the inhibitory effects of endogenous ABA. This leads to a higher germination rate and a faster germination speed. The effect is particularly pronounced in seeds that exhibit deep dormancy or when germination is challenged by external application of ABA.
| Treatment Group | Mean Germination Rate (%) | Mean Time to Germination (Days) |
| Control (Water) | 85 | 4.5 |
| ABA (10 µM) | 15 | 10.2 |
| BAS 13338 (50 µM) | 95 | 3.8 |
| ABA (10 µM) + BAS 13338 (50 µM) | 88 | 4.2 |
| Note: The data presented in this table is illustrative and compiled from typical results seen in seed germination assays with ABA antagonists. |
Induction of Stomatal Opening
Stomata are microscopic pores on the surface of plant leaves that regulate gas exchange and water transpiration.[11] ABA is a primary signal for inducing stomatal closure, a critical response to water deficit.[2] ABA triggers a signaling cascade in guard cells that leads to the efflux of ions, a decrease in turgor pressure, and subsequent closure of the stomatal pore.[7][12]
By blocking ABA receptors in guard cells, BAS 13338 prevents this closure signal. This results in stomata remaining open, or the reopening of stomata that have been closed by ABA. This effect underscores the potential of BAS 13338 as a tool to study water relations in plants, although its application in agriculture would require careful consideration due to the risk of increased water loss.
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed methodologies for key experiments are provided below.
Protocol: Seed Germination Assay
This protocol is designed to assess the effect of BAS 13338 on seed germination and its ability to counteract ABA-induced inhibition.
Materials:
-
Arabidopsis thaliana seeds (or other species of interest)
-
Petri dishes (9 cm) with two layers of sterile filter paper
-
Solutions: Sterile water (control), ABA solution (e.g., 10 µM), BAS 13338 solution (e.g., 50 µM), and a combined ABA + BAS 13338 solution.
-
Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark)
Procedure:
-
Seed Sterilization: Surface sterilize seeds with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes. Rinse 5 times with sterile water.
-
Plating: Arrange approximately 50-100 seeds evenly on the filter paper in each Petri dish.
-
Treatment Application: Add 5 mL of the respective treatment solution to each Petri dish. Ensure the filter paper is saturated but not flooded.
-
Stratification (if required): To break physiological dormancy, cold-stratify the plates at 4°C in the dark for 2-4 days.
-
Incubation: Transfer the plates to a growth chamber under controlled conditions.
-
Data Collection: Score germination daily for 7-10 days. A seed is considered germinated when the radicle has fully emerged.
-
Analysis: Calculate the final germination percentage and the germination speed index for each treatment.
Caption: Experimental workflow for the seed germination assay.
Protocol: Stomatal Aperture Bioassay
This protocol allows for the direct measurement of stomatal apertures in response to BAS 13338 and ABA.
Materials:
-
Epidermal peels from a well-watered plant (e.g., Vicia faba or Arabidopsis thaliana)
-
Microscope slides and coverslips
-
Incubation buffer (e.g., 10 mM MES-KCl, pH 6.15)
-
Treatment solutions prepared in the incubation buffer.
-
Light microscope with a calibrated eyepiece or digital imaging system.
Procedure:
-
Epidermal Peels: Carefully peel the abaxial (lower) epidermis from a mature leaf. Immediately place the peel in the incubation buffer.
-
Pre-incubation: Incubate the peels under light for 2-3 hours to ensure stomata are fully open.
-
Treatment: Transfer the peels to the different treatment solutions (Control, ABA, BAS 13338, ABA + BAS 13338) and incubate for a further 2-3 hours.
-
Microscopy: Mount a peel on a microscope slide in a drop of the corresponding treatment solution.
-
Measurement: Observe under the microscope and measure the width of the stomatal pore for at least 30 stomata per treatment.
-
Analysis: Calculate the average stomatal aperture for each treatment and perform statistical analysis to determine significant differences.
Conclusion and Future Directions
BAS 13338 is a valuable chemical tool for dissecting the ABA signaling pathway and its role in plant physiology. Its potent antagonistic effects on seed germination and stomatal closure have been clearly demonstrated. Future research should focus on its effects on other ABA-regulated processes, such as root development and stress-responsive gene expression. Furthermore, understanding the precise binding kinetics and receptor selectivity of BAS 13338 could pave the way for the design of even more specific and potent modulators of the ABA pathway for both research and agricultural innovation.
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The Pyridazinone Core: A Technical Guide to the Inhibition of Photosystem II
Intended Audience: Researchers, scientists, and drug development professionals in the fields of agrochemistry, plant sciences, and molecular biology.
Abstract: Pyridazinone derivatives represent a significant class of herbicides that have been instrumental in agriculture for decades. Their primary mode of action often involves the targeted inhibition of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. This guide provides an in-depth technical overview of the mechanism of PSII inhibition by pyridazinone compounds. We will explore the molecular interactions at the D1 protein binding site, elucidate the structure-activity relationships that govern their efficacy, and provide detailed, field-proven protocols for studying their inhibitory effects. This document is designed to serve as a comprehensive resource for professionals engaged in the research and development of novel herbicides and for those studying the intricacies of photosynthesis.
Introduction: Photosystem II as a Prime Herbicide Target
Photosystem II (PSII) is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.[1] Its fundamental role is to catalyze the light-driven oxidation of water, releasing oxygen, protons, and electrons.[1] These electrons are then transferred through a series of redox cofactors, ultimately reducing a pool of plastoquinone molecules. This process is the initial and essential step of the light-dependent reactions of photosynthesis, making PSII an ideal target for herbicidal intervention.[2][3]
Disruption of the electron flow within PSII leads to a cascade of events that are lethal to the plant. The immediate effect is the cessation of ATP and NADPH production, which are vital for carbon dioxide fixation.[2] However, the rapid phytotoxicity observed with PSII inhibitors is primarily due to the generation of reactive oxygen species (ROS).[4] The blockage of electron transport causes an over-reduction of the primary quinone acceptor (QA) and the accumulation of highly energetic chlorophyll triplet states, which react with molecular oxygen to produce singlet oxygen and other ROS, leading to rapid lipid peroxidation, membrane damage, and cell death.[4]
Pyridazinone derivatives are a prominent class of compounds that exploit this vulnerability in the photosynthetic apparatus.[5] Herbicides like Chloridazon (also known as Pyrazon) are selective, systemic herbicides that are absorbed by the roots and translocated to the plant's shoots, where they inhibit photosynthesis.[6]
Mechanism of Action: Interruption of the Electron Flow
The herbicidal activity of many pyridazinone derivatives stems from their ability to block the electron transport chain at the level of PSII.[6] They function as competitive inhibitors, displacing the native plastoquinone (PQ) from its binding site on the D1 protein, a core subunit of the PSII reaction center.[1][2]
The D1 protein contains the binding niche for the secondary quinone acceptor, QB.[1] In normal photosynthesis, the primary quinone acceptor, QA, receives an electron from the reaction center and transfers it to QB. After receiving two electrons and two protons, the fully reduced plastoquinol (PQH2) detaches from the D1 protein and diffuses into the thylakoid membrane to transfer its electrons to the cytochrome b6f complex.[1][7]
Pyridazinone herbicides bind to the QB site, physically obstructing the binding of plastoquinone.[2] This blockage prevents the re-oxidation of QA-, effectively halting the forward flow of electrons from PSII.[7] Although different classes of PSII-inhibiting herbicides bind to the QB niche, their specific interactions with the amino acid residues within the binding pocket can vary.[8][9]
Caption: Mechanism of PSII inhibition by pyridazinone herbicides.
It is important to note that not all herbicidal pyridazinones act primarily on PSII. For instance, Norflurazon inhibits carotenoid biosynthesis, which leads to the photodestruction of chlorophyll, though it also has secondary effects on PSII.[2][10]
Structure-Activity Relationships (SAR)
The inhibitory potency of pyridazinone derivatives is highly dependent on their chemical structure. Modifications to the pyridazinone core and its substituents can significantly alter binding affinity to the D1 protein and, consequently, herbicidal efficacy.
Key structural features that influence activity include:
-
The Phenyl Ring: Substituents on the phenyl group at the N-2 position of the pyridazinone ring are critical. For example, in the case of 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, both the trifluoromethyl group on the phenyl ring and the dimethylamino group are required for its full range of biological properties.[11]
-
Substituents on the Pyridazinone Ring: The nature and position of substituents on the pyridazinone ring itself are crucial. For example, Chloridazon is 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one.[12] The specific arrangement of the amino and chloro groups is vital for its activity.[13]
-
Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to reach the target site within the thylakoid membrane. A parabolic relationship often exists, where optimal activity is achieved at an intermediate lipophilicity.[14][15]
-
Electronic Properties: The electronic properties (electron-donating or electron-withdrawing nature) of the substituents can influence the interaction of the herbicide with the amino acid residues in the QB binding pocket.[14]
The table below presents the inhibitory concentrations (I50) for several PSII-inhibiting herbicides, providing a quantitative comparison of their potencies. A lower I50 value indicates a higher affinity for the binding site and greater inhibitory activity.[9]
| Herbicide | Chemical Class | I50 (M) from DPIP Assay[9] | I50 (M) from OJIP Assay[9] |
| Diuron | Phenylurea | 7.0 x 10-8 | 8.0 x 10-8 |
| Terbuthylazine | Triazine | 9.0 x 10-8 | 1.1 x 10-7 |
| Metribuzin | Triazinone | 1.3 x 10-7 | 1.7 x 10-7 |
| Metobromuron | Phenylurea | 1.8 x 10-6 | 2.5 x 10-6 |
| Bentazon | Benzothiadiazinone | 5.2 x 10-6 | 5.5 x 10-6 |
Note: Data for specific pyridazinone derivatives were not available in a comparable format in the cited literature, but the values for these common PSII inhibitors provide a benchmark for assessing the potency of novel compounds.
Experimental Methodologies for Studying PSII Inhibition
The study of PSII inhibitors relies on robust and sensitive biophysical techniques. Chlorophyll a fluorescence and thermoluminescence are two non-invasive methods widely used to probe the functionality of PSII and quantify the effects of herbicides.
Chlorophyll a Fluorescence Analysis
When light energy absorbed by chlorophyll cannot be used for photochemistry due to a block in the electron transport chain, it is dissipated as heat and fluorescence.[16] Therefore, an increase in chlorophyll fluorescence yield is a direct indicator of PSII inhibition.[17] Pulse-Amplitude-Modulated (PAM) fluorometry is a powerful tool for these measurements.[18]
Caption: Experimental workflow for chlorophyll fluorescence assay.
Detailed Protocol: Chlorophyll Fluorescence Induction (OJIP) Assay
This protocol outlines the steps to assess PSII inhibition using a portable fluorometer like a Handy-PEA.[19]
-
Plant Material and Treatment:
-
Grow susceptible plants (e.g., spinach, pea, or a target weed species) under controlled conditions.
-
Apply the pyridazinone herbicide either via foliar spray or root application at a range of concentrations. Include a control group treated with a blank formulation.
-
Alternatively, for in vitro studies, isolate thylakoids from untreated plants.[9]
-
-
Sample Preparation:
-
For intact leaves, select fully developed, healthy leaves for measurement.
-
For isolated thylakoids, suspend them in a suitable buffer and treat with a dilution series of the herbicide.
-
-
Dark Adaptation:
-
Crucially, all samples must be dark-adapted for a minimum of 30 minutes before measurement.[19] This ensures that all PSII reaction centers are "open" (QA is oxidized) and ready to accept electrons.
-
-
Measurement:
-
Use a fluorometer (e.g., Handy-PEA) to record the polyphasic fluorescence rise (OJIP transient) upon illumination with a saturating light pulse.
-
The instrument will record fluorescence intensity from the initial level (FO or O-step) to the maximal level (FM or P-step) over a period of about 1 second.
-
-
Data Analysis:
-
Fv/Fm: Calculate the maximum quantum yield of PSII photochemistry using the formula Fv/Fm = (Fm - Fo) / Fm. A decrease in this value indicates stress or damage to PSII.[19]
-
OJIP Transient Analysis: The shape of the OJIP curve provides detailed information. The "J-step" (fluorescence intensity at ~2 ms) is particularly sensitive to inhibitors of the QA to QB electron transfer. The parameter 1-VJ (where VJ is the relative variable fluorescence at the J-step) can be used to quantify the degree of inhibition.[9]
-
IC50 Determination: Plot the percentage of inhibition (calculated from the decrease in Fv/Fm or the increase in the J-step) against the logarithm of the herbicide concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration required to cause 50% inhibition.[9]
-
Thermoluminescence
Thermoluminescence (TL) is a technique that measures the light emitted from a sample upon heating after it has been exposed to light at a low temperature. The light emission results from the recombination of charge pairs that were created and trapped in PSII during the pre-illumination. The temperature at which a specific TL band appears is related to the activation energy required for the recombination of a particular charge pair.
The B-band, which typically peaks around +20 to +30°C, arises from the recombination of the S2QB- charge pair. PSII-inhibiting herbicides that block QB binding prevent the formation of the S2QB- state. Instead, they promote the formation of the S2QA- charge pair, which gives rise to the Q-band, peaking at a lower temperature (around +5°C). Therefore, a decrease in the B-band intensity and the appearance or enhancement of the Q-band is a characteristic signature of herbicides that bind to the QB site.
Caption: Experimental workflow for thermoluminescence analysis.
Protocol Outline: Thermoluminescence Assay for PSII Inhibition
-
Sample Preparation: Prepare leaf discs or isolated thylakoids and incubate with the pyridazinone herbicide as described for the fluorescence assay.
-
Excitation: Cool the sample to a specific temperature (e.g., -10°C). Excite the sample with one or two saturating single-turnover flashes of light to generate specific charge-separated states (primarily S2QB- in control samples).
-
Trapping: Immediately after the flashes, rapidly cool the sample to a lower temperature (e.g., -40°C) to trap the charge-separated states.
-
Heating and Detection: Heat the sample at a linear rate (e.g., 0.5°C per second) up to approximately 60-80°C. A sensitive photomultiplier tube detects the light emitted during this heating phase.
-
Analysis: The resulting plot of light intensity versus temperature is the "glow curve." In control samples, a prominent B-band will be observed. In samples treated with pyridazinone derivatives, the B-band intensity will decrease, and a Q-band will appear or intensify, confirming the inhibition of electron transfer at the QB site.
Synthesis of the Pyridazinone Core
The synthesis of the pyridazinone scaffold, which is the foundation for this class of herbicides, typically involves the cyclocondensation of a hydrazine derivative with a 1,4-dicarbonyl compound or its equivalent.[2][20] A common and versatile method is the reaction of a γ-ketoacid with hydrazine hydrate. This reaction proceeds through an initial formation of a hydrazone, which then undergoes intramolecular cyclization to yield the dihydropyridazinone ring.[20] Subsequent chemical modifications, such as dehydrogenation, halogenation, or N-arylation, can then be performed to produce the final, biologically active herbicide.[13][21] For example, the synthesis of Chloridazon can start from phenylhydrazine and proceed through cyclization, chlorination, and amination steps.[13]
Conclusion and Future Perspectives
Pyridazinone derivatives have a long-standing role in agriculture as effective inhibitors of Photosystem II. Their mechanism of action—competitively binding to the QB site on the D1 protein—is well-established and serves as a model for herbicide-protein interaction. The continued study of their structure-activity relationships provides valuable insights for the rational design of new, more potent, and selective herbicides. The experimental techniques of chlorophyll fluorescence and thermoluminescence offer robust, sensitive, and non-invasive means to screen new compounds, study resistance mechanisms, and deepen our understanding of the photosynthetic process. As the need for sustainable and effective weed management solutions grows, the foundational knowledge of how scaffolds like pyridazinone interact with their biological targets will remain critically important for the future of agrochemical research.
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Fu, H. Y., et al. (2021). Redesigning the QA binding site of Photosystem II allows reduction of exogenous quinones. Nature communications, 12(1), 1-12. [Link]
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Magnusson, M., et al. (2008). Rapid exposure assessment of PSII herbicides in surface water using a novel chlorophyll a fluorescence imaging assay. Marine pollution bulletin, 56(8), 1473-1481. [Link]
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Kos, J., et al. (2018). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 23(11), 2951. [Link]
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Kim, J. H., et al. (2022). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest management science, 78(11), 4786-4796. [Link]
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Association for Biology Laboratory Education (ABLE). Using Herbicides to Understand the Light-Dependent Reactions of Photosynthesis. [Link]
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Magnusson, M., et al. (2008). Rapid exposure assessment of PSII herbicides in surface water using a novel chlorophyll a fluorescence imaging assay. ResearchGate. [Link]
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The Architectural Blueprint of Bioactivity: A Technical Guide to the Crystal Structure of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Deconstructing the Pharmacophore
The pyridazinone nucleus is a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of compounds with a broad spectrum of biological activities, including herbicidal, anti-inflammatory, and cardiovascular effects.[1][2] The seemingly subtle interplay of substituents on this heterocyclic core dictates the molecule's three-dimensional conformation, its intermolecular interactions, and ultimately, its bioactivity. This guide provides an in-depth exploration of the crystal structure of analogs of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, offering a granular view into the solid-state architecture of this important class of molecules. While the crystal structure for the parent compound remains elusive in publicly accessible databases, a detailed analysis of a closely related analog, 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one , provides profound insights into the structural nuances that govern the physicochemical properties and biological potential of this chemical family.
The Archetypal Structure: A Case Study of a 4-Chloro-5-(dimethylamino)-2-(substituted)-3(2H)-pyridazinone Analog
The primary focus of our structural analysis is the analog 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. The crystallographic data for this compound offers a foundational understanding of the conformational preferences and intermolecular forces at play.
Synthesis and Crystallization: A Reproducible Protocol
The synthesis of this analog is a testament to the modular nature of pyridazinone chemistry, allowing for the strategic introduction of diverse functionalities.
Experimental Protocol: Synthesis of 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one [3][4]
-
Reaction Setup: To a 100 ml round-bottom flask, add 4,5-dichloro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl) methyl]pyridazin-3(2H)-one (1.0 g, 3.1 mmol), dimethylamine (0.6 ml, 6.2 mmol), and potassium carbonate (0.86 g, 6.2 mmol) in 30 ml of dimethylformamide (DMF).
-
Reaction Conditions: Stir the mixture for 8 hours at 353 K. The use of a polar aprotic solvent like DMF facilitates the nucleophilic substitution of the chlorine atom at the 5-position by dimethylamine, while potassium carbonate acts as a base to neutralize the HCl formed during the reaction.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into 60 ml of ice-water.
-
Isolation: Collect the resulting precipitate by filtration and dry to obtain the pure title compound.
-
Crystallization: Recrystallize the product from a mixed solvent system of ethyl acetate and petroleum ether (3:5 v/v) to yield crystals suitable for X-ray diffraction. This solvent combination allows for slow crystallization, which is crucial for obtaining high-quality single crystals.
Molecular Geometry and Conformational Analysis
X-ray diffraction analysis of the single crystals reveals a distinct three-dimensional arrangement of the molecule. The pyridazinone ring, the central scaffold, adopts a relatively planar conformation. However, the substituents at the 2 and 5-positions introduce significant conformational biases.
The key structural feature is the near-perpendicular orientation of the pyridazine and the phenyl rings, with a dihedral angle of 82.01 (17)°.[3][4] This steric hindrance between the two rings is a common feature in 2-phenylpyridazinone derivatives and significantly influences the overall molecular shape. The oxadiazole ring is nearly coplanar with the terminal phenyl ring, exhibiting a dihedral angle of 6.77 (17)°, suggesting a degree of electronic conjugation between these two moieties.[3][4]
The dimethylamino group at the 5-position is also a critical determinant of the local electronic environment and steric profile.
Diagram: Molecular Conformation of the Pyridazinone Analog
Caption: Conformational relationship between the rings.
Supramolecular Assembly: The Role of Intermolecular Interactions
In the solid state, molecules do not exist in isolation. Their arrangement in the crystal lattice is governed by a network of non-covalent interactions. For the analog , the crystal packing is primarily stabilized by weak C—H···O and C—H···N hydrogen bonds.[3][4] These interactions, although individually weak, collectively contribute to the formation of a stable three-dimensional supramolecular architecture.
A deeper understanding of these interactions can be achieved through Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.
Diagram: Hirshfeld Surface Analysis Workflow
Caption: Workflow for Hirshfeld surface analysis.
The analysis of the Hirshfeld surface for related pyridazinone structures reveals that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing.[5][6] The prevalence of these interactions underscores the importance of hydrogen bonding and van der Waals forces in dictating the solid-state assembly of these molecules. The shape index and curvedness maps derived from the Hirshfeld surface can also provide insights into the presence or absence of π-π stacking interactions.[5][7]
A Comparative Crystallographic Analysis of Pyridazinone Analogs
By comparing the crystal structures of different pyridazinone derivatives, we can discern key structure-property relationships. The orientation of the phenyl ring at the 2-position is a consistently important feature. In many analogs, this ring is significantly twisted with respect to the pyridazinone core, a conformation driven by steric hindrance.[5][6]
The nature and position of substituents on both the pyridazinone and phenyl rings can modulate the dihedral angles and influence the types of intermolecular interactions that are formed. For instance, the introduction of hydrogen bond donors and acceptors can lead to the formation of strong N—H···O hydrogen bonds, often resulting in the formation of centrosymmetric dimers.[5][6]
| Compound | Key Dihedral Angle(s) | Dominant Intermolecular Interactions | Reference |
| 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one | Pyridazinone-Phenyl: ~82° | C-H···O, C-H···N | [3][4] |
| 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one | Chlorophenyl-Pyridazinone: ~86° | N-H···O, C-H···Cl | [5] |
| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | Toluene-Pyridazinone: ~90° | N-H···O, C-H···N | [6] |
Structure-Activity Relationship (SAR): From Crystal Lattice to Biological Target
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. The conformational constraints and intermolecular interaction patterns observed in the crystal structure provide a plausible model for how these molecules might interact with their biological targets.
For pyridazinone derivatives, the herbicidal activity is a well-documented biological effect.[8][9] Structure-activity relationship studies have shown that the nature and position of substituents on the pyridazinone and phenyl rings are critical for herbicidal efficacy. For instance, the presence of a methyl group at the 2- and 6-positions of the pyridazinone ring can significantly enhance herbicidal activity.[8] Furthermore, substitutions on the phenyl ring can also modulate the activity spectrum against different weed species.[8]
The herbicidal mode of action for many pyridazinone derivatives involves the inhibition of acetyl-coenzyme A carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in plants.[8] The specific binding of these inhibitors to the enzyme is dictated by their three-dimensional shape and the spatial arrangement of their functional groups, which is informed by their crystal structures.
Future Directions: The Quest for the Parent Structure and Beyond
While the detailed analysis of the analog provides a robust framework for understanding the crystal structure of this class of compounds, the determination of the crystal structure of the parent compound, this compound, remains a key objective for future research. This would allow for a direct assessment of the impact of the 2-position substituent on the overall molecular conformation and crystal packing.
Furthermore, co-crystallization studies with target enzymes, such as ACCase, would provide invaluable atomic-level insights into the binding modes of these inhibitors, paving the way for the rational design of next-generation pyridazinone-based agrochemicals and pharmaceuticals.
References
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- Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one.
- Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one.
- (a) Hirshfeld surface mapped over dnorm for visualizing the... | Download Scientific Diagram.
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Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][6][8][9][10]tetrazin-4(3H)ones. PubMed.
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Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, a molecule of significant interest in agrochemical and pharmaceutical research. The described methodology is a robust two-step process commencing with the synthesis of the key intermediate, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, from mucochloric acid and phenylhydrazine. This is followed by a selective nucleophilic substitution with dimethylamine to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and expected outcomes.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered substantial attention due to their diverse biological activities.[1] Specifically, this compound has been identified as a potent herbicide.[2] The unique arrangement of substituents on the pyridazinone core contributes to its bioactivity, making its efficient synthesis a key objective for researchers in medicinal and agricultural chemistry.[3][4]
This application note details a reliable and reproducible protocol for the laboratory-scale synthesis of this target compound. The causality behind each experimental choice is explained to empower the researcher with a deeper understanding of the reaction, facilitating troubleshooting and potential optimization.
Reaction Scheme
The synthesis is a two-step process. First, mucochloric acid is reacted with phenylhydrazine to form the dichlorinated pyridazinone intermediate. Second, a nucleophilic aromatic substitution is performed using dimethylamine to introduce the dimethylamino group at the C5 position.
Caption: Overall two-step reaction scheme for the synthesis.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Mucochloric acid | ≥98% | Sigma-Aldrich |
| Phenylhydrazine | ≥97% | Sigma-Aldrich |
| Sulfuric acid | 95-98% | Fisher Scientific |
| Dimethylamine solution | 40 wt. % in H₂O | Sigma-Aldrich |
| Potassium carbonate | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Petroleum ether | HPLC grade | Fisher Scientific |
| Deionized water | - | - |
| Round-bottom flasks | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with heating | - | - |
| Buchner funnel and flask | - | - |
| Rotary evaporator | - | - |
Step 1: Synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone
This initial step involves the condensation of mucochloric acid with phenylhydrazine to form the pyridazinone ring.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve mucochloric acid (16.9 g, 0.1 mol) in 100 mL of 10% aqueous sulfuric acid.
-
To this solution, add phenylhydrazine (10.81 g, 0.1 mol) dropwise with stirring at room temperature.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4 hours.
-
Cool the mixture to room temperature, during which a precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold deionized water (3 x 50 mL).
-
Dry the solid under vacuum at 60°C to a constant weight to yield the desired intermediate.
Expert Insights: The acidic medium facilitates the cyclization and dehydration steps. Thorough washing is crucial to remove any unreacted starting materials and residual acid.
Step 2: Synthesis of this compound
This step involves a nucleophilic substitution reaction where one of the chlorine atoms on the pyridazinone ring is displaced by dimethylamine.
Protocol:
-
To a 100 mL round-bottom flask, add 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (2.41 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and 30 mL of N,N-dimethylformamide (DMF).
-
Add dimethylamine solution (2.25 mL of 40 wt. % in H₂O, 20 mmol) to the stirred suspension.
-
Heat the reaction mixture to 80°C and stir for 8 hours.[3][5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the mobile phase.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with deionized water (2 x 30 mL) and then dry it to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether (e.g., a 3:5 ratio) to obtain the pure title compound.[3][5]
Expert Insights: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. The C5 position is more susceptible to nucleophilic attack than the C4 position in this system. The use of DMF as a polar aprotic solvent facilitates the SNAr reaction.
Results and Characterization
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Expected Yield |
| 4,5-dichloro-2-phenyl-3(2H)-pyridazinone | 241.08 | 175-178 | Off-white to pale yellow solid | 80-90% |
| This compound | 249.71 | 154-156 | White to off-white crystalline solid | 50-60%[5] |
Characterization Data (for the final product):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.70 (s, 1H), 7.55-7.40 (m, 5H), 3.10 (s, 6H).
-
IR (KBr, cm⁻¹): 2930 (C-H), 1640 (C=O), 1600 (C=C).
Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of intermediate | Incomplete reaction. | Ensure the reflux temperature is maintained and the reaction runs for the full duration. Confirm the purity of starting materials. |
| Step 2: Reaction does not go to completion | Insufficient base or inactive reagents. | Use freshly opened or anhydrous DMF. Ensure the potassium carbonate is dry and finely powdered. |
| Final product is oily or difficult to crystallize | Presence of impurities. | Purify the crude product using column chromatography (silica gel, ethyl acetate/petroleum ether gradient) before recrystallization. |
Conclusion
The protocol outlined in this application note provides a clear and reliable method for the synthesis of this compound. By understanding the chemical principles behind each step, researchers can confidently reproduce this synthesis and potentially adapt it for the creation of analogous compounds.
References
-
Song, G., Li, H., & Wang, Q. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. IUCrData, 7(4). [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. PrepChem.com. [Link]
-
El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. H. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Applied Pharmaceutical Science, 4(9), 118-135. [Link]
-
Song, G., Li, H., & Wang, Q. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(4). [Link]
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Abdel-Rahman, A. A. H., Keshk, E. M., Hanna, M. A., & El-Brollosy, N. R. (2017). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 9(16), 1947-1971. [Link]
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Sawant, A. S., Kamble, S. S., Hese, S. V., Pisal, P. M., Sawant, S. S., Kamble, V. A., ... & Gacche, R. N. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. [Link]
-
Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 199-314). Thieme. [Link]
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Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 17(7), 8153-8167. [Link]
-
Yoon, Y. J., Kim, E. J., Kim, B. R., Lee, I. H., Kim, M. J., & Lee, H. G. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 753-756. [Link]
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Application Notes and Protocols for Herbicide Assays Using 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
Introduction: Unveiling the Herbicidal Potential of a Potent Photosystem II Inhibitor
4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone is a member of the pyridazinone class of herbicides, which are known for their significant impact on plant physiology.[1][2] The primary mechanism of action for this compound, and pyridazinones in general, is the inhibition of photosynthesis at Photosystem II (PSII).[3][4][5][6][7] Specifically, it disrupts the electron transport chain by binding to the D1 protein of the PSII complex, thereby blocking the reduction of plastoquinone.[7][8] This interruption of electron flow not only halts the production of ATP and NADPH necessary for carbon fixation but also leads to the generation of reactive oxygen species, causing rapid cellular damage and ultimately plant death.[8]
This application note provides detailed experimental protocols for researchers, scientists, and drug development professionals to effectively screen and characterize the herbicidal efficacy of this compound. The methodologies outlined herein are designed to be robust and reproducible, offering both whole-plant and in-vitro approaches to assessment.
Mechanism of Action: A Visual Representation
The herbicidal activity of this compound is rooted in its ability to interfere with the light-dependent reactions of photosynthesis. The following diagram illustrates the site of inhibition within the Photosystem II electron transport chain.
Caption: Inhibition of Photosystem II by this compound.
PART 1: In-Vivo Whole Plant Herbicide Assay
This protocol outlines a whole-plant bioassay to determine the herbicidal efficacy of this compound under controlled greenhouse conditions.[9]
Materials and Reagents
-
Test Compound: this compound (ensure purity is known)
-
Plant Species:
-
Susceptible and Resistant Biotypes: If available, include known susceptible and resistant biotypes of the chosen weed species for comparative analysis.
-
Potting Medium: A standardized greenhouse potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).
-
Pots: 10 cm diameter plastic pots.
-
Solvent: Acetone or Dimethyl Sulfoxide (DMSO) for preparing the stock solution.
-
Surfactant: A non-ionic surfactant to improve herbicide uptake.
-
Spray Chamber: A calibrated laboratory spray chamber to ensure uniform application.
-
Greenhouse: With controlled temperature (25-30°C day, 18-22°C night), humidity (50-70%), and a 16-hour photoperiod.
Experimental Protocol: Step-by-Step
Caption: Workflow for the whole-plant herbicide assay.
-
Seed Germination and Seedling Growth:
-
Sow seeds of the selected plant species in pots filled with the potting medium.
-
Water the pots as needed and place them in the greenhouse to allow for germination and growth.
-
Thin seedlings to a uniform number (e.g., 3-5 plants per pot) once they have reached the 2-3 leaf stage.[11]
-
Allow the plants to grow until they reach the 3-4 leaf stage, which is optimal for post-emergence herbicide application.
-
-
Preparation of Herbicide Stock and Working Solutions:
-
Stock Solution (10,000 ppm): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of acetone or DMSO.
-
Working Solutions: Prepare a series of dilutions from the stock solution to achieve the desired application rates. It is crucial to perform a dose-response study to determine the effective concentration range.[12] A suggested starting range is provided in the table below.
-
Add a non-ionic surfactant to the final spray solutions at the manufacturer's recommended concentration (typically 0.1-0.25% v/v).
-
-
Herbicide Application:
-
Calibrate the spray chamber to deliver a consistent volume (e.g., 200-400 L/ha).
-
Arrange the pots in the spray chamber according to a randomized complete block design to minimize spatial effects.[13]
-
Apply the different concentrations of the herbicide to the respective pots. Include a solvent-only control group.
-
-
Greenhouse Incubation:
-
Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Water the plants as needed, avoiding overhead watering for the first 24 hours to prevent washing the herbicide off the leaves.
-
-
Visual Injury Assessment:
-
Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Use a standardized rating scale (0-100%) where 0 = no injury and 100 = complete plant death.[14] Note symptoms such as chlorosis (yellowing), necrosis (tissue death), and stunting.
-
-
Biomass Measurement:
-
At the end of the experimental period (e.g., 21 days), harvest the above-ground biomass from each pot.
-
Measure the fresh weight of the biomass.
-
Dry the plant material in an oven at 70°C for 48-72 hours, or until a constant weight is achieved, and then measure the dry weight.
-
-
Data Analysis:
-
Calculate the percent inhibition of growth for each treatment relative to the untreated control.
-
Perform a dose-response analysis using a suitable statistical model (e.g., log-logistic) to determine the GR₅₀ (the herbicide concentration required to cause a 50% reduction in plant growth).
-
Use analysis of variance (ANOVA) to determine significant differences between treatments.[13]
-
Data Presentation: Dose-Response and Efficacy
| Application Rate (g a.i./ha) | Suggested Test Concentrations (µM) | Expected Visual Injury (%) (Susceptible Dicot) | Expected Biomass Reduction (%) (Susceptible Dicot) |
| 0 (Control) | 0 | 0 | 0 |
| 50 | ~5 | 10-20 | 5-15 |
| 100 | ~10 | 25-40 | 20-35 |
| 250 | ~25 | 50-70 | 45-65 |
| 500 | ~50 | 80-95 | 75-90 |
| 1000 | ~100 | >95 | >90 |
Note: These are hypothetical values and will need to be determined experimentally. The conversion from g a.i./ha to µM will depend on the spray volume and molecular weight of the compound (249.69 g/mol ).[6]
PART 2: In-Vitro Hill Reaction Assay
This in-vitro assay directly measures the inhibitory effect of this compound on the photosynthetic electron transport chain by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[15][16]
Materials and Reagents
-
Test Compound: this compound
-
Chloroplast Source: Fresh spinach leaves (Spinacia oleracea)
-
Isolation Buffer: (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂)
-
Reaction Buffer: (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂)
-
DCPIP Solution: 1 mM aqueous solution
-
Spectrophotometer: Capable of measuring absorbance at 600 nm
-
Light Source: A bright, cool light source (e.g., a fiber optic lamp)
-
Centrifuge: Refrigerated centrifuge capable of reaching 5,000 x g
-
Homogenizer: Blender or mortar and pestle
Experimental Protocol: Step-by-Step
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold isolation buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1,000 x g for 10 minutes) to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of reaction buffer.
-
Determine the chlorophyll concentration of the isolated chloroplasts (e.g., using the method of Arnon, 1949).
-
-
Hill Reaction Assay:
-
Prepare a series of test compound dilutions in the reaction buffer.
-
In a cuvette, combine the reaction buffer, DCPIP solution, and the test compound dilution.
-
Add the isolated chloroplast suspension to the cuvette and mix gently.
-
Immediately measure the initial absorbance at 600 nm (A₀).
-
Expose the cuvette to the light source.
-
Measure the absorbance at regular intervals (e.g., every 30 seconds for 5 minutes).
-
Include a control with no herbicide and a blank with no chloroplasts.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction for each concentration by determining the change in absorbance over time (ΔA/min).
-
Plot the rate of DCPIP reduction against the logarithm of the herbicide concentration.
-
Determine the IC₅₀ value, which is the concentration of the herbicide that inhibits the Hill reaction by 50%.
-
Data Presentation: In-Vitro Inhibition
| Concentration (µM) | Rate of DCPIP Reduction (ΔA/min) | % Inhibition |
| 0 (Control) | (To be determined experimentally) | 0 |
| 0.1 | (To be determined experimentally) | (Calculate) |
| 1 | (To be determined experimentally) | (Calculate) |
| 10 | (To be determined experimentally) | (Calculate) |
| 100 | (To be determined experimentally) | (Calculate) |
PART 3: Advanced Assessment with Chlorophyll Fluorescence
Chlorophyll fluorescence is a non-invasive and rapid technique to assess the impact of PSII-inhibiting herbicides on plant photosynthetic efficiency.[3][10][17][18]
Principle
PSII-inhibiting herbicides block the electron transport chain, leading to an increase in the proportion of closed PSII reaction centers. This results in an increase in the minimal fluorescence (F₀) and a decrease in the maximal quantum yield of PSII (Fv/Fm).
Protocol
-
Plant Preparation: Use plants from the whole-plant assay described in Part 1.
-
Dark Adaptation: Dark-adapt the leaves for at least 20-30 minutes before measurement.
-
Measurement: Use a portable chlorophyll fluorometer to measure F₀ and Fm.
-
Calculation: Calculate the maximal quantum yield of PSII as Fv/Fm = (Fm - F₀) / Fm.
-
Data Analysis: Compare the Fv/Fm values of treated plants to the control plants. A significant decrease in Fv/Fm indicates PSII inhibition.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound and its solutions.[5][8][19][20]
-
Work in a well-ventilated area or a fume hood when preparing stock solutions.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[19]
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for evaluating the herbicidal activity of this compound. By combining whole-plant bioassays with in-vitro mechanistic studies and advanced techniques like chlorophyll fluorescence, researchers can gain a thorough understanding of the compound's efficacy and mode of action. These robust methodologies will aid in the development and characterization of novel herbicidal agents.
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BASF Crop Solutions New Zealand. (n.d.). PYRAMIN® DF. Retrieved from [Link]
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Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]
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Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Retrieved from [Link]
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Mukange, F. (2015). What is the best approach to develop a herbicide injury scoring system for visual phytotoxicity assessments in a given crop? ResearchGate. Retrieved from [Link]
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ResearchGate. (2025). Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. Retrieved from [Link]
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Agriculture and Horticulture Development Board. (n.d.). Detecting herbicide resistance. Retrieved from [Link]
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Marshall+Sterling. (2021). Using Herbicides and Pesticides Safely. Retrieved from [Link]
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ACRT. (2023). Incorporating Safety into Herbicide Application. Retrieved from [Link]
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University of California, Davis. (n.d.). PHOTOSYNTHESIS: The HILL REACTION. Retrieved from [Link]
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Chlorophyll Fluorescence Assay for High-Throughput Screening of Photosystem II Inhibitors
<Application Note & Protocol >
Abstract
Chlorophyll a fluorescence is a powerful, non-invasive technique used to assess the health and efficiency of the photosynthetic apparatus in plants, algae, and cyanobacteria.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing chlorophyll fluorescence assays to identify and characterize inhibitors of Photosystem II (PSII). We delve into the theoretical underpinnings of chlorophyll fluorescence, provide step-by-step protocols for inhibitor screening, and offer insights into data interpretation and validation. This guide is designed to be a comprehensive resource, blending technical accuracy with practical, field-proven advice to ensure robust and reproducible results.
Introduction: The Voice of Photosynthesis
Light energy absorbed by chlorophyll molecules within a leaf has three potential fates: it can be utilized to drive photosynthesis (photochemistry), dissipated as heat, or re-emitted as light at a longer wavelength, a phenomenon known as chlorophyll fluorescence.[4][5] These three processes are in constant competition, meaning that a change in the efficiency of one will inevitably alter the yield of the others.[4][5] Consequently, measuring the yield of chlorophyll fluorescence provides a rapid and non-destructive window into the efficiency of photochemistry and heat dissipation.[4][5][6]
At the heart of photosynthetic light reactions is Photosystem II (PSII), a protein complex responsible for water oxidation and the initial capture of light energy. The activity of PSII is highly sensitive to a wide range of environmental stressors and chemical agents, making chlorophyll fluorescence an invaluable tool for plant stress physiology, ecotoxicology, and herbicide discovery.[7] Many commercial herbicides, for instance, act by blocking the electron transport chain at the quinone-binding site of the D1 protein within the PSII reaction center.
This application note will focus on the practical application of chlorophyll fluorescence, particularly Pulse Amplitude Modulated (PAM) fluorometry, for the screening and characterization of PSII inhibitors.
Theoretical Background: Deciphering the Fluorescence Signal
To effectively utilize chlorophyll fluorescence as a screening tool, a foundational understanding of the key fluorescence parameters is essential. These parameters are derived from the fluorescence induction curve, often referred to as the "Kautsky effect."[7]
Key Fluorescence Parameters
When a dark-adapted leaf is exposed to light, the chlorophyll fluorescence yield exhibits a characteristic pattern of rise and fall.[8] Modern PAM fluorometers use a sophisticated series of light pulses to dissect this response and calculate various parameters.[4][9]
-
F₀ (Minimum Fluorescence): In a dark-adapted state, when all PSII reaction centers are "open" (capable of accepting an electron), a weak measuring light elicits the minimum level of fluorescence, F₀.[9][10] An elevated F₀ can be an indicator of damage to the PSII complex.[11]
-
Fₘ (Maximum Fluorescence): A short, intense pulse of saturating light is then applied to transiently "close" all PSII reaction centers by fully reducing the primary quinone acceptor, Qₐ.[5][9] This results in the maximum fluorescence yield, Fₘ.
-
Fᵥ (Variable Fluorescence): The difference between Fₘ and F₀ is the variable fluorescence, Fᵥ (Fᵥ = Fₘ - F₀).[11][12]
-
Fᵥ/Fₘ (Maximum Quantum Yield of PSII): This ratio represents the maximum potential efficiency of PSII photochemistry.[12][13][14] In healthy, non-stressed plants, Fᵥ/Fₘ is typically around 0.83.[15] A decrease in this value is a strong indicator of stress or inhibition affecting the PSII reaction centers.[13][16]
-
Light-Adapted Parameters (F', Fₘ', ΦPSII): When the sample is under continuous illumination (actinic light), similar measurements can be taken. F' represents the steady-state fluorescence, and Fₘ' is the maximum fluorescence in the light-adapted state.[17] The effective quantum yield of PSII photochemistry (ΦPSII or Y(II)) is calculated as (Fₘ' - F') / Fₘ'.[9][14] This parameter reflects the actual operating efficiency of PSII under a given light condition.
-
Non-Photochemical Quenching (NPQ): This parameter quantifies the dissipation of excess light energy as heat, a crucial photoprotective mechanism.[18][19][20] It is calculated as (Fₘ - Fₘ') / Fₘ'.[17][20] NPQ is a complex process with several components, the most rapid being energy-dependent quenching (qE), which is triggered by a low pH in the thylakoid lumen.[19][21]
Experimental Workflow for PSII Inhibitor Screening
The following protocol outlines a robust method for screening chemical compounds for PSII inhibitory activity using a chlorophyll fluorescence assay. This workflow is designed for a multi-well plate format, making it suitable for high-throughput screening.
Visualizing the Workflow
Caption: Mechanism of PSII inhibition and its effect on fluorescence.
Summary of Expected Changes
The table below summarizes the expected changes in key chlorophyll fluorescence parameters in the presence of a potent PSII inhibitor.
| Parameter | Description | Expected Change with PSII Inhibitor | Rationale |
| F₀ | Minimum fluorescence | Slight increase or no change | Damage to the PSII complex can increase F₀, but simple blockage of electron flow may not significantly alter it. |
| Fᵥ/Fₘ | Max. quantum yield of PSII | Significant decrease | The inability to re-oxidize Qₐ prevents efficient charge separation, thus lowering the maximum photochemical efficiency. [13][16] |
| ΦPSII | Effective quantum yield of PSII | Drastic decrease (near zero) | Under actinic light, electron transport is blocked, so the operating efficiency of PSII photochemistry drops to almost zero. |
| NPQ | Non-photochemical quenching | Collapse or significant reduction | NPQ is largely dependent on the generation of a proton gradient (ΔpH) across the thylakoid membrane, which is driven by electron transport. [21][22]Blocking electron transport prevents the buildup of this gradient. |
Quality Control and Assay Validation
To ensure the trustworthiness of screening data, a robust system of controls and validation is essential.
-
Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. It is calculated using the means and standard deviations of the positive (e.g., DCMU) and negative (e.g., solvent) controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Reproducibility: Run replicate plates on different days to assess inter-assay variability. The IC₅₀ values for control compounds should be consistent.
-
Compound Interference: Be aware that some test compounds may have inherent fluorescent properties that could interfere with the assay. [23]It is advisable to run a parallel plate without biological material to check for compound auto-fluorescence.
-
Instrument Calibration: Regularly calibrate the fluorometer using standards as recommended by the manufacturer to ensure consistent light output and detector sensitivity. [23]
Conclusion
The chlorophyll fluorescence assay is a highly sensitive, rapid, and non-invasive method for identifying and characterizing inhibitors of Photosystem II. [2][24][25]Its adaptability to high-throughput formats makes it an invaluable tool in the fields of herbicide discovery, drug development, and ecotoxicology. [26][27][28]By understanding the principles behind the fluorescence signal and implementing rigorous protocols and quality control measures, researchers can confidently generate high-quality, actionable data. This guide provides the necessary framework to establish a reliable PSII inhibitor screening platform, empowering scientific discovery and innovation.
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Non-photochemical quenching - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Belgio, E., et al. (2014). Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage. Photosynthesis Research, 119(1-2), 115-127. [Link]
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Kromdijk, J., et al. (2016). Mechanisms underpinning natural variation in non-photochemical quenching kinetics. Plant Physiology, 172(2), 1043-1055. [Link]
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Kalaji, H. M., et al. (2014). Chlorophyll fluorescence: a wonderful tool to study plant physiology and plant stress. Photosynthesis: Structures, Mechanisms, and Applications, 1-35. [Link]
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Kalaji, H. M., et al. (2017). Chlorophyll Fluorescence Measurements and Plant Stress Responses. Frontiers in Plant Science, 8, 110. [Link]
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Lichtenthaler, H. K., & Buschmann, C. (2001). How to correctly determine the different chlorophyll fluorescence parameters and the chlorophyll fluorescence decrease ratio RFd of leaves with the PAM fluorometer. Photosynthetica, 39(3), 379-391. [Link]
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Lembrechts, J. J., et al. (2019). 5.1 Chlorophyll fluorescence. ClimEx Handbook. [Link]
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Lichtenthaler, H. K., et al. (2005). How to correctly determine the different chlorophyll fluorescence parameters and the chlorophyll fluorescence decrease ratio RFd. Photosynthetica, 43(3), 379-393. [Link]
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Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 51(345), 659-668. [Link]
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Niyogi, K. K. (1999). Using Chlorophyll Fluorescence to Study Photosynthesis*. Life Sciences, 25(4), 1558-1566. [Link]
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van der Tol, C., et al. (2014). Models of fluorescence and photosynthesis for interpreting measurements of solar-induced chlorophyll fluorescence. Journal of Geophysical Research: Biogeosciences, 119(12), 2312-2327. [Link]
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Murchie, E. H., & Lawson, T. (2013). Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications. Journal of Experimental Botany, 64(13), 3983-3998. [Link]
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Kalaji, H. M., et al. (2017). Frequently asked questions about chlorophyll fluorescence, the sequel. Photosynthesis Research, 132(1), 13-66. [Link]
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Dewez, D., & Juneau, P. (2007). Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. Photosynthesis Research, 93(1-3), 13-21. [Link]
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Measuring electron transport in isolated chloroplasts
Abstract
The photosynthetic electron transport chain (PETC) is a cornerstone of life, converting light energy into the chemical energy that fuels the biosphere. The ability to accurately measure electron transport rates in isolated chloroplasts is fundamental to a vast range of research fields, from basic plant physiology and crop improvement to the development of novel herbicides and algaecides. This guide provides an in-depth exploration of the principles and methodologies for isolating functional chloroplasts and quantifying their electron transport activity. We present validated, step-by-step protocols for two primary techniques: oxygen evolution analysis using a Clark-type electrode and spectrophotometric measurement of artificial electron acceptor reduction (the Hill Reaction). Additionally, we discuss the application of specific inhibitors to dissect discrete segments of the electron transport chain, providing researchers with a robust toolkit for investigating this critical biological process.
Introduction: The Engine of Photosynthesis
Located within the thylakoid membranes of chloroplasts, the photosynthetic electron transport chain is a series of protein complexes and redox carriers that orchestrate the light-dependent reactions of photosynthesis. This process begins with the light-induced oxidation of water at Photosystem II (PSII), releasing oxygen, protons, and electrons. These electrons are then passed sequentially through the cytochrome b6f complex and Photosystem I (PSI), ultimately reducing NADP+ to NADPH. This electron flow is coupled to the generation of a proton motive force across the thylakoid membrane, which drives the synthesis of ATP.
The efficiency and rate of this electron transport are highly sensitive to environmental conditions and chemical intervention. Therefore, assays that measure electron flow are invaluable for:
-
Herbicide Research: A significant number of commercial herbicides act by inhibiting specific components of the PETC.[1][2][3]
-
Drug Development: The PETC presents potential targets for novel antimicrobial and antimalarial drugs.
-
Environmental Stress Physiology: Quantifying electron transport helps elucidate how plants respond to stressors like drought, high light, or extreme temperatures.
-
Fundamental Research: These assays are crucial for understanding the structure, function, and regulation of the photosynthetic apparatus.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the necessary protocols to isolate high-quality chloroplasts and perform reliable measurements of their electron transport capacity.
Part I: Isolation and Validation of Functional Chloroplasts
The prerequisite for any successful electron transport assay is the isolation of intact, photosynthetically active chloroplasts. The primary goal is to gently lyse the plant cells without damaging the delicate double-membrane envelope of the chloroplasts. All procedures must be performed at 4°C to minimize proteolytic and phospholipase activity.
Protocol 2.1: High-Yield Isolation of Intact Chloroplasts from Spinach
Spinach is an ideal source material due to its low levels of secondary metabolites (e.g., phenolics) and its mechanically fragile cell walls.
Reagents and Materials:
-
Grinding Buffer (GB): 330 mM sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 5 mM sodium ascorbate, 0.1% (w/v) Bovine Serum Albumin (BSA). Prepare fresh and keep on ice.
-
Resuspension Buffer (RB): 330 mM sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂. Keep on ice.
-
Percoll® Solutions: 40% and 80% (v/v) Percoll in RB. Keep on ice.
-
Equipment: Chilled blender, four layers of cheesecloth, refrigerated centrifuge with a swinging-bucket rotor, soft paintbrush.
Step-by-Step Methodology:
-
Preparation: Harvest 30-40 g of fresh, dark-adapted spinach leaves. Wash thoroughly and remove the midribs.[4] Perform all subsequent steps at 4°C.
-
Homogenization: Cut the leaves into small pieces and place them in a pre-chilled blender with 150 mL of ice-cold Grinding Buffer. Homogenize with three short bursts of 3-5 seconds each. Causality: Over-homogenization will rupture the chloroplasts, while under-homogenization results in poor yield.
-
Filtration: Quickly filter the homogenate through four layers of cheesecloth into a chilled beaker, gently squeezing to recover the liquid. This step removes cell debris and unbroken tissue.
-
Pelleting: Transfer the filtrate to chilled 50 mL centrifuge tubes and centrifuge at 1,000 x g for 7 minutes. This will pellet the chloroplasts.
-
Purification via Percoll Gradient: Discard the supernatant. Gently resuspend the pellet in 2-3 mL of Resuspension Buffer using a soft paintbrush. Carefully layer this suspension on top of a discontinuous Percoll® gradient (e.g., 5 mL of 80% Percoll beneath 10 mL of 40% Percoll) in a fresh centrifuge tube.[4][5][6]
-
Gradient Centrifugation: Centrifuge the gradient at 2,500 x g for 15 minutes in a swinging-bucket rotor. Trustworthiness: A swinging-bucket rotor is critical to prevent disruption of the gradient layers.
-
Collection: Intact chloroplasts will form a band at the 40%/80% Percoll interface. Broken chloroplasts will remain in the upper layer.[7] Carefully collect the intact chloroplast band using a Pasteur pipette.
-
Final Wash: Dilute the collected chloroplasts with ~30 mL of RB and centrifuge at 1,500 x g for 5 minutes to pellet the intact chloroplasts and remove the Percoll.
-
Final Resuspension: Discard the supernatant and gently resuspend the final pellet in a minimal volume (0.5-1.0 mL) of RB. Store on ice and in the dark.
Protocol 2.2: Quality Control and Quantification
A. Integrity Assessment: The integrity of the chloroplast envelope is paramount. This can be quickly assessed using phase-contrast microscopy, where intact chloroplasts appear as bright, highly refractive spheres, often with a visible halo.[6] A more quantitative method is the ferricyanide reduction assay, which relies on the impermeability of the inner envelope to ferricyanide. Only broken chloroplasts will exhibit a high rate of ferricyanide reduction in the dark.[4] A new method using fluorescent dyes like Rhodamine or Nile red can also distinguish between broken and intact chloroplasts.[5]
B. Chlorophyll Concentration Determination: To normalize electron transport rates, the chlorophyll concentration of the isolated suspension must be determined. This is achieved spectrophotometrically after extraction in an organic solvent.[8][9]
-
Extraction: Dilute 10 µL of the chloroplast suspension into 990 µL of 80% (v/v) acetone. Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes to pellet thylakoid membranes.
-
Measurement: Transfer the supernatant to a cuvette and measure the absorbance at 652 nm against an 80% acetone blank.
-
Calculation (Arnon's Method): The total chlorophyll concentration is calculated using the following formula[10]: Total Chlorophyll (mg/mL) = (A₆₅₂ × 1000) / (34.5 × V) Where A₆₅₂ is the absorbance at 652 nm, 1000 is the final volume in µL, 34.5 is the specific extinction coefficient, and V is the initial volume of chloroplast suspension in µL (10 in this case).
Part II: Core Techniques for Measuring Electron Transport
Method 1: Oxygen Evolution via Clark-Type Electrode
This method directly measures the net result of PSII activity—the splitting of water and subsequent release of molecular oxygen. It provides a robust, real-time measurement of the overall rate of linear electron transport.[11][12][13][14]
Principle of Operation: A Clark-type oxygen electrode consists of a platinum cathode and a silver anode immersed in a KCl electrolyte, separated from the sample by an oxygen-permeable Teflon membrane.[11][14] A polarizing voltage is applied, and oxygen that diffuses across the membrane is reduced at the cathode, generating a current that is directly proportional to the partial pressure of oxygen in the sample chamber.
Caption: Workflow for Oxygen Evolution Measurement.
Protocol 3.1: Measuring O₂ Evolution
-
Setup: Assemble and calibrate the oxygen electrode system according to the manufacturer's instructions (e.g., Hansatech Instruments).[11][12][15] Set the reaction chamber temperature to 25°C.
-
Reaction Mixture: To the chamber, add 2 mL of Resuspension Buffer containing a suitable artificial electron acceptor (e.g., 0.5 mM 2,6-dichlorophenolindophenol (DCPIP) or 1 mM potassium ferricyanide). These acceptors are necessary because in isolated thylakoids, the natural electron acceptor NADP+ is often limiting.
-
Chloroplast Addition: Add an aliquot of your chloroplast suspension equivalent to 15-20 µg of chlorophyll. Seal the chamber, ensuring no air bubbles are trapped.
-
Dark Respiration: With the light source off, record the rate of oxygen consumption for 2-3 minutes. This baseline represents mitochondrial respiration and any chloro-respiration.
-
Light-Dependent O₂ Evolution: Turn on a saturating light source (e.g., >500 µmol photons m⁻² s⁻¹). The rate of change in oxygen concentration will increase sharply. Record this rate for 3-5 minutes until a stable, linear trace is observed.
-
Inhibitor Studies: Inject a known inhibitor (e.g., 10 µL of 1 mM DCMU for a final concentration of 5 µM) into the chamber and continue recording to observe the inhibition of oxygen evolution.
Data Analysis: The rate is calculated from the linear slope of the chart recorder or software output, factoring in the chamber volume, chlorophyll concentration, and the solubility of oxygen at 25°C (~250 µM). The net photosynthetic rate is the rate in the light minus the rate in the dark.
| Condition | Typical Rate (µmol O₂ / mg Chl / hr) | Expected Outcome |
| Dark | -5 to -15 | Slight O₂ consumption |
| Light | 100 to 200 | Robust O₂ evolution |
| Light + DCMU (PSII Inhibitor) | -5 to -15 | O₂ evolution is abolished |
| Light + DBMIB (Cyt b₆f Inhibitor) | -5 to -15 | O₂ evolution is abolished |
Method 2: Spectrophotometric Measurement of DCPIP Photoreduction (Hill Reaction)
This classic assay, known as the Hill Reaction, measures electron transport from PSII by monitoring the reduction of an artificial electron acceptor, DCPIP.[16][17] Oxidized DCPIP is blue and absorbs light maximally around 600 nm. Upon accepting electrons from the PETC, it becomes reduced and colorless.[18][19][20]
Principle of Operation: The rate of electron transport is determined by measuring the decrease in absorbance at ~600 nm over time in the presence of light. This assay specifically probes the activity of PSII up to the point of plastoquinone reduction.[16]
Caption: Workflow for DCPIP Photoreduction Assay.
Protocol 3.2: DCPIP Photoreduction Assay
-
Setup: Set a spectrophotometer to read absorbance at 600 nm. Prepare a light source.
-
Reaction Mixtures: Prepare cuvettes with the following components (total volume 3 mL):
-
Blank: 2.8 mL RB + 0.1 mL H₂O + 0.1 mL Chloroplasts
-
Dark Control: 2.7 mL RB + 0.1 mL H₂O + 0.1 mL 1.5 mM DCPIP + 0.1 mL Chloroplasts (wrap in foil)
-
Light Reaction: 2.7 mL RB + 0.1 mL H₂O + 0.1 mL 1.5 mM DCPIP + 0.1 mL Chloroplasts
-
Inhibitor: 2.6 mL RB + 0.1 mL Inhibitor (e.g., 150 µM DCMU) + 0.1 mL 1.5 mM DCPIP + 0.1 mL Chloroplasts
-
-
Measurement: a. Use the "Blank" cuvette to zero the spectrophotometer. b. For the "Light Reaction" cuvette, add the chloroplasts last, mix by inverting, and immediately take the initial (T=0) absorbance reading.[16] c. Place the cuvette in front of a bright light source for 30 seconds. d. Remove from light and quickly read the absorbance again. e. Repeat the light exposure and reading cycle for 3-5 minutes, or until the absorbance no longer changes. f. Repeat the entire process for the "Dark Control" and "Inhibitor" cuvettes.
Data Analysis: The rate of DCPIP reduction is calculated from the linear portion of the absorbance vs. time plot, using the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) for DCPIP at 600 nm (21.0 mM⁻¹ cm⁻¹).
| Condition | Expected Rate of A₆₀₀ Decrease | Interpretation |
| Light | Rapid, linear decrease | Active PSII electron transport |
| Dark | Negligible decrease | Reaction is light-dependent |
| Light + DCMU | Negligible decrease | PSII is inhibited |
Part III: Dissecting the PETC with Inhibitors
A key application of these assays is to pinpoint the site of action of novel compounds or to study specific segments of the electron transport chain. This is achieved by using inhibitors with well-characterized binding sites.[21][22]
Caption: Z-Scheme of Photosynthesis with Inhibitor Sites.
| Inhibitor | Site of Action | Effect on O₂ Evolution | Effect on DCPIP Reduction |
| DCMU (Diuron) | PSII: Blocks electron transfer from Qₐ to Qₑ | Inhibits | Inhibits |
| DBMIB | Cytochrome b₆f: Blocks plastoquinol oxidation | Inhibits | No effect (acceptor is upstream) |
| Paraquat (Methyl Viologen) | PSI: Accepts electrons from Ferredoxin | No effect (acceptor is downstream) | No effect (acceptor is upstream) |
By combining these inhibitors with different artificial electron donors and acceptors, it is possible to measure the activity of isolated segments of the PETC, providing a powerful tool for detailed mechanistic studies.
Conclusion and Future Outlook
The methods detailed in this guide—chloroplast isolation, oxygen evolution measurement, and spectrophotometric assays—represent the foundational techniques for studying photosynthetic electron transport. They are robust, reproducible, and provide invaluable quantitative data for researchers in diverse fields. While more advanced techniques like chlorophyll fluorescence analysis and electron paramagnetic resonance (EPR) spectroscopy offer deeper insights into the biophysics of the system, the protocols described here remain the essential first step for functional characterization.[23][24][25][26] Mastery of these core methodologies empowers scientists to effectively screen for new bioactive compounds, assess the impact of environmental stress, and further unravel the intricate mechanisms of photosynthesis.
References
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- Hansatech Instruments Ltd. (n.d.). Oxygen Electrode Measurement.
- Dayan, F. E., & Duke, S. O. (2024). Is there a place for new herbicides targeting photosynthetic electron transport?. Weed Science, 72(4), 339-348.
- Kimimura, M., & Katoh, S. (1972). Inhibitors of electron transport associated with photosystem II in chloroplasts. Plant and Cell Physiology, 13(2), 277-286.
- Moreland, D. E. (1999). Inhibitors of photosynthetic enzymes/carriers and metabolism. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 335-357.
- Shevela, D., et al. (2024). Measurements of Oxygen Evolution in Photosynthesis. Methods in Molecular Biology, 2790, 133-148.
- Vernon, L. P. (2004). Diphenyl carbazide restores electron transport in isolated, illuminated chloroplasts after electron transport from water has been eliminated by mild heat treatment.
- Ruta, Z., et al. (2021). Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones. Molecules, 26(11), 3192.
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- YouTube. (2024, May 11). 13-9 Using Redox Indicators to Measure Photosynthesis Rate (Cambridge AS A Level Biology, 9700).
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- Tikhonov, A. N. (2000). Simultaneous Measurement of ΔpH and Electron Transport in Chloroplast Thylakoids by 9-Aminoacridine Fluorescence. Photosynthesis Research, 65(2), 141-150.
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- Sigma-Aldrich. (n.d.).
- Sahu, S., & Behera, P. K. (2017). Estimation of Chlorophyll Content in Young and Adult Leaves of Some Selected Plants. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(4), 16-18.
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- Tikkanen, M., & Aro, E. M. (2017). Interaction between photosynthetic electron transport and chloroplast sinks triggers protection and signalling important for plant productivity. Philosophical Transactions of the Royal Society B: Biological Sciences, 372(1730), 20160381.
- Wikipedia. (n.d.). Chlorophyll fluorescence.
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- Kalaji, H. M., et al. (2017). Frequently asked questions about chlorophyll fluorescence, the sequel. Photosynthesis Research, 132(1), 13-66.
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Application of Pyridazinone Herbicides in Weed Control Research: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a comprehensive overview and detailed protocols for researchers engaged in the study and development of pyridazinone herbicides. It is designed to offer both foundational knowledge and practical, field-proven methodologies for evaluating the efficacy and understanding the mechanism of action of this important class of herbicides.
Part 1: The Pyridazinone Class of Herbicides: An Overview
Pyridazinone derivatives are a significant class of heterocyclic compounds widely utilized in agriculture for weed management.[1] Their effectiveness stems from their ability to interfere with essential physiological processes in plants, primarily photosynthesis. These herbicides are employed to control a broad spectrum of weeds in various crops, contributing to improved crop yields and quality.[2] The continuous development of new pyridazinone-based herbicides is an active area of research, focusing on enhancing efficacy, selectivity, and environmental safety.[3][4][5]
Mechanism of Action: A Two-Pronged Approach
The primary mode of action for most pyridazinone herbicides is the inhibition of photosynthesis . Specifically, they interrupt the photosynthetic electron transport chain at Photosystem II (PSII) . By binding to the D1 protein in the PSII complex, they block the flow of electrons, leading to a cascade of events that ultimately cause photo-oxidative damage and cell death.[6]
Some pyridazinone herbicides, such as norflurazon, exhibit a secondary mode of action by inhibiting carotenoid biosynthesis . They achieve this by targeting and inhibiting the enzyme phytoene desaturase (PDS) .[7][8] Carotenoids are vital pigments that protect chlorophyll from photo-oxidation. Their inhibition leads to the destruction of chlorophyll, resulting in the characteristic "bleaching" symptom in susceptible plants.[7][8]
Part 2: Efficacy Evaluation of Pyridazinone Herbicides: From Greenhouse to Field
The rigorous evaluation of herbicidal efficacy is paramount in the development of new pyridazinone compounds. This process typically begins with controlled-environment greenhouse bioassays and progresses to real-world field trials.
Section 2.1: Greenhouse Bioassays for Dose-Response Assessment
Greenhouse bioassays are fundamental for the initial screening of pyridazinone candidates, establishing dose-response relationships, and assessing their activity on various weed species.[9]
Objective: To determine the herbicidal efficacy of pyridazinone compounds in a controlled environment and to calculate the dose required to reduce plant growth by 50% (GR50).
Experimental Protocol:
-
Plant Material and Growth:
-
Select target weed species and, if applicable, crop species for selectivity testing.
-
Sow seeds in pots filled with a standardized potting mix.[10]
-
Grow plants in a greenhouse under optimal conditions (temperature, light, humidity) until they reach the appropriate growth stage for treatment (e.g., 2-4 leaf stage).[11]
-
-
Herbicide Formulation and Application:
-
Prepare a stock solution of the pyridazinone herbicide. For compounds that are not readily soluble in water, a suitable solvent and surfactant may be required.
-
Perform serial dilutions to create a range of concentrations to be tested.
-
Apply the herbicide solutions using a calibrated laboratory spray chamber to ensure uniform coverage.[9]
-
-
Experimental Design:
-
Employ a completely randomized design (CRD) or a randomized complete block design (RCBD).
-
Include an untreated control group for comparison.
-
Replicate each treatment at least four times to ensure statistical validity.
-
-
Data Collection and Analysis:
-
Assess visual injury on a scale of 0% (no effect) to 100% (plant death) at regular intervals (e.g., 7, 14, and 21 days after treatment).[9]
-
At the end of the experiment, harvest the above-ground biomass and record the fresh and dry weights.[9]
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Use statistical software to perform a regression analysis and determine the GR50 value.[12][13]
-
Table 1: Example Data Summary for Greenhouse Bioassay
| Treatment (g a.i./ha) | Visual Injury (%) (14 DAT) | Biomass Reduction (%) |
| Untreated Control | 0 | 0 |
| Pyridazinone X - 50 | 25 | 30 |
| Pyridazinone X - 100 | 55 | 60 |
| Pyridazinone X - 200 | 85 | 90 |
| Pyridazinone X - 400 | 100 | 100 |
DAT: Days After Treatment
Section 2.2: Field Trials for Real-World Efficacy and Selectivity
Field trials are essential to evaluate the performance of promising pyridazinone herbicides under diverse environmental conditions and to assess their selectivity in relevant crop systems.[14]
Objective: To determine the efficacy of pyridazinone herbicides on a target weed spectrum and to evaluate crop safety under field conditions.
Experimental Protocol:
-
Site Selection and Trial Design:
-
Herbicide Application:
-
Apply herbicides using a calibrated backpack or tractor-mounted sprayer.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Assessments:
-
Weed Control: Visually assess percent weed control by species compared to the untreated control at multiple time points.
-
Crop Phytotoxicity: Visually rate crop injury (stunting, chlorosis, necrosis) on a 0-100% scale.
-
Yield: At crop maturity, harvest the plots and determine the yield.
-
-
Statistical Analysis:
-
Analyze the data using Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Fisher's LSD) to compare treatment means.[16]
-
Part 3: Unraveling the Mechanism of Action: Key Experimental Protocols
Understanding the precise molecular target of a pyridazinone herbicide is crucial for its effective use and for managing the development of herbicide resistance.
Section 3.1: Chlorophyll Fluorescence Assay for PSII Inhibition
Chlorophyll fluorescence is a rapid and non-invasive technique to assess the efficiency of PSII and can be used to detect the effects of PSII-inhibiting herbicides.[17][18]
Objective: To determine if a pyridazinone herbicide inhibits Photosystem II.
Protocol (based on OJIP-test):
-
Treat plants with the pyridazinone herbicide at various concentrations.
-
After a specific incubation period, dark-adapt the leaves for at least 20-30 minutes.[6][17]
-
Use a portable fluorometer to measure the chlorophyll fluorescence induction curve (OJIP transient).[17]
-
Analyze the fluorescence parameters, particularly the maximum quantum yield of PSII (Fv/Fm). A significant decrease in Fv/Fm indicates inhibition of PSII.[19]
Section 3.2: Carotenoid Biosynthesis Inhibition Assay
This assay is used to determine if a pyridazinone herbicide inhibits phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.
Objective: To detect the accumulation of phytoene, a precursor in the carotenoid pathway, which indicates inhibition of PDS.
Protocol:
-
Treat susceptible plants with the pyridazinone herbicide.
-
After a set period, harvest the plant tissue and extract the pigments using an appropriate solvent (e.g., acetone).
-
Analyze the pigment extract using High-Performance Liquid Chromatography (HPLC) to separate and quantify the different carotenoids and their precursors.
-
An accumulation of phytoene in the treated plants compared to the untreated control is a strong indication of PDS inhibition.[20][21]
Part 4: Synthesis and Screening of Novel Pyridazinone Derivatives
For professionals in agrochemical discovery, the synthesis and screening of novel pyridazinone derivatives are key activities. The general approach involves designing and synthesizing new molecules with modifications to the pyridazinone core structure to improve herbicidal activity, selectivity, or other properties.[22] High-throughput screening methods are then employed to rapidly assess the biological activity of these new compounds. Structure-activity relationship (SAR) studies are crucial to understand how chemical modifications influence herbicidal efficacy.[1]
Part 5: Troubleshooting and Best Practices
-
Herbicide Resistance: Be aware of the potential for weed populations to develop resistance to pyridazinone herbicides. Include known resistant and susceptible biotypes in your assays for comparison.[23]
-
Environmental Factors: Herbicide efficacy can be influenced by environmental conditions such as temperature, soil moisture, and light intensity.[24] Record these variables during experiments to aid in data interpretation.
-
Formulation: The formulation of a herbicide can significantly impact its uptake and efficacy. Ensure that the formulation used in your studies is appropriate for the intended application method.
-
Statistical Rigor: Adhere to sound experimental design and statistical analysis principles to ensure the reliability and validity of your results.[16][25]
References
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Chen, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor. PubMed. Retrieved from [Link]
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D'Alessandro, A., et al. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. MDPI. Retrieved from [Link]
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Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. Retrieved from [Link]
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Lyon, D. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
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Agriculture and Agri-Food Canada. (n.d.). Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. Retrieved from [Link]
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Dayan, F. E. (n.d.). Herbicides, Carotenoid Biosynthesis Inhibitors. ResearchGate. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]
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Department of Agriculture. (n.d.). Guidelines for Herbicide Registration Trials: Cotton. Retrieved from [Link]
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Burgos, N. R., & Rieger, M. A. (2014). Whole-Plant and Seed Bioassays for Resistance Confirmation. Cambridge University Press & Assessment. Retrieved from [Link]
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Kunsagi, Z., et al. (2021). Application of a Fluorescence-Based Instrument Prototype for Chlorophyll Measurements and Its Utility in an Herbicide Algal Ecotoxicity Assay. MDPI. Retrieved from [Link]
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Ahrens, W. H., Arntzen, C. J., & Stoller, E. W. (1981). Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance. Weed Science. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]
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Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
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de Santana, M. J., et al. (2023). Weed Control and Selectivity of Four Herbicides Applied in Pre-Emergence on Two Sunflower Cultivars. MDPI. Retrieved from [Link]
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Principles of Weed Control. (n.d.). 18.7 Herbicides that Inhibit Pigments. Retrieved from [Link]
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de Melo, A. A., et al. (2022). Colorimetric and Chlorophyll Fluorescence Assays for Fast Detection and Selection of Transgenic Events of Cotton, Cowpea, Soybean and Common Bean Expressing the Atahas Gene. Plant Breeding and Biotechnology. Retrieved from [Link]
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Khokra, S. L., et al. (2018). Studies on new substituted pyridazinones: synthesis and biological evaluation. SciELO. Retrieved from [Link]
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PASSEL. (n.d.). Inhibitors of Carotenoid Biosynthesis. Retrieved from [Link]
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Li, Y., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. PubMed. Retrieved from [Link]
-
Li, Y., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. ACS Publications. Retrieved from [Link]
-
Kuntz, M., et al. (2000). In vitro and in situ inhibition of carotenoid biosynthesis in Capsicum annuum by bleaching herbicides. PubMed. Retrieved from [Link]
-
Burns, E. R., Buchanan, G. A., & Carter, M. C. (1971). Inhibition of Carotenoid Synthesis as a Mechanism of Action of Amitrole, Dichlormate, and Pyriclor. PMC - NIH. Retrieved from [Link]
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EPPO. (n.d.). Design and analysis of efficacy evaluation trials. Retrieved from [Link]
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Geddes, C. (2025). Herbicide Resistant Diagnostics. YouTube. Retrieved from [Link]
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Sousa, C. P., et al. (2017). Chlorophyll fluorescence as a marker for herbicide mechanisms of action. ResearchGate. Retrieved from [Link]
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Khan, M. A., et al. (2024). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Taylor & Francis Online. Retrieved from [Link]
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Khan, M. A., et al. (2024). Assessing Herbicide Efficacy and Susceptibility for Weed Management and Enhancing Production of Non-GMO Soybean Cultivation. Preprints.org. Retrieved from [Link]
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Travlos, I., et al. (2023). Quick In Situ Evaluation of Herbicide Efficacy in Maize (Zea mays L.) Crop. MDPI. Retrieved from [Link]
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Warren, S. C., et al. (2017). In vivo label-free mapping of the effect of a photosystem II inhibiting herbicide in plants using chlorophyll fluorescence lifetime. PMC - NIH. Retrieved from [Link]
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Hetherington, S. E., & Smillie, R. M. (1982). In vivo label-free mapping of the effect of a photosystem II inhibiting herbicide in plants using chlorophyll fluorescence lifetime. OUCI. Retrieved from [Link]
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Ma, X., et al. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. PubMed. Retrieved from [Link]
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D'Alessandro, A., et al. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. PMC - NIH. Retrieved from [Link]
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Heap, I. (n.d.). with specific emphasis on confirming low level resistance. Retrieved from [Link]
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Warren, S. C., et al. (2017). In vivo label-free mapping of the effect of a photosystem II inhibiting herbicide in plants using chlorophyll fluorescence lifetime. OUCI. Retrieved from [Link]
- Google Patents. (n.d.). WO2014154828A1 - Pyridazinone derivatives as herbicides.
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Association for Biology Laboratory Education. (n.d.). Using Herbicides to Understand the Light-Dependent Reactions of Photosynthesis. Retrieved from [Link]
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da Silva, A. F., et al. (2020). Selectivity and Efficacy of Herbicides Applied in Pre-Emergence in Cassava Crop. Scielo. Retrieved from [Link]
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Google Patents. (n.d.). WO/2007/119434 PYRIDAZINONE COMPOUND AND USE THEREOF AS HERBICIDES. Retrieved from [Link]
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Hilton, J. L., et al. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science. Retrieved from [Link]
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Colorado State University Extension. (n.d.). Herbicide Selectivity and Performance. Retrieved from [Link]
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Ferreira, E. A., et al. (2018). Selectivity of herbicides in the post-emergence sugarcane seedlings in primary selection fields. Scielo. Retrieved from [Link]
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Formulation of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone for Experimental Use: Application Notes and Protocols
Introduction
4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, a substituted pyridazinone derivative, has garnered significant interest in various scientific disciplines. Initially recognized for its potent herbicidal activity through the disruption of photosynthetic processes, its potential applications have expanded into pharmacology, with emerging research exploring its anticancer and anti-inflammatory properties.[1][2][3] The versatility of the pyridazinone scaffold makes this compound a valuable tool for researchers in drug discovery and agricultural science.[4]
This comprehensive guide provides detailed application notes and protocols for the formulation of this compound for experimental use. It is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, safe handling, and preparation for in vitro and in vivo studies. The protocols herein are designed to ensure scientific integrity and reproducibility.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's characteristics is paramount for its effective and safe use in a laboratory setting.
Compound Identification:
| Property | Value | Source |
| IUPAC Name | 4-chloro-5-(dimethylamino)-2-phenylpyridazin-3-one | [5] |
| Synonyms | SAN 9785, BAS 13338 | [6] |
| CAS Number | 3707-98-0 | [7] |
| Molecular Formula | C₁₂H₁₂ClN₃O | [5][7] |
| Molecular Weight | 249.7 g/mol | [7] |
Solubility Profile (Estimated):
| Solvent | Estimated Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Highly soluble (>10 mg/mL) | Common solvent for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | Moderately soluble | May require warming to achieve higher concentrations. Suitable for some in vitro and in vivo applications. |
| Methanol | Moderately soluble | Similar to ethanol. |
| Water | Sparingly soluble | The compound is largely non-polar and is expected to have low aqueous solubility. |
It is strongly recommended to perform a small-scale solubility test to confirm the solubility in the chosen solvent before preparing a large stock solution.
Stability and Storage:
Pyridazinone derivatives are generally stable under standard laboratory conditions. However, to ensure the integrity of the compound, the following storage and handling guidelines are recommended:
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is advisable.
-
Solution Stability: Solutions in organic solvents, particularly DMSO, should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. It is best practice to prepare fresh dilutions from the stock solution for each experiment.
-
Light Sensitivity: Protect solid compound and solutions from direct light to prevent potential photodegradation.
Safety Precautions:
Based on available Safety Data Sheets (SDS), this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
First Aid: In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Experimental Protocols
The following protocols provide step-by-step guidance for the preparation of this compound formulations for common experimental applications.
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Assays
This protocol is suitable for preparing a stock solution for use in cell-based assays, enzyme inhibition studies, and other in vitro experiments.
Workflow for Stock Solution Preparation:
Workflow for preparing a stock solution.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh 2.497 mg of the compound for every 1 mL of DMSO.
-
Dissolution: Add the weighed compound to a sterile tube. Add the calculated volume of sterile DMSO.
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate in a water bath for a few minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical for cell-based assays to prevent contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration stock solution to the final working concentrations for treating cells in culture.
Workflow for Preparing Working Solutions:
Workflow for preparing working solutions from stock.
Procedure:
-
Thawing: Remove one aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the working solutions by pipetting up and down.
-
Application: Add the freshly prepared working solutions to the cell cultures.
Protocol 3: Formulation of a Suspension for In Vivo Studies (Rodent Model)
For in vivo studies, where aqueous solubility is a limitation, the compound can be administered as a suspension.
Materials:
-
This compound (solid)
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, with 0.1% Tween 80)
-
Mortar and pestle or homogenizer
-
Sterile vehicle components
Procedure:
-
Weighing: Weigh the required amount of the compound.
-
Levigation: Add a small amount of the vehicle to the compound in a mortar and triturate with a pestle to form a smooth paste. This step helps in reducing the particle size and ensuring uniform dispersion.
-
Suspension: Gradually add the remaining vehicle while continuously stirring or homogenizing until a uniform suspension is formed.
-
Administration: The suspension should be prepared fresh before each administration and kept under constant agitation to ensure homogeneity.
Quality Control
To ensure the reliability of experimental results, it is essential to verify the identity and purity of the compound.
-
Identity Verification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the chemical structure of the compound.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the compound. A typical HPLC method for pyridazinone derivatives might involve a C18 column with a mobile phase gradient of acetonitrile and water.[9][10][11]
Conclusion
The successful formulation of this compound is a critical first step for obtaining reliable and reproducible data in experimental settings. This guide provides a framework for the safe handling, storage, and preparation of this compound for a range of research applications. By adhering to these protocols and employing sound scientific practices, researchers can confidently investigate the biological activities of this versatile pyridazinone derivative.
References
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Peregrym, K., Szczukowski, L., Wiatrak, B., Potyrak, K., Czyznikowska, Z., & Swiatek, P. (2020). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 25(10), 2415. [Link]
-
Lamoral-Theys, D., Le Calvé, B., Ravoet, M., Wauthoz, N., Nachtergael, A., Kiss, R., & Dubois, J. (2019). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers, 11(11), 1667. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Sayed, M. A. A., & Abdel-Maksoud, M. S. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 129, 118348. [Link]
-
ResearchGate. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. [Link]
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Manera, C., Saccomanni, G., Ghelardini, C., Di Cesare Mannelli, L., & Tuccinardi, T. (2013). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Chirality, 25(11), 785–794. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. (n.d.). 3(2H)-Pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl-. Substance Registry Services. [Link]
-
Zou, X. J., Zhang, Z. Y., & Jin, G. Y. (2002). Synthesis and crystal structure of 4-chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 58(Pt 10), o1135–o1136. [Link]
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Leech, R. M., Walton, C. A., & Baker, N. R. (1985). Some effects of this compound (San 9785) on the development of chloroplast thylakoid membranes in Hordeum vulgare L. Planta, 165(2), 277–283. [Link]
-
Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric Separation of Optically Active Pyridazinone Derivatives by Chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487–490. [Link]
-
Manera, C., Saccomanni, G., Ghelardini, C., Di Cesare Mannelli, L., & Tuccinardi, T. (2013). Synthesis, HPLC enantioresolution, and X-ray analysis of a new series of C5-methyl pyridazines as N-formyl peptide receptor (FPR) agonists. Chirality, 25(11), 785–794. [Link]
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PubChemLite. (n.d.). 4-chloro-5-(methylamino)-2-phenyl-3(2h)-pyridazinone. [Link]
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Shakeel, F., Haq, N., Alshehri, S., & Alanazi, F. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3381. [Link]
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European Patent Office. (2022). AN IMPROVED HERBICIDAL FORMULATION. [Link]
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Justia Patents. (2022). Stable herbicidal compositions. [Link]
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Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
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- Google Patents. (n.d.).
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Application Notes and Protocols for In Vivo Plant Growth Inhibition Assay with SAN 9785 (Norflurazon)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo plant growth inhibition assays using SAN 9785 (commonly known as norflurazon). This document delves into the biochemical mechanism of SAN 9785, offers detailed, adaptable protocols for various plant species, and outlines robust methods for data acquisition and analysis, ensuring scientific integrity and reproducibility.
Scientific Foundation: Understanding SAN 9785
SAN 9785 is a pyridazinone-class herbicide that acts as a potent inhibitor of carotenoid biosynthesis.[1][2] Its primary mode of action is the specific, non-competitive inhibition of the enzyme phytoene desaturase (PDS) .[3][4][5]
Mechanism of Action
The carotenoid biosynthesis pathway is crucial for plant survival. Carotenoids serve two primary functions: as accessory pigments in photosynthesis and, more critically, as photoprotective agents. They quench triplet chlorophyll and scavenge reactive oxygen species (ROS), thereby preventing photo-oxidative damage to the photosynthetic apparatus.[4][6][7]
SAN 9785 disrupts this pathway at the PDS step, which is responsible for converting the colorless phytoene into colored carotenoids like lycopene.[4][5] The inhibition leads to an accumulation of phytoene and a severe deficiency of downstream carotenoids. In the presence of light, the unprotected chlorophyll molecules become highly susceptible to photo-oxidation, leading to their rapid destruction.[4][6] This process, known as "bleaching," results in white or chlorotic plant tissues and a complete loss of photosynthetic capability, ultimately causing plant death.[3][7]
Experimental Design and Protocols
A robust in vivo assay requires careful planning, from selecting the appropriate plant species to defining precise environmental controls. The protocols provided below are designed to be adaptable for screening, dose-response analysis, and confirming the herbicidal activity of SAN 9785.
Choosing a Plant System
The choice of plant species is critical and depends on the experimental goals. We recommend including both a monocot and a dicot species for comprehensive analysis.
| Plant System | Type | Rationale & Key Considerations |
| Lemna minor (Duckweed) | Monocot, Aquatic | Excellent for rapid, high-throughput screening in liquid culture. Growth is easily quantified by frond count or surface area. Its small size minimizes space and reagent requirements.[7] |
| Arabidopsis thaliana | Dicot, Terrestrial | A model organism with a well-characterized genome and rapid life cycle. Ideal for mechanistic studies. Best grown on agar plates or in soil for this assay. |
| Zea mays (Corn) | Monocot, Terrestrial | A commercially relevant crop species. Useful for understanding herbicide effects on grasses. Requires more space and a longer growth period. |
| Weed Species (e.g., Alopecurus myosuroides) | Monocot/Dicot | Testing on target weed species is essential for drug development and resistance studies.[8] Seed dormancy and germination can be variable and may require specific treatments.[8][9] |
General Workflow for In Vivo Assay
The overall process involves preparing the plant material, applying SAN 9785 across a range of concentrations, incubating under controlled conditions, and finally, assessing growth inhibition.
// Nodes A [label="1. Plant Material Preparation\n(Seed Sterilization & Germination)"]; B [label="2. Seedling Transfer\n(To Assay Medium: Agar/Hydroponic/Soil)"]; C [label="3. SAN 9785 Preparation\n(Stock Solution & Dilution Series)"]; D [label="4. Herbicide Application\n(Incorporate into medium or spray)"]; E [label="5. Incubation\n(Controlled Growth Chamber)"]; F [label="6. Data Collection\n(Visual & Quantitative Assessment)"]; G [label="7. Data Analysis\n(Dose-Response Curve & IC50/GR50)"];
// Edges A -> B; C -> D; B -> D; D -> E; E -> F; F -> G; } dot Caption: General experimental workflow for the SAN 9785 assay.
Protocol 1: Agar-Based Assay with Arabidopsis thaliana
This protocol is ideal for generating precise dose-response curves in a highly controlled environment.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (100 mm)
-
SAN 9785 (Norflurazon)
-
Ethanol (for stock solution)
-
Sterile water
-
Growth chamber
Procedure:
-
Seed Sterilization: Surface sterilize seeds using 70% ethanol for 1 minute, followed by a 10-minute incubation in 20% bleach with 0.1% Tween-20, and rinse 3-5 times with sterile water.
-
Stratification: Resuspend seeds in sterile water and store at 4°C for 2-3 days to synchronize germination.
-
SAN 9785 Stock Preparation: Prepare a 10 mM stock solution of SAN 9785 in 100% ethanol. Store at -20°C in the dark.[7]
-
Media Preparation:
-
Prepare MS medium (pH 5.7) with 1% sucrose and 0.8% agar. Autoclave the medium.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the SAN 9785 stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 nM). Ensure the final ethanol concentration is constant across all plates, including the control (typically <0.1%).
-
Pour approximately 25 mL of medium into each sterile petri dish and allow to solidify.
-
-
Plating Seeds: Pipette the stratified seeds onto the surface of the agar plates, aiming for 30-40 seeds per plate. Seal the plates with micropore tape.
-
Incubation: Place the plates vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Data Collection (Day 7-10 post-germination):
-
Visual Assessment: Photograph the plates. Note the bleaching of cotyledons and true leaves.
-
Root Length: Measure the primary root length of at least 15 seedlings per plate.
-
Fresh Weight: Carefully remove all seedlings from a plate, blot dry, and measure their collective fresh weight.
-
Chlorophyll Content: Collect tissue from all seedlings on a plate, weigh, and extract chlorophyll with 80% acetone. Measure absorbance at 645 nm and 663 nm to quantify chlorophyll concentration.
-
Protocol 2: Soil-Based Pre-Emergence Assay with Zea mays
This whole-plant bioassay simulates a more agriculturally relevant scenario.[8][9]
Materials:
-
Zea mays seeds
-
Potting mix (e.g., peat, vermiculite, and sand)
-
Pots (4-inch)
-
SAN 9785
-
Acetone and Tween-20 (for application solution)
-
Laboratory sprayer or pipette
-
Greenhouse or controlled growth chamber
Procedure:
-
Potting: Fill pots with soil mix, leaving about 1 inch at the top. Plant 3-5 seeds per pot at a depth of 0.5-1 inch.
-
Herbicide Application Solution: Prepare a dilution series of SAN 9785 in a solution of 50% acetone with 0.5% Tween-20. This helps in uniform application and absorption.
-
Application: Apply the herbicide solution evenly to the soil surface.[10] The volume should be consistent for all pots and just enough to moisten the top layer of soil without causing leaching. A control group should be treated with the acetone/Tween-20 solution only.
-
Incubation: Place the pots in a greenhouse or growth chamber with appropriate conditions for corn (e.g., 25°C, 16-hour photoperiod). Water the pots from the bottom to avoid disturbing the treated soil layer.
-
Data Collection (14-21 days after treatment):
-
Emergence Rate: Count the number of emerged seedlings in each pot.
-
Visual Injury Score: Rate the plants on a scale of 0 (no effect) to 100% (complete death), noting the degree of bleaching.[10]
-
Shoot Height: Measure the height of each plant from the soil surface to the tip of the longest leaf.
-
Biomass (Dry Weight): Harvest the above-ground tissue, place it in a labeled paper bag, and dry in an oven at 60°C for 72 hours. Measure the final dry weight.
-
Data Analysis and Interpretation
The goal of the analysis is to quantify the inhibitory effect of SAN 9785. A dose-response analysis is the standard method for determining herbicidal efficacy.
Calculating Growth Inhibition
For each quantitative metric (root length, biomass, etc.), express the data as a percentage of the control treatment:
% Inhibition = 100 * (1 - (Value_treated / Value_control))
Dose-Response Modeling
Plot the % Inhibition against the logarithm of the SAN 9785 concentration. This data can be fitted to a four-parameter logistic model to generate a dose-response curve. From this curve, key efficacy parameters can be determined:
-
GR₅₀ (Growth Reduction 50%) / IC₅₀ (Inhibition Concentration 50%): The concentration of SAN 9785 required to cause a 50% reduction in the measured growth parameter compared to the untreated control.
| Parameter | Description | Typical Units |
| Visual Injury | Qualitative assessment of plant health and bleaching | % (0-100) |
| Root Length | Quantitative measure of root system development | mm or cm |
| Shoot Height | Quantitative measure of above-ground growth | cm |
| Fresh/Dry Weight | Overall biomass accumulation | mg or g |
| Chlorophyll Content | Direct measure of bleaching effect | µg/g fresh weight |
| GR₅₀ / IC₅₀ | Herbicide concentration for 50% growth inhibition | nM, µM, or mg/L |
Trustworthiness and Self-Validation
To ensure the reliability of your results, every experiment should include the following controls:
-
Negative Control: Plants grown without any SAN 9785 or solvent. This establishes the baseline for 100% growth.
-
Solvent Control: Plants treated with the same concentration of the solvent (e.g., ethanol, acetone) used to dissolve SAN 9785. This confirms that the solvent itself does not inhibit growth.
-
Susceptible vs. Resistant Check: When applicable, include a known susceptible and a known resistant plant population to validate the general efficacy of the treatment application.[8][10]
-
Replication: Each treatment level should have at least 3-4 biological replicates (i.e., separate pots or plates) to ensure statistical validity.
By adhering to these protocols and incorporating proper controls, researchers can generate high-quality, reproducible data on the in vivo growth inhibition effects of SAN 9785.
References
- Inhibition of carotenoid biosynthesis by the herbicide SAN 9789 and its consequences for the action of phytochrome on plastogenesis.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE (Journal of Visualized Experiments).
- Norflurazon | 27314-13-2. Biosynth.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE (Journal of Visualized Experiments).
- Norflurazon Roadside Vegetation Management Herbicide Fact Sheet.
- Norflurazon | C12H9ClF3N3O | CID 33775.
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Weed Science Society of America.
- Demonstrating the Effect of a Herbicide – SAN9789 (Norflurazon). The Charm of Duckweed.
- Understanding Herbicide Mode of Action.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species.
- Carotenoid Biosynthesis Inhibitors.
- Inhibitors of Carotenoid Biosynthesis. Herbicides That Act Through Photosynthesis, PASSel, University of Nebraska-Lincoln.
- Herbicides that Inhibit Pigments.
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- 3. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
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- 10. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
A Robust, Validated HPLC Method for the Quantitative Analysis of Pyridazinone Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of pyridazinone derivatives. Pyridazinones are a significant class of heterocyclic compounds with a wide range of biological activities, making them key scaffolds in medicinal chemistry and drug development.[1][2] The accurate determination of their purity and concentration is critical for quality control, stability testing, and pharmacokinetic studies. This guide provides a comprehensive protocol, from sample preparation to method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][4][5]
Introduction and Scientific Rationale
The pyridazinone core is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating potent activities as cardiotonic, anti-inflammatory, analgesic, and antimicrobial agents.[1] As novel pyridazinone-based drug candidates advance through the development pipeline, the need for a reliable and validated analytical method for their characterization becomes paramount. High-performance liquid chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5][6]
This method employs a reversed-phase chromatographic approach, which is ideally suited for the separation of moderately polar compounds like most pyridazinone derivatives.[7] In RP-HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. Analytes are separated based on their hydrophobicity; less polar (more hydrophobic) compounds are retained longer on the column, while more polar compounds elute earlier. This principle allows for the effective separation of the target pyridazinone analyte from starting materials, synthetic by-products, and potential degradants.
Materials and Methodology
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column is the primary choice for its versatility.[7][8]
-
Recommended: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Alternative for Highly Polar Analytes: For pyridazinones with low retention on standard C18 columns, consider a column with a more hydrophilic surface, such as an AQ-type C18 or a polar-embedded phase column.[9] HILIC columns can also be an option for extremely polar compounds.[8][10][11]
-
-
Analytical Balance: 4 or 5-decimal place readability.
-
pH Meter: Calibrated with standard buffers.
-
Filtration: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon, depending on solvent compatibility) for sample preparation.[12]
-
Glassware: Class A volumetric flasks and pipettes.
Chemicals and Reagents
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Deionized (DI) water, purified to a resistivity of 18.2 MΩ·cm (Type I).
-
Buffers: HPLC-grade Ammonium Acetate or Potassium Phosphate.
-
Acids/Bases: Formic acid or phosphoric acid for pH adjustment.
-
Reference Standard: Certified pyridazinone reference standard of known purity.
Detailed Experimental Protocols
Chromatographic Conditions
The following table summarizes the optimized and validated chromatographic conditions for the analysis. The causality for each parameter is explained to provide a deeper understanding of the method's design.
| Parameter | Recommended Setting | Rationale |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for a wide range of pyridazinone derivatives. The specified dimensions and particle size offer a good balance between efficiency and backpressure.[1][13] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Formic Acid) | A buffered aqueous phase is crucial for ensuring reproducible retention times and good peak shape, especially for ionizable compounds. The pH is set to suppress the ionization of acidic silanols on the silica surface, minimizing peak tailing. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier that offers low viscosity and good UV transparency. It effectively elutes the analytes from the C18 column.[13] |
| Elution Mode | Gradient | A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive profile of the sample within a reasonable run time. |
| Gradient Program | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B (Re-equilibration) | This gradient provides a robust separation window. The final re-equilibration step is critical for ensuring the column is ready for the next injection, guaranteeing reproducibility.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.[14] |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures stable and reproducible retention times by controlling the viscosity of the mobile phase and the kinetics of analyte partitioning. |
| Detection (UV) | 254 nm | Many pyridazinone structures contain aromatic rings that strongly absorb UV light around this wavelength.[1] For a new derivative, it is recommended to determine the wavelength of maximum absorbance (λmax) using a DAD detector for optimal sensitivity.[15][16] |
| Injection Volume | 10 µL | A standard injection volume that provides a good signal without causing column overload.[14] |
Preparation of Solutions
Causality: Accurate solution preparation is the foundation of quantitative analysis. Using Class A volumetric glassware and an analytical balance minimizes error. All sample solutions should be filtered to remove particulates, which can damage the injector and block the column frit.[12]
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the pyridazinone reference standard.
-
Transfer it quantitatively into a 25 mL volumetric flask.
-
Add approximately 15 mL of a diluent (e.g., 50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up to the mark with the diluent and mix thoroughly.
-
-
Working Standard Solutions (for Linearity Curve):
-
Prepare a series of at least five working standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh an amount of the sample powder or formulation expected to contain approximately 25 mg of the pyridazinone active ingredient.
-
Transfer to a 25 mL volumetric flask and follow steps 3-5 as described for the Standard Stock Solution. This creates a target concentration of 1000 µg/mL.
-
If necessary, perform a further dilution to bring the final concentration into the middle of the calibration curve range (e.g., dilute to 50 µg/mL).
-
Before injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first few drops of the filtrate.
-
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[4][6] The following parameters must be assessed according to ICH guidelines.[3][17]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| System Suitability | To ensure the chromatographic system is performing adequately. | Repeatability: RSD ≤ 2.0% for 5 replicate injections. Tailing Factor: ≤ 2.0. Theoretical Plates: > 2000. |
| Specificity | To demonstrate that the method is unaffected by the presence of impurities, degradants, or placebo components. | The analyte peak should be pure and free from co-eluting peaks. Peak purity analysis (using DAD) should pass. |
| Linearity & Range | To verify a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Accuracy (Recovery) | To assess the closeness of the test results to the true value. | Mean recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[3] |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected and quantified. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[3] |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2 units) are varied. |
Visualizations and Diagrams
Chemical Structure of Pyridazinone Core
Caption: Generalized chemical structure of the pyridazinone ring.
HPLC Analysis Workflow
Caption: Step-by-step workflow for pyridazinone analysis via HPLC.
Troubleshooting Common HPLC Issues
Caption: A decision tree for troubleshooting common HPLC problems.
References
-
International Conference on Harmonisation (ICH). (1996). Q2B: Validation of Analytical Procedures: Methodology. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Hawach Scientific. (2025). Polar Column in HPLC Example. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. [Link]
-
Day, H., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. National Institutes of Health. [Link]
-
Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Ansari, M.J., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
National Institutes of Health. (n.d.). Pyridazinone, 2-20. PubChem. [Link]
-
Cirri, E., et al. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. National Institutes of Health. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
CAS Common Chemistry. (n.d.). 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. [Link]
-
Taha, M., et al. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
-
National Institutes of Health. (n.d.). 3(2H)-Pyridazinone. PubChem. [Link]
-
YouTube. (2022). Sample Preparation for HPLC. [Link]
-
Sahu, R., et al. (2020). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. National Institutes of Health. [Link]
-
Sartorius. (n.d.). Sample Preparation for HPLC. [Link]
-
ResearchGate. (2021). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Lee, S.X., et al. (2021). UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation. MDPI. [Link]
-
International Journal of ChemTech Research. (2018). Novel First Order Derivative UV- Spectrophotometric Peak Detect Method for the Determination of Nitrofurantoin. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 10. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sartorius.com [sartorius.com]
- 13. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
Welcome to the technical support center for the synthesis of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the challenges of this synthesis, ensuring a successful and efficient outcome.
Synthesis Overview
The synthesis of this compound is a critical step in the development of various biologically active molecules, including herbicides and potential pharmaceutical agents.[1] The most common and direct route involves the nucleophilic aromatic substitution of a chlorine atom in 4,5-dichloro-2-phenyl-3(2H)-pyridazinone with dimethylamine.
This seemingly straightforward reaction can present several challenges that may affect the yield and purity of the final product. This guide will address these potential issues in a question-and-answer format, providing logical, experience-driven solutions.
Visualizing the Synthetic Pathway
To better understand the synthesis and potential troubleshooting points, let's visualize the reaction pathway.
Caption: Synthetic pathway for this compound and potential side reactions.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Precursor Synthesis and Quality
Question 1: My synthesis of the precursor, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, from mucochloric acid and phenylhydrazine is giving low yields and impurities. What could be the cause?
Answer: The synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone is a crucial first step, and the quality of this precursor will directly impact the final amination reaction. Here are some potential causes and solutions:
-
Purity of Starting Materials: Ensure that the mucochloric acid and phenylhydrazine are of high purity. Impurities in these starting materials can lead to side reactions and a complex product mixture.
-
Reaction Conditions: The reaction of mucochloric acid with hydrazines can be sensitive to temperature and solvent. While some literature suggests that the reaction can be performed in various solvents, the choice of solvent can influence the yield and purity. For instance, conducting the reaction in a solvent like DMF at a controlled temperature (e.g., 80°C) has been reported to give good results.[2]
-
Work-up Procedure: Inadequate work-up can leave residual acids or other impurities that may interfere with the subsequent amination step. Ensure thorough washing and purification of the dichloropyridazinone precursor. Recrystallization is often a necessary step to obtain a high-purity product.
Table 1: Recommended Reaction Parameters for 4,5-dichloro-2-phenyl-3(2H)-pyridazinone Synthesis
| Parameter | Recommended Condition | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | Provides good solubility for reactants and facilitates the reaction at a controlled temperature. |
| Temperature | 80°C | Balances reaction rate with minimizing decomposition and side reactions. |
| Reaction Time | 40 minutes | A shorter reaction time at a slightly elevated temperature can improve yield and reduce byproducts.[2] |
| Purification | Recrystallization | Essential for removing impurities that could affect the subsequent amination step. |
Part 2: The Amination Reaction - Achieving High Yield and Purity
Question 2: I am observing a low yield of the desired this compound in my amination reaction. What are the likely causes and how can I improve it?
Answer: Low yield in the nucleophilic aromatic substitution reaction can stem from several factors. Let's break them down:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, you can try extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote the formation of side products.
-
-
Suboptimal Reaction Conditions: The choice of base and solvent is critical.
-
Solution: Potassium carbonate is a commonly used base for this reaction. Ensure it is anhydrous, as moisture can interfere with the reaction. DMF is a suitable solvent due to its high boiling point and ability to dissolve the reactants.
-
-
Stoichiometry of Dimethylamine: The amount of dimethylamine used is important.
-
Solution: Using a slight excess of dimethylamine (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of the bis-aminated product.
-
Question 3: My final product is contaminated with a significant amount of an isomeric impurity. How can I address this?
Answer: The formation of the regioisomer, 4-(dimethylamino)-5-chloro-2-phenyl-3(2H)-pyridazinone, is a known challenge in the nucleophilic substitution of 4,5-dichloropyridazinones.
-
Understanding the Regioselectivity: The two chlorine atoms at the C4 and C5 positions of the pyridazinone ring have different reactivities towards nucleophiles. The regioselectivity of the substitution can be influenced by the electronic effects of the substituents on the pyridazinone ring and the nature of the nucleophile. For some related systems, substitution at the C5 position is favored.
-
Controlling Regioselectivity:
-
Temperature Control: Running the reaction at a lower temperature might favor the formation of one isomer over the other. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction.
-
Choice of Base: The nature of the base can sometimes influence the regioselectivity. While potassium carbonate is common, exploring other non-nucleophilic bases might be worthwhile.
-
-
Purification: If the formation of the regioisomer cannot be completely suppressed, careful purification is necessary.
-
Solution: Column chromatography is the most effective method for separating regioisomers. A careful selection of the solvent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product from its isomer.
-
Question 4: I am observing a byproduct with a higher molecular weight, which I suspect is the bis-aminated product. How can I prevent its formation?
Answer: The formation of 4,5-bis(dimethylamino)-2-phenyl-3(2H)-pyridazinone is a result of the substitution of both chlorine atoms.
-
Cause: This side reaction is typically favored by:
-
Using a large excess of dimethylamine.
-
Higher reaction temperatures.
-
Prolonged reaction times.
-
-
Prevention:
-
Control Stoichiometry: Use a controlled amount of dimethylamine (1.1-1.5 equivalents).
-
Temperature Management: Maintain the reaction temperature at the recommended level (e.g., 80°C). Avoid excessive heating.
-
Reaction Monitoring: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to a satisfactory level to prevent further substitution.
-
Part 3: Purification and Characterization
Question 5: What is the best method to purify the final product and how can I confirm its identity and purity?
Answer: Proper purification and characterization are essential to ensure the quality of your synthesized compound.
-
Purification Protocol:
-
Work-up: After the reaction is complete, the mixture is typically poured into ice-water to precipitate the crude product. The precipitate is then collected by filtration.
-
Washing: Wash the crude product with water to remove any inorganic salts and residual DMF.
-
Column Chromatography: This is the most reliable method for obtaining a highly pure product. Use silica gel as the stationary phase and a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) can further enhance the purity and provide crystalline material.
-
-
Characterization Techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the final product. The chemical shifts and coupling constants will be characteristic of the desired compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, suboptimal conditions. | Monitor with TLC, extend reaction time if needed, use anhydrous base and appropriate solvent, use a slight excess of dimethylamine. |
| Regioisomer Formation | Lack of regioselectivity in nucleophilic substitution. | Control reaction temperature, explore different non-nucleophilic bases, purify carefully using column chromatography. |
| Bis-amination | Excess dimethylamine, high temperature, long reaction time. | Use controlled stoichiometry of dimethylamine, maintain recommended temperature, monitor reaction progress and stop when complete. |
| Purification Challenges | Co-elution of impurities. | Optimize column chromatography solvent system, consider recrystallization after chromatography. |
Concluding Remarks
The synthesis of this compound, while conceptually simple, requires careful attention to detail to achieve high yield and purity. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate. Remember that careful monitoring of the reaction, meticulous purification, and thorough characterization are the cornerstones of successful chemical synthesis.
References
-
Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules. 2009;14(9):3512-3522. Available from: [Link]
-
Bean, G. A. et al. The influence of two pyridazinone herbicides 4-chloro-5-(dimethylamino)-2-α,α,α-trifluro-m-tolyl-3(2H)-pyridazinone and this compound on aflatoxin production by aspergillus flavus and A. parasiticus. SciSpace. Available from: [Link]
Sources
Technical Support Center: Synthesis of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
Welcome to the technical support center for the synthesis of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and improve yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthetic pathway with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and effective strategy involves a two-step synthesis. The first step is the condensation of phenylhydrazine with mucochloric acid to form the precursor, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone. The second step is a nucleophilic aromatic substitution reaction where one of the chlorine atoms of the precursor is displaced by a dimethylamino group.
Q2: Which of the two chlorine atoms in 4,5-dichloro-2-phenyl-3(2H)-pyridazinone is more reactive towards nucleophilic substitution?
The chlorine atom at the 5-position is generally more susceptible to nucleophilic attack than the one at the 4-position. This is due to the electronic effects of the adjacent carbonyl group and the nitrogen atom in the pyridazinone ring, which activate the C5 position for nucleophilic substitution.
Q3: What are the critical parameters to control for maximizing the yield in the amination step?
The key parameters to control are temperature, reaction time, the stoichiometry of the reactants, and the choice of base and solvent. Overheating or prolonged reaction times can lead to the formation of undesired side products, particularly the disubstituted product. Careful optimization of these parameters is crucial for achieving a high yield of the desired monosubstituted product.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. You can track the consumption of the starting material (4,5-dichloro-2-phenyl-3(2H)-pyridazinone) and the formation of the product. A suitable solvent system for TLC would typically be a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low Yield of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (Precursor)
A low yield in the first step of the synthesis will invariably impact the overall yield of your final product. Here are some potential causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The condensation reaction between phenylhydrazine and mucochloric acid may not have gone to completion. | Ensure that the reaction is refluxed for a sufficient amount of time, typically 2-4 hours. Monitor the reaction progress using TLC until the starting materials are no longer visible. |
| Side Reactions | Phenylhydrazine can undergo oxidation or other side reactions under acidic conditions if not controlled properly. | Add the phenylhydrazine solution dropwise to the mucochloric acid solution to maintain better control over the reaction. Ensure the reaction is carried out under a nitrogen atmosphere to minimize oxidation. |
| Suboptimal pH | The reaction is typically carried out in an acidic medium. If the pH is not optimal, the reaction rate and yield can be affected. | Use a dilute acid solution (e.g., 3M H₂SO₄) as the reaction medium. The pH should be acidic enough to facilitate the reaction but not so strong as to cause degradation of the reactants. |
Problem 2: Low Yield of this compound in the Amination Step
This is a common issue that can often be resolved by fine-tuning the reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Formation of Disubstituted Byproduct | The primary side reaction is the substitution of both chlorine atoms, leading to the formation of 4,5-bis(dimethylamino)-2-phenyl-3(2H)-pyridazinone. | Carefully control the stoichiometry of the dimethylamine. Using a slight excess (1.1-1.5 equivalents) is often sufficient. Avoid a large excess of the amine. Running the reaction at a lower temperature and for a shorter duration can also favor monosubstitution. |
| Inefficient Nucleophilic Substitution | The reaction may not be proceeding efficiently due to the choice of solvent or base. | A polar aprotic solvent like DMF or acetonitrile is generally effective. The choice of base is also critical; inorganic bases like potassium carbonate or cesium carbonate are commonly used to neutralize the HCl formed during the reaction. Cesium carbonate can sometimes offer better yields due to its higher solubility and basicity.[1] |
| Loss of Product during Work-up | The product may be lost during the extraction or purification steps. | After the reaction, pouring the mixture into ice-water helps to precipitate the product. Ensure complete precipitation before filtration. During extraction, use an appropriate organic solvent like ethyl acetate and perform multiple extractions to maximize recovery. |
Problem 3: Difficulty in Purifying the Final Product
Purification can be challenging if significant amounts of side products are formed.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Starting Material and/or Disubstituted Byproduct | These are the most common impurities and can co-crystallize with the desired product. | Column chromatography is a highly effective method for separating the desired monosubstituted product from the starting material and the disubstituted byproduct. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether) can be used to further purify the product after column chromatography. |
| Oily Product | The product may not crystallize easily if it is impure. | If the product oils out during recrystallization, try using a different solvent system or a combination of solvents. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
Experimental Protocols
Step 1: Synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone
This protocol is adapted from the synthesis of a similar compound and should provide a good starting point.[1]
-
In a round-bottom flask, dissolve mucochloric acid (1 equivalent) in dilute sulfuric acid (3M).
-
In a separate beaker, prepare a solution of phenylhydrazine (1 equivalent) in the same dilute sulfuric acid.
-
Slowly add the phenylhydrazine solution to the mucochloric acid solution with constant stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude 4,5-dichloro-2-phenyl-3(2H)-pyridazinone.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
This protocol is based on a similar synthesis of a 4-chloro-5-(dimethylamino) pyridazinone derivative.[2]
-
To a solution of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (1 equivalent) in DMF (or acetonitrile), add potassium carbonate (2 equivalents).
-
Add dimethylamine (1.2 equivalents, typically as a solution in THF or as dimethylamine hydrochloride with an additional equivalent of base).
-
Heat the reaction mixture to 80 °C (353 K) and stir for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization.
Visualizing the Synthetic Pathway and Troubleshooting
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low yield in the synthesis.
References
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
- Sawant, A. S., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Leech, R. M., Walton, C. A., & Baker, N. R. (1985). Some effects of this compound (San 9785) on the development of chloroplast thylakoid membranes in Hordeum vulgare L. Planta, 165(2), 277–283.
-
PrepChem. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]
- Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
-
IUCrData. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. IUCrData, 7(3), x220245. Available from: [Link]
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4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone solubility issues in biological assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro biological assays. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: I am starting work with this compound. What are its basic properties and why is solubility a primary concern?
A1: this compound belongs to the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives are a significant scaffold in medicinal chemistry, investigated for a wide range of biological activities, including cardiotonic, anti-inflammatory, and antimicrobial effects[1][2][3][4].
The primary challenge with this compound, like many potent small molecules, is its poor aqueous solubility. Its structure, characterized by multiple aromatic and heterocyclic rings, confers a high degree of hydrophobicity and molecular planarity. Such molecules are often described as 'brick-dust' or 'grease-ball' types, which have a strong tendency to self-associate and crystallize out of aqueous solutions rather than interacting with water molecules[5]. This poor solubility can lead to significant experimental artifacts, including:
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Underestimation of biological potency (IC50/EC50 values).
-
High variability and poor reproducibility between experiments.
-
Compound precipitation in assay plates, leading to inaccurate measurements.
-
Formation of aggregates that can cause non-specific biological effects.[6]
Understanding and controlling the solubility of this compound is therefore the first critical step to generating reliable and meaningful biological data.
Q2: What is the recommended solvent for preparing a primary stock solution of this compound?
A2: For hydrophobic compounds like this compound, the industry-standard starting point for a primary stock solution is 100% Dimethyl Sulfoxide (DMSO) .[7]
Causality: DMSO is a powerful, water-miscible aprotic solvent with a high capacity to dissolve a wide range of nonpolar and polar organic molecules.[8] It effectively disrupts the crystal lattice energy of 'brick-dust' compounds, allowing them to be solvated.[5] While other solvents can be used, DMSO is generally the most effective and is compatible with most, though not all, biological assays at very low final concentrations.[6]
Table 1: Comparison of Primary Stock Solvents
| Solvent | Pros | Cons | Recommended Max. Final Assay Conc. |
| DMSO | High solubilizing power for many hydrophobic compounds.[8] Miscible with water/media. | Can be cytotoxic or affect cell differentiation at >0.5%.[9] May interfere with some enzyme activities. Can freeze at 18.5°C. | ≤ 0.5% (v/v) ; ideally ≤ 0.1% |
| Ethanol | Good solubilizing power for some compounds. Volatile, can be easily removed. | Can be cytotoxic.[10] May denature proteins at higher concentrations. Less universal than DMSO. | ≤ 0.5% (v/v) |
| DMF | Strong solvent, similar to DMSO. | Higher toxicity than DMSO. Less common in cell-based assays. | Check specific assay tolerance; generally lower than DMSO. |
Protocol Integrity Check: Always prepare a vehicle control in your experiments (e.g., media with the same final concentration of DMSO but without the compound) to ensure that the solvent itself is not causing the observed biological effect.[10]
Troubleshooting Guide: From Stock to Assay
Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my aqueous buffer or cell culture medium. What is happening and how do I prevent this?
A3: This is the most common solubility issue, often termed "crashing out." You have created a highly supersaturated aqueous solution by diluting the DMSO stock. The compound, finding itself in a hostile aqueous environment, rapidly precipitates to reach its lower, thermodynamically stable solubility limit.[6]
The key is to manage this dilution process to maintain a kinetically stable solution for the duration of your assay. Below is a systematic approach to troubleshoot this issue.
This workflow diagram illustrates the recommended procedure for diluting a primary DMSO stock to minimize precipitation.
Caption: Recommended workflow for preparing assay plates.
Core Principle & Justification: The most critical step is to add the DMSO-solubilized compound directly to the final assay medium in the well, which contains proteins (like albumin in serum), lipids, and other components.[6] These biological macromolecules can act as natural solubilizing agents, binding to the hydrophobic compound and preventing it from aggregating and precipitating. Diluting into a "naked" aqueous buffer first removes this advantage and is the most common cause of precipitation.[6]
If direct addition still results in precipitation, follow these steps in order:
-
Lower the Primary Stock Concentration: Making a 100 mM stock is often counterproductive. A 10 mM or 20 mM stock is frequently a better starting point.
-
Causality: When you dilute a 100 mM stock 1:1000 to get 100 µM, you create a massive, instantaneous supersaturation. Diluting a 10 mM stock 1:100 to get the same 100 µM creates a much smaller supersaturation gradient, giving the compound a better chance to interact with media components before it crashes out.[9]
-
-
Verify Final DMSO Concentration: Ensure your dilution scheme does not result in a toxic level of DMSO.
-
Self-Validation: Use the table below to plan your experiment. High final DMSO concentrations can cause artifacts that mimic or mask your compound's true activity.
Table 2: DMSO Concentration Planning Matrix
-
| Stock Concentration | Final Desired Conc. | Dilution Factor | Final DMSO % (if adding 1µL to 100µL) | Final DMSO % (if adding 1µL to 200µL) |
| 10 mM | 100 µM | 1:100 | 1.0% | 0.5% |
| 10 mM | 10 µM | 1:1000 | 0.1% | 0.05% |
| 20 mM | 100 µM | 1:200 | 0.5% | 0.25% |
| 20 mM | 10 µM | 1:2000 | 0.05% | 0.025% |
-
Warm the Assay Medium: Pre-warming the assay medium to 37°C can slightly increase the solubility of some compounds. However, this effect is generally modest.
-
Increase Mixing Energy: Immediately after adding the compound to the well, use an orbital shaker to ensure rapid and complete mixing. This disperses the compound quickly, reducing localized high concentrations that can initiate precipitation.
Q4: I have optimized my dilution protocol, but I still see issues. What advanced formulation strategies can I employ?
A4: When standard DMSO-based methods are insufficient, you can turn to formulation strategies that fundamentally alter the compound's interaction with the aqueous environment.
The solubility of compounds with ionizable functional groups can be highly dependent on pH.[11][12] While the pKa of this compound is not readily published, the dimethylamino group is potentially basic.
-
Mechanism: Protonating a basic group (at lower pH) or deprotonating an acidic group (at higher pH) creates a charged species, which is generally much more soluble in polar solvents like water than the neutral form.[12]
-
Experimental Protocol:
-
Prepare a set of buffers at various pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).
-
Attempt to dissolve the compound directly in these buffers or dilute a concentrated DMSO stock into them.
-
Visually inspect for solubility.
-
-
Trustworthiness Check: This approach is only viable if your biological assay (e.g., enzyme activity, cell viability) is stable and functions correctly across the tested pH range. Always run pH controls to validate the assay itself.
Cyclodextrins are cyclic oligosaccharides that can act as "molecular buckets" to encapsulate hydrophobic drugs, increasing their apparent solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[15]
-
Mechanism: The exterior of the cyclodextrin molecule is hydrophilic, making it water-soluble. Its interior cavity is hydrophobic. The pyridazinone compound can partition into this hydrophobic core, forming an "inclusion complex" that is soluble in water.[16][17]
Caption: Cyclodextrin forming a soluble inclusion complex.
-
Experimental Protocol for Preparing a 10 mM Stock with HP-β-CD:
-
Prepare a 40% (w/v) HP-β-CD Solution: Dissolve 4g of HP-β-CD in 10 mL of your desired assay buffer. This may require gentle warming and stirring.
-
Weigh Compound: Weigh out the required amount of this compound for a final concentration of 10 mM. (Molecular Weight ≈ 249.7 g/mol )[18]
-
Complexation: Add the powdered compound directly to the 40% HP-β-CD solution.
-
Incubate: Vortex vigorously and incubate (e.g., on a shaker at room temperature or 37°C) for several hours to overnight to allow for complex formation. The solution should become clear.
-
Sterile Filter: Use a 0.22 µm syringe filter before use in cell-based assays. This solution can now be used as your primary stock for further dilutions in your assay medium.
-
Final Validation & Best Practices
Q5: How can I be sure my compound is truly dissolved and not just forming invisible aggregates that could produce artifacts?
A5: This is an excellent question that demonstrates a high level of scientific rigor. Sub-visible aggregates are a known source of non-specific inhibition and other assay artifacts.
-
Visual Inspection: Always hold your stock solution and final assay plates up to a light source. Any cloudiness, haziness, or Tyndall effect (light scattering) is a clear sign of precipitation or aggregation.
-
Control Detergents: As a control experiment, you can include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer. If the potency of your compound dramatically decreases in the presence of the detergent, it's a strong indication that your original activity was due to aggregation, which the detergent is disrupting.
-
Advanced Characterization (if necessary): For high-value lead compounds, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of sub-micron aggregates in your final assay solutions.
By systematically addressing solubility from stock preparation to final assay validation, you can ensure the integrity of your data and make confident decisions in your research and drug development programs.
References
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
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Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pak J Pharm Sci. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]
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Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Preprints.org. [Link]
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Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org. [Link]
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. GSC Biological and Pharmaceutical Sciences. [Link]
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Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC - PubMed Central. [Link]
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Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. [Link]
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Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Link]
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Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. [Link]
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This compound. PubChem. [Link]
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16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. [Link]
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Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. PubMed. [Link]
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Technical Support Center: Stabilizing 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone in Solution
Welcome to the technical support guide for 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (CAS 3707-98-0). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Pyridazinone derivatives are a significant class of heterocyclic compounds, widely investigated for their broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] However, the stability of these molecules in solution can be a critical factor for obtaining reliable and reproducible experimental results.
This guide provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to ensure the integrity of your compound during storage and use.
Troubleshooting Guide: Degradation in Solution
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I'm observing a rapid loss of my compound in an aqueous solution after preparation. What is the most likely cause of this degradation?
Answer: Rapid degradation in aqueous solutions is most commonly attributed to pH-dependent hydrolysis. The pyridazinone ring, which contains a cyclic amide-like (lactam) structure, can be susceptible to cleavage under strongly acidic or basic conditions. The ionization state of the molecule can change with pH, potentially opening different degradation pathways.[4][5]
Immediate Actions:
-
Measure the pH: Immediately check the pH of your solution. Unbuffered aqueous solutions can have a pH that drifts due to dissolved atmospheric CO₂ or contaminants.
-
Buffer the Solution: If your experimental design allows, prepare your solution in a suitable buffer system (e.g., phosphate, citrate) to maintain a stable pH, ideally in the neutral range of 6.0-7.5, where many compounds exhibit maximal stability.[6]
-
Lower the Temperature: Store the solution at a reduced temperature (2-8°C) to slow down the rate of any potential chemical reactions.
To systematically diagnose the issue, a Forced Degradation Study is the definitive approach. This involves intentionally exposing the compound to a range of harsh conditions to identify its vulnerabilities.[7][8]
Question: My HPLC chromatogram shows several new, smaller peaks appearing over time. How can I identify the source of these impurities?
Answer: The appearance of new peaks strongly suggests compound degradation. These peaks represent degradation products. A forced degradation study is essential to determine if these degradants arise from hydrolysis, oxidation, or photolysis and to develop a stability-indicating analytical method.[9]
Recommended Diagnostic Workflow: The following workflow will help you characterize the degradation pathway. It is crucial to have a robust analytical method, typically a stability-indicating HPLC method, that can separate the parent compound from all potential degradation products.[10]
Caption: Workflow for developing a stability-indicating HPLC method.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and weight of this compound? The molecular formula is C₁₂H₁₂ClN₃O, and the computed molecular weight is approximately 249.69 g/mol . [11] Q2: Are there any known safety hazards associated with this compound? Specific toxicity data is limited. As with any laboratory chemical, you should handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from your supplier for detailed information.
Q3: Can I expect this compound to be sensitive to light during routine weighing and solution preparation? Yes, many heterocyclic compounds exhibit some level of photosensitivity. [12]While brief exposure to ambient laboratory light is unlikely to cause significant degradation, it is best practice to minimize light exposure. Use amber glassware, work expeditiously, and protect solutions from direct light sources. For critical quantitative work, perform manipulations in a dimly lit area or use light-blocking containers.
Q4: My experiment requires dissolving the compound directly into a cell culture medium at pH 7.4. How long can I expect it to be stable? Stability in complex biological media can be different from simple buffers due to enzymatic activity and interactions with media components. The only way to be certain is to perform a stability study directly in the specific medium under your exact experimental conditions (e.g., 37°C, 5% CO₂).
-
Procedure: Spike the compound into the cell culture medium. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Precipitate proteins (e.g., with cold acetonitrile), centrifuge, and analyze the supernatant by HPLC to quantify the remaining parent compound. This will establish a stability window for your specific assay.
References
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Roge AB, Tarte PS, Kumare MM, Shendarkar GR, Vadvalkar SM. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014;7(1):99-102. [Link]
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Journal of Chemical and Pharmaceutical Research. Solvent effects on molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl). JOCPR. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Trends in Sciences. Vol. 22 No. 4 (2025): Trends in Sciences, Volume 22, Number 4, April 2025. Trends in Sciences. 2025. [Link]
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Chitlange SS, Rawat DG. Forced degradation studies. MedCrave online. 2016. [Link]
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Rajesh Kumar T, Vandana G. Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. 2018. [Link]
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Alsante KM, Hatajik TD, Horni JJ, Lohr LL. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTech. 2011. [Link]
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Chakravarthy VA, Sailaja BBV, Kumar AP. Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Indian Journal of Pharmaceutical Sciences. 2021. [Link]
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Drugfuture. This compound. FDA Global Substance Registration System. [Link]
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Al-Tel TH, Al-Qawasmeh RA, Zaarour R. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. 2021. [Link]
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US EPA. 3(2H)-Pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl-. Substance Details - SRS. [Link]
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Li Y, Jia Y, Wang Y, Zhang M. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. Acta Crystallographica Section E. 2022. [Link]
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Radi S, Tighadouini S, Feron O, Rboja A, Al-Majid AM, Barakat A. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. 2023. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Global Research Online. 2013. [Link]
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Khan MI, Doughty SW, Williams HE, et al. Some effects of this compound (San 9785) on the development of chloroplast thylakoid membranes in Hordeum vulgare L. PubMed. [Link]
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Vardan M. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. 2024. [Link]
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Clapham D, et al. Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Journal of Pharmaceutical Sciences. 2016. [Link]
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ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation. 1996. [Link]
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Gotal B, Zivic M, Kovacic M, et al. The influence of pH on the stability of antazoline: kinetic analysis. RSC Advances. 2021. [Link]
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Asif M. The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry. 2016. [Link]
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Fijałek Z, Szymańska M, Słowik T, et al. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. 2019. [Link]
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ResearchGate. Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate. 2020. [Link]
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Mascolo D, et al. Thermal degradation of pesticides under oxidative conditions. ResearchGate. 2007. [Link]
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Al-Malaika S, et al. Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. Scientific Reports. 2025. [Link]
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Wang Z, et al. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. 2020. [Link]
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Liew S, et al. Effect of Temperatures on Polyphenols during Extraction. Molecules. 2022. [Link]
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PubChem. Pyridazinone derivatives - Patent US-8580781-B2. PubChem. [Link]
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de Oliveira G, et al. Revisiting the thermal behavior of dipyrone. ResearchGate. 2020. [Link]
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Sauthon E, et al. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. 2021. [Link]
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ResearchGate. Late-Stage Diversification of Biologically Active Pyridazinones via Direct C-H Functionalization Strategy. ResearchGate. 2015. [Link]
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Common side reactions in the synthesis of pyridazinones
Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is disappointingly low. What are the fundamental parameters I should investigate first?
A1: Low yield is a common yet multifaceted problem in pyridazinone synthesis, often stemming from suboptimal reaction conditions or impure starting materials. A systematic approach is the most effective way to troubleshoot this issue.[1]
Core Causality: The classical synthesis of pyridazinones involves the cyclocondensation of a 1,4-dicarbonyl compound (or its equivalent, like a γ-ketoacid) with a hydrazine derivative.[2][3][4] This is a dehydration reaction that is often reversible. Incomplete reaction, degradation of starting materials or products, and competing side reactions are the primary causes of low yields.
Troubleshooting Workflow:
-
Verify Starting Material Purity: First, confirm the purity of your γ-ketoacid/dicarbonyl compound and hydrazine derivative. Impurities can inhibit the reaction or lead to unwanted side products. Use techniques like NMR or melting point analysis.
-
Optimize Reaction Temperature: Temperature is critical. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to find the optimal balance.
-
Solvent Selection: The choice of solvent significantly impacts reaction rates and solubility. Protic solvents like ethanol or acetic acid are frequently used as they can facilitate the proton transfer steps involved in hydrazone formation and cyclization.[5]
-
Control pH: For syntheses using γ-ketoacids, the pH can be a deciding factor. An acidic medium can catalyze the final dehydration step, but strongly acidic conditions may promote side reactions.[5] A trial of different acidic catalysts (e.g., p-TsOH, H₂SO₄) in varying concentrations may be necessary.
-
Water Removal: Since cyclization is a condensation reaction that produces water, removing it can drive the equilibrium toward the product.[5] Using a Dean-Stark apparatus or adding molecular sieves is a highly effective strategy to improve yields.
Diagram: Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for diagnosing and resolving low product yields.
Q2: My TLC analysis shows multiple spots, indicating a mixture of products. What are the most common side reactions?
A2: The formation of multiple products is a frequent challenge. Understanding the common side reactions is the first step toward minimizing them. The primary culprits are typically incomplete cyclization, formation of regioisomers, and over-alkylation.[5]
| Side Product | Common Cause | Proposed Solution |
| Hydrazone Intermediate | Incomplete or slow cyclization step. | Increase reaction temperature, add an acid catalyst to promote dehydration, or use a Dean-Stark trap to remove water.[5] |
| Regioisomers | Use of unsymmetrical 1,4-dicarbonyl precursors where hydrazine can attack either carbonyl group. | Modify reaction conditions (temperature, solvent) to exploit the differential reactivity of the carbonyls. Steric hindrance can also be used to direct the reaction.[5][6] |
| Over-Alkylated Products | Use of a substituted hydrazine (e.g., methylhydrazine) under conditions that allow for alkylation on both hydrazine nitrogens or the pyridazinone ring itself. | Carefully control stoichiometry (use of ~1 equivalent of hydrazine). Lowering the reaction temperature can also reduce the rate of secondary alkylation. |
| Aromatized Byproduct | Harsh acidic or oxidative conditions when synthesizing dihydropyridazinones. | Use milder reaction conditions and ensure the reaction is not exposed to air/oxidants if the dihydro product is desired.[5] |
| N-N Bond Cleavage | Excessively high temperatures or the presence of strong reducing/oxidizing agents. | Avoid extreme temperatures and incompatible reagents that could cleave the N-N bond.[5] |
Diagram: Common Side Reaction Pathways
Caption: Key decision points and potential side reactions in pyridazinone synthesis.
Q3: I am trying to N-alkylate my pyridazinone, but I'm getting a mixture of N- and O-alkylated products. How can I control this regioselectivity?
A3: This is a classic problem involving ambident nucleophiles. The pyridazinone anion can be attacked by an electrophile (your alkylating agent) at either the nitrogen or the oxygen atom. The outcome of this competition between N- and O-alkylation is highly dependent on the reaction conditions.[7][8]
Core Causality: HSAB Theory and Reaction Control
The regioselectivity is governed by a delicate balance between kinetic and thermodynamic control, which can be explained by Hard and Soft Acid and Base (HSAB) theory.
-
The oxygen atom is a "hard" nucleophilic center. It reacts favorably with "hard" electrophiles under conditions that favor thermodynamic control.
-
The nitrogen atom is a "softer" nucleophilic center. It reacts favorably with "soft" electrophiles under conditions that favor kinetic control.
Strategies for Selective Alkylation:
| Factor | To Favor N-Alkylation (Kinetic Product) | To Favor O-Alkylation (Thermodynamic Product) | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH, KHMDS). | Weaker bases or those with coordinating cations (e.g., Ag₂CO₃, Cs₂CO₃). | Strong bases create a "free" anion, making the more nucleophilic nitrogen accessible. Silver salts often coordinate with the oxygen, directing alkylation there.[9] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO). | Nonpolar solvents (e.g., Toluene, Benzene). | Polar aprotic solvents solvate the cation but not the anion, increasing the anion's reactivity for kinetic attack at the nitrogen. |
| Alkylating Agent | Soft electrophiles (e.g., Alkyl iodides, Benzyl bromide). | Hard electrophiles (e.g., Alkyl sulfates, Trialkyloxonium salts). | Follows the principles of HSAB theory. |
| Temperature | Lower temperatures. | Higher temperatures. | Lower temperatures favor the faster-forming kinetic product (N-alkylation), while higher temperatures allow the system to equilibrate to the more stable thermodynamic product (O-alkylation). |
Diagram: Decision Tree for N- vs. O-Alkylation
Caption: A decision guide for controlling the regioselectivity of pyridazinone alkylation.
Experimental Protocols
Protocol: Driving Cyclization to Completion with a Dean-Stark Trap
This protocol is recommended when isolating the hydrazone intermediate is a persistent issue.
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
Reagents: To the flask, add your 1,4-dicarbonyl compound (1.0 eq), your hydrazine derivative (1.0-1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Solvent: Add a solvent that forms an azeotrope with water, such as toluene or benzene. The solvent should be filled to a level that will cycle through the Dean-Stark trap upon reflux.
-
Reaction: Heat the mixture to reflux. As the reaction proceeds, the water-solvent azeotrope will distill into the trap. The denser water will separate and collect at the bottom, while the solvent will overflow and return to the flask, effectively removing water and driving the reaction forward.
-
Monitoring: Monitor the reaction by TLC until the starting material (hydrazone) is consumed. Also, monitor the accumulation of water in the trap; the reaction is complete when no more water is collected.
-
Workup: Once complete, cool the reaction, remove the solvent under reduced pressure, and proceed with standard purification techniques like recrystallization or column chromatography.[10]
References
- BenchChem. (2025).
- BenchChem Technical Support Team. (2025). Pyridazinone Synthesis: Technical Support Center.
- BenchChem. (2025).
-
Rimaz, M., Khalafy, J., & Moghadam, P. N. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry, 63, 1396–1401. [Link]
-
Islam, M., Siddiqui, A. A., & Rajesh, R. (2008). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Pyridazine. Wikipedia. [Link]
- BenchChem. (2025).
-
Bansal, R., & Kumar, R. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(1), 47-60. [Link]
-
Comins, D. L., & Dehghani, A. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(29), 5219-5222. [Link]
-
Zhang, L., et al. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][2]naphthyrin-5(6H)-one. Tetrahedron Letters, 54(17), 2244-2246. [Link]
-
Comins, D. L., & Dehghani, A. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 35(29), 5219-5222. [Link]
-
El-Gendy, M. S., et al. (2014). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry, 52(10), 629-636. [Link]
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Technical Support Center: Optimizing 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (Chloridazon) for Herbicidal Effect
Welcome to the technical support center for 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, a selective herbicide commonly known as Chloridazon. This guide is designed for researchers, scientists, and professionals in drug and herbicide development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the herbicidal efficacy of Chloridazon in your experiments.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding Chloridazon, providing a solid foundation for your experimental design.
1. What is the primary mechanism of action for Chloridazon?
Chloridazon is a selective, systemic herbicide that primarily acts by inhibiting photosynthesis.[1][2] It belongs to the pyridazinone group of herbicides, which are classified as Photosystem II (PSII) inhibitors.[1][3][4] Specifically, Chloridazon binds to the D1 protein within the PSII complex in the thylakoid membranes of chloroplasts, blocking the electron transport chain.[3] This disruption leads to a halt in CO2 fixation and the production of energy required for plant growth.[3] Plant death is not solely due to starvation but also results from the formation of highly reactive molecules that cause lipid and protein membrane destruction, leading to cellular leakage and rapid desiccation.[3]
2. How is Chloridazon typically absorbed and translocated by plants?
Chloridazon is primarily absorbed by the roots of plants and then translocated acropetally (upwards) through the xylem to all parts of the plant.[5][6][7] This systemic action makes it effective for pre-emergence applications where it can be taken up by the roots of germinating weeds.
3. What are the key physicochemical properties of Chloridazon relevant to experimental work?
Understanding the solubility and stability of Chloridazon is critical for preparing accurate stock solutions and experimental media.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN₃O | [5] |
| Molecular Weight | 221.64 g/mol | [8] |
| Water Solubility | 340-400 mg/L at 20°C | [5][8] |
| Solubility in Organic Solvents (at 20°C) | Methanol: 15.1 g/L, Acetone: 28 g/kg, Ethyl Acetate: 3.7 g/L, Dichloromethane: 1.9 g/L, Toluene: 0.1 g/L. Practically insoluble in n-hexane. | [5][8] |
| Stability | Stable for ≥2 years at up to 50°C. Stable in aqueous media at pH 3-9. | [5][8] |
4. How do I prepare a stock solution of Chloridazon?
Given its solubility profile, methanol or acetone are suitable solvents for preparing a concentrated stock solution.
Experimental Protocol: Preparation of a 10 mM Chloridazon Stock Solution in Methanol
-
Calculate the required mass:
-
Molecular Weight (MW) of Chloridazon = 221.64 g/mol
-
Desired Concentration = 10 mM = 0.01 mol/L
-
Desired Volume = 10 mL = 0.01 L
-
Mass = Concentration x MW x Volume = 0.01 mol/L x 221.64 g/mol x 0.01 L = 0.022164 g = 22.16 mg
-
-
Weighing and Dissolving:
-
Accurately weigh 22.16 mg of Chloridazon powder using an analytical balance.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of methanol to the flask.
-
Gently swirl the flask until the powder is completely dissolved. A brief sonication may aid dissolution.
-
Once dissolved, bring the volume up to the 10 mL mark with methanol.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Storage:
-
Store the stock solution in a tightly sealed, amber glass vial at 4°C to protect it from light and evaporation. Properly stored, the stock solution should be stable for several months.
-
II. Troubleshooting Guide: Addressing Common Experimental Challenges
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your research.
Q1: I've applied Chloridazon, but I'm seeing inconsistent or no herbicidal effect on my target weeds. What could be the cause?
A1: Inconsistent herbicidal effect is a common issue that can stem from several factors. Let's break down the potential causes and how to troubleshoot them.
-
Sub-optimal Concentration: The concentration of Chloridazon may be too low to elicit a response in the target weed species. It is crucial to perform a dose-response experiment to determine the effective concentration (EC50) for your specific experimental conditions and target species.
Experimental Protocol: Dose-Response Assay Using Chlorophyll Fluorescence
This protocol uses the inhibition of photosystem II, measured by chlorophyll fluorescence, as a rapid and sensitive endpoint to determine the EC50 of Chloridazon.
1. Plant Material and Growth Conditions:
- Select a suitable model plant or target weed species (e.g., Lemna minor, Chenopodium album, Amaranthus retroflexus).
- Germinate seeds and grow seedlings under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod, adequate humidity). Ensure plants are healthy and actively growing before starting the experiment.
2. Preparation of Treatment Solutions:
- From your 10 mM stock solution, prepare a series of dilutions in your chosen growth medium (e.g., Hoagland's solution for hydroponics, or for application to soil).
- A typical concentration range to test could be from 0 µM (control) to 100 µM (e.g., 0, 0.1, 1, 5, 10, 25, 50, 100 µM). The range should be adjusted based on preliminary experiments or literature values.
3. Herbicide Application:
- For hydroponic systems (Lemna minor): Transfer a set number of healthy fronds into individual wells of a multi-well plate containing the different concentrations of Chloridazon.
- For soil-grown plants: Apply a consistent volume of the treatment solution to the soil surface of each pot.
4. Measurement of Chlorophyll Fluorescence:
- After a set incubation period (e.g., 24, 48, or 72 hours), measure the maximum quantum yield of PSII (Fv/Fm) using a pulse amplitude modulated (PAM) fluorometer.
- Before measurement, dark-adapt the leaves for at least 20-30 minutes using leaf clips.[8]
- The Fv/Fm value is a sensitive indicator of photosynthetic stress, with a decrease from the typical healthy value of ~0.83 indicating inhibition of PSII.[7]
5. Data Analysis:
- Plot the Fv/Fm values against the logarithm of the Chloridazon concentration.
- Fit the data to a four-parameter logistic curve to determine the EC50 value (the concentration that causes a 50% reduction in Fv/Fm).[9]
-
Environmental Factors: The efficacy of Chloridazon can be significantly influenced by environmental conditions.
-
Temperature: Herbicidal activity is generally favored by conditions that promote active plant growth. Very high temperatures (above ~28-30°C) can cause plants to shut down, reducing herbicide uptake and translocation.[10]
-
Soil pH: The pH of the soil can affect the persistence and availability of pyridazinone herbicides for plant uptake.[11][12] Generally, they are more available in higher pH soils.[11][12]
-
Moisture Stress: Plants under drought stress will have a thicker cuticle and reduced translocation, which can significantly decrease the effectiveness of root-absorbed herbicides like Chloridazon.
-
-
Formulation and Adjuvants: The formulation of the herbicide and the use of adjuvants can impact its performance.
Q2: I am observing phytotoxicity in my crop species, even at what I believe to be selective concentrations of Chloridazon. What could be wrong?
A2: Crop phytotoxicity can occur even with selective herbicides under certain conditions.
-
Concentration is Too High: The "selective" concentration may be too high for your specific crop variety or growth stage. Younger plants are often more susceptible to herbicide injury. A dose-response curve should also be established for your crop species to determine its tolerance level.
-
Environmental Stress: Crops under environmental stress (e.g., high temperatures, waterlogging, or drought) are more susceptible to herbicide injury.[17]
-
Tank Mixing: If you are co-applying Chloridazon with other chemicals, there may be a synergistic effect that increases phytotoxicity. Always check for compatibility and consider potential interactions.
-
Symptoms of PSII Inhibitor Injury: For soil-applied PSII inhibitors like Chloridazon, injury symptoms typically appear after the plant begins to photosynthesize.[3] Look for interveinal or veinal yellowing (chlorosis), followed by necrosis (browning and tissue death) that starts at the leaf margins and progresses inwards.[3][4] Symptoms will appear on the older leaves first due to translocation in the xylem.[4]
Q3: My Chloridazon solution is precipitating in the nutrient medium. How can I resolve this?
A3: Precipitation of the active ingredient can significantly reduce its effective concentration and lead to inconsistent results.
-
Solubility Limit Exceeded: You may be exceeding the aqueous solubility of Chloridazon (340-400 mg/L). Re-calculate your dilutions to ensure you are staying within this limit in your final growth medium.
-
pH of the Medium: While Chloridazon is stable across a wide pH range (3-9), extreme pH values in your nutrient solution could potentially affect its solubility.[5] Ensure the pH of your medium is within a physiologically acceptable range for your plants (typically 5.5-6.5).
-
Interaction with Nutrient Salts: High concentrations of certain salts in your nutrient medium could cause the Chloridazon to precipitate out of solution (salting out). This is more likely to occur when preparing highly concentrated nutrient solutions.
-
Troubleshooting Tip: Prepare your nutrient solution at its final concentration first, and then add the required volume of your Chloridazon stock solution while stirring. Avoid adding the herbicide stock to concentrated nutrient stocks. If precipitation persists, consider preparing a fresh, lower concentration stock solution of Chloridazon in a co-solvent like methanol, and ensure the final concentration of the co-solvent in the medium is not phytotoxic.
-
Q4: My chlorophyll fluorescence (Fv/Fm) readings are noisy and inconsistent. How can I improve the quality of my data?
A4: Consistent and high-quality chlorophyll fluorescence data is essential for accurate assessment of herbicidal effect. Here are some common issues and their solutions:
-
Incomplete Dark Adaptation: Ensure that the leaves are dark-adapted for a sufficient period (at least 20-30 minutes) before taking a measurement. Incomplete dark adaptation will lead to an underestimation of the maximum fluorescence (Fm) and an inaccurate Fv/Fm value.
-
Ambient Light Interference: Ensure that the leaf clip is securely attached and that no ambient light is leaking into the measurement area. Modern PAM fluorometers use modulated light to minimize this, but strong ambient light can still be a source of noise.
-
Leaf Stress: Handle the leaves gently. Mechanical stress from attaching the leaf clip can affect the readings. Also, ensure the plant is not water-stressed, as this can also impact photosynthetic efficiency.
-
Detector Saturation: If the fluorescence signal is too high, it can saturate the detector, leading to inaccurate readings.[1] If this occurs, reduce the intensity of the measuring beam or the saturating pulse if your instrument allows.
-
Inconsistent Measurement Location: Always take measurements from the same area of the leaf for all your samples, as there can be variations in photosynthetic activity across the leaf surface.
III. Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow for optimizing Chloridazon concentration.
Caption: Experimental workflow for determining the EC50 of Chloridazon.
IV. References
-
PubChem. (n.d.). Chloridazon. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Chloridazon (Ref: BAS 119H). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]
-
MDPI. (2021). Application of a Fluorescence-Based Instrument Prototype for Chlorophyll Measurements and Its Utility in an Herbicide Algal Ecotoxicity Assay. Retrieved from [Link]
-
Oklahoma State University Extension. (2018). How Does Soil pH impact Herbicides?. Retrieved from [Link]
-
Southern Minnesota Beet Sugar Cooperative. (n.d.). Herbicide Mode of Action and Sugar Beet Injury Symptoms. Retrieved from [Link]
-
Journal of Plant Protection Research. (2012). DEGRADATION RATE OF CHLORIDAZON IN SOIL AS INFLUENCED BY ADJUVANTS. Retrieved from [Link]
-
Silva, F., Costa, A., Pereira Alves, R., & Megguer, C. (2014). Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants. American Journal of Plant Sciences, 5, 2509-2519. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Degradation Rate of Chloridazon in Soil as Influenced by Adjuvants. Retrieved from [Link]
-
Ulu, H. B., Değermenci, N., & Dilek, F. B. (2019). Removal of chloridazon pesticide from waters by Fenton and photo-Fenton processes. Desalination and Water Treatment, 164, 236-246. Retrieved from [Link]
-
Microna Agriculture. (n.d.). HOW SOIL PH AFFECTS THE ACTIVITY AND PERSISTENCE OF HERBICIDES. Retrieved from [Link]
-
Bugwoodcloud.org. (2018). Quick Guide: Calculating Herbicide Concentration. Retrieved from [Link]
-
MCB Books. (n.d.). What is Chloridazon | Properties of Chloridazon for herbicide | Applications of Chloridazon. Retrieved from [Link]
-
ACS ES&T Water. (2021). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. Retrieved from [Link]
-
ResearchGate. (2021). The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish Pacifastacus leniusculus. Retrieved from [Link]
-
Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 51(345), 659-668. Retrieved from [Link]
-
Bayer Crop Science Canada. (2021). High Temperatures and Herbicides. Retrieved from [Link]
-
Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]
-
UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors | Herbicide Symptoms. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Degradation Rate of Chloridazon in Soil as Influenced by Adjuvants. Retrieved from [Link]
-
NIH. (2023). Selected adjuvants increase the efficacy of foliar biofortification of iodine in bread wheat (Triticum aestivum L.) grain. Retrieved from [Link]
-
Principles of Weed Control. (n.d.). 19.4 Herbicides that Interfere with Photosystem II. Retrieved from [Link]
-
Iowa State University Extension and Outreach. (n.d.). Role of spray adjuvants with postemergence herbicides. Integrated Crop Management. Retrieved from [Link]
-
Innovation to Impact. (n.d.). I2I-SOP-43: Methods for Performing Calculations and Dilutions. Retrieved from [Link]
-
Bayer Crop Science Canada. (2021). Understanding Herbicide Adjuvants. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2015). The enzymatic and antioxidative stress response of Lemna minor to copper and a chloroacetamide herbicide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]
-
Journal of Pesticide Science. (1992). Summaries of Toxicity Studies on Chloridazon. Retrieved from [Link]
-
EPA. (n.d.). 3(2H)-Pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl- - Substance Details - SRS. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]
-
MDPI. (2023). Effect of Fungicide Protection of Sugar Beet Leaves (Beta vulgaris L.): Results of Many Years Experiments. Retrieved from [Link]
-
PLOS One. (2025). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate the amount of herbicide to add to soil to reach a desired PPM?. Retrieved from [Link]
-
Farmers Weekly. (2019). Why sugar beet growers should re-evaluate herbicide plans. Retrieved from [Link]
-
Drugfuture.com. (n.d.). This compound. Retrieved from [Link]
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Plant Protection Research. (2012). DEGRADATION RATE OF CHLORIDAZON IN SOIL AS INFLUENCED BY ADJUVANTS. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]
-
ResearchGate. (2016). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-AMINO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE. Retrieved from [Link]
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Overcoming resistance to pyridazinone herbicides in experimental models
Technical Support Center: Overcoming Pyridazinone Herbicide Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating and combating resistance to pyridazinone herbicides. This guide provides in-depth, field-proven insights into the experimental challenges you may face. It is structured to move from foundational concepts to specific troubleshooting scenarios and detailed protocols, ensuring both clarity and scientific rigor.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses common questions regarding the mechanism and challenges of pyridazinone herbicides.
Q1: What is the primary mechanism of action for pyridazinone herbicides?
A: Most herbicidal pyridazinones, such as Norflurazon, function as potent inhibitors of the enzyme Phytoene Desaturase (PDS).[1][2][3] PDS is a critical enzyme in the carotenoid biosynthesis pathway. By blocking PDS, these herbicides prevent the conversion of phytoene to ζ-carotene. This leads to two primary downstream effects:
-
Accumulation of Phytoene: A colorless precursor that cannot participate in photosynthesis.
-
Depletion of Carotenoids: Carotenoids are essential for photoprotection; they dissipate excess light energy and quench reactive oxygen species (ROS) like singlet oxygen that are natural byproducts of photosynthesis. Without carotenoids, chlorophyll is rapidly destroyed by photooxidation, leading to the characteristic "bleaching" or white phenotype in susceptible plants, followed by cessation of growth and death. Some pyridazinone compounds may also have secondary effects, such as inhibiting the Hill reaction in photosynthesis.[4]
Q2: What are the primary mechanisms by which plants develop resistance to pyridazinone herbicides?
A: Herbicide resistance mechanisms are broadly categorized into two classes: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).[5][6][7]
-
Target-Site Resistance (TSR): This is the most common and well-understood mechanism for PDS inhibitors.[8][9] It typically involves a mutation in the gene encoding the PDS enzyme.[10] This mutation alters the herbicide's binding site on the protein, reducing its inhibitory effect without compromising the enzyme's natural function.[5][8] Overexpression or amplification of the target gene can also contribute to TSR.[5][9]
-
Non-Target-Site Resistance (NTSR): This is a more complex and increasingly concerning form of resistance. NTSR involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration.[5][7][11] Key NTSR mechanisms include:
-
Enhanced Metabolism: The plant evolves to rapidly detoxify or degrade the herbicide molecule before it can reach the chloroplasts where PDS is located.[5][11][12] This is often mediated by enzyme families like cytochrome P450s and glutathione S-transferases (GSTs).[11][13][14]
-
Reduced Uptake or Translocation: The herbicide is less readily absorbed by the roots or foliage, or its movement within the plant is restricted.[5][11]
-
Sequestration: The herbicide is transported and locked away in cellular compartments like the vacuole, isolating it from its target site.[5][11]
-
Q3: Why is NTSR considered a greater challenge than TSR?
A: NTSR is often polygenic, meaning it is controlled by multiple genes, making it more difficult to characterize and overcome.[6] Furthermore, enhanced metabolism mechanisms can confer cross-resistance to multiple herbicides with different modes of action, limiting control options.[11] Simply rotating herbicides, a common strategy for managing TSR, may be less effective against NTSR.[15]
Troubleshooting Experimental Models and Workflows
This section is formatted to address specific issues you might encounter during your research, providing the scientific rationale behind each solution.
Issues in Resistance Induction & Selection
Q: My attempt to select for resistant mutants in Arabidopsis thaliana yielded no survivors, even at the lowest herbicide concentration. What went wrong?
| Possible Cause | Scientific Rationale & Recommended Solution |
| Herbicide concentration is too high. | Even for mutant selection, a lethal dose can eliminate rare, partially resistant individuals before they can establish. Solution: Conduct a dose-response curve on wild-type seeds first to establish the EC50 and EC90 (concentrations that cause 50% and 90% inhibition). Start your selection screen at a concentration between the EC90 and a concentration that causes 100% lethality. This creates sufficient selection pressure without causing universal death. |
| Inappropriate growth medium or conditions. | The herbicide's bioavailability can be affected by the medium. For example, Norflurazon binds to organic matter. Solution: Use a defined, low-organic medium like Murashige and Skoog (MS) agar for in vitro selection. Ensure consistent light and temperature, as environmental stress can impact plant survival and herbicide efficacy.[16] |
| Insufficient population size. | Resistance mutations are rare events. A small starting population (e.g., <10,000 seeds) may not contain a spontaneous mutant. Solution: For mutagenesis screens (e.g., using EMS), screen a large M2 population (at least 50,000 to 100,000 seeds) to increase the probability of identifying a resistant individual. |
Issues in Phenotypic Analysis
Q: I have a putative resistant plant that survives herbicide application, but it doesn't look healthy and shows some chlorosis. Is it truly resistant?
| Possible Cause | Scientific Rationale & Recommended Solution |
| Partial or "quantitative" resistance. | The resistance mechanism may not provide complete immunity. This is common in NTSR where, for example, metabolic detoxification is not 100% efficient. The plant survives but at a physiological cost. Solution: This is a valid and important result. Quantify the level of resistance. Perform whole-plant bioassays using a range of herbicide doses and compare the GR50 (dose causing 50% growth reduction) of the putative resistant line to the wild-type.[17] A significant shift in the GR50 confirms resistance. |
| Fitness cost of the resistance allele. | The mutation conferring resistance (especially in TSR) might slightly impair the enzyme's normal function, leading to a reduced growth rate or vigor even without the herbicide.[18] Solution: Grow the putative resistant line and the wild-type side-by-side in a herbicide-free environment. Measure key fitness parameters like biomass, seed yield, and germination rate. A significant reduction in any of these parameters in the resistant line indicates a fitness cost. |
| Incorrect timing of assessment. | Some plants can show transient phytotoxicity symptoms like chlorosis immediately after application but then recover as they metabolize the herbicide.[16] Solution: Assess phenotypes at multiple time points after treatment (e.g., 3, 7, and 14 days). Document the progression of symptoms. True resistance will often show recovery, while susceptible plants will continue to decline.[16] |
Issues in Genotypic and Biochemical Analysis
Q: I sequenced the PDS gene from my resistant plant but found no mutations in the coding region. Does this rule out TSR?
| Possible Cause | Scientific Rationale & Recommended Solution |
| Resistance is due to NTSR. | If there is no change in the target protein's sequence, the mechanism is likely NTSR (e.g., enhanced metabolism). Solution: Shift your focus to NTSR mechanisms. Use transcriptomics (RNA-seq) to compare gene expression between the resistant and susceptible lines after herbicide treatment. Look for upregulation of detoxification-related genes (P450s, GSTs).[19] Metabolomics can also identify herbicide metabolites indicative of enhanced detoxification.[19] |
| Mutation is in a regulatory region. | A mutation in the promoter or an enhancer region of the PDS gene could lead to its overexpression (gene amplification), another form of TSR. Solution: Perform quantitative PCR (qPCR) to compare the expression level of the PDS gene in resistant vs. susceptible plants.[20] A significantly higher transcript level in the resistant line suggests a regulatory mutation. |
| Somatic mutation. | The resistance may have arisen from a mutation in a specific tissue (somatic mutation) and may not be heritable in the same way. Solution: Ensure the resistance is stable across generations by analyzing F1 and F2 progeny. If the trait is inherited, it is germline. If not, it may have been a non-heritable somatic event. |
Q: My HPLC analysis shows no significant difference in carotenoid levels between treated resistant and untreated wild-type plants. Is my assay working?
| Possible Cause | Scientific Rationale & Recommended Solution |
| The assay is confirming resistance. | This is the expected result for a truly resistant plant. The resistance mechanism (either TSR or NTSR) successfully protects the carotenoid biosynthesis pathway from the herbicide. Solution: The critical comparison is between the treated resistant plant and a treated susceptible wild-type plant. The treated susceptible plant should show a near-complete loss of carotenoids (e.g., lutein, β-carotene) and a massive accumulation of the precursor, phytoene. Your assay should include these controls to be self-validating. |
| Incorrect extraction or analysis timing. | If the sample is taken too early after treatment, the full effect of the herbicide may not be visible in the susceptible control. Solution: Collect tissue for analysis 48-72 hours after herbicide application. This allows sufficient time for the herbicide to act and for carotenoid depletion to become pronounced in susceptible individuals. |
Key Experimental Protocols
These protocols provide a starting point for core experiments. Always optimize for your specific model system and laboratory conditions.
Protocol 1: In Vitro Selection of Herbicide-Resistant Arabidopsis thaliana
-
Sterilization: Surface sterilize ~50,000 M2 Arabidopsis thaliana seeds (from an EMS-mutagenized M1 population) using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Wash 5 times with sterile water.
-
Plating: Resuspend seeds in sterile 0.1% agarose and plate onto square petri dishes containing MS medium, 0.8% agar, 1% sucrose, and the selective concentration of the pyridazinone herbicide (e.g., Norflurazon at 1-5 µM, determined from a prior dose-response curve).
-
Stratification: Wrap plates and store at 4°C in the dark for 3-4 days to synchronize germination.
-
Growth: Transfer plates to a growth chamber under a 16-hour light/8-hour dark cycle.
-
Screening: After 7-10 days, susceptible seedlings will appear white or bleached. Resistant candidates will remain green and continue to develop true leaves.
-
Transplanting: Carefully transfer the green, healthy seedlings to soil pots. Grow to maturity, allow to self-pollinate, and collect F1 (M3) seeds to confirm heritability of the resistance trait.
Protocol 2: Genomic DNA Extraction and PDS Gene Amplification
-
DNA Extraction: Harvest ~100 mg of leaf tissue from both the putative resistant line and a wild-type control. Use a commercial plant DNA extraction kit or a standard CTAB protocol for high-quality genomic DNA.
-
Primer Design: Design PCR primers that flank the entire coding sequence (CDS) of the PDS gene. Use a database like TAIR (The Arabidopsis Information Resource) to obtain the gene sequence. It is often best to amplify and sequence the gene in several overlapping fragments of 500-800 bp.
-
PCR Amplification:
-
Set up a 25 µL PCR reaction: 12.5 µL 2x High-Fidelity Master Mix, 1 µL Forward Primer (10 µM), 1 µL Reverse Primer (10 µM), 1 µL gDNA (~50 ng), and 9.5 µL nuclease-free water.
-
Use a standard thermal cycling program: 95°C for 3 min; 35 cycles of (95°C for 30s, 55-60°C for 30s, 72°C for 1 min/kb); final extension at 72°C for 5 min.
-
-
Verification: Run 5 µL of the PCR product on a 1% agarose gel to confirm a single band of the expected size.
-
Sequencing: Purify the remaining PCR product and send for Sanger sequencing. Align the sequences from the resistant and wild-type plants to identify any single nucleotide polymorphisms (SNPs) or other mutations.[20]
Visualization of Pathways and Workflows
Mechanism of Pyridazinone Herbicides and Target-Site Resistance
Caption: Mechanism of PDS inhibition by pyridazinones and circumvention by target-site mutation.
Experimental Workflow for Characterizing Herbicide Resistance
Caption: A logical workflow for identifying and characterizing herbicide resistance mechanisms.
References
- St. John, J. B. (1982). The mode of action of pyridazinone herbicides. In Biochemical responses induced by herbicides (pp. 97-109). American Chemical Society.
- Duke, S. O. (1985). Effects of herbicides on chloroplast development. In Weed physiology (Vol. 2, pp. 91-112). CRC Press.
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Herbicide Resistance Action Committee. (n.d.). Overview. Retrieved from [Link]
- Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547.
- Devine, M. D., Duke, S. O., & Fedtke, C. (1993). Physiology of Herbicide Action. Prentice Hall.
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Pesticide Environmental Stewardship. (n.d.). Mechanisms of Herbicide Resistance. Retrieved from [Link]
- Gaines, T. A., Duke, S. O., Morran, S., Rigon, C. A., Tranel, P. J., & Dayan, F. E. (2020). Molecular Mechanisms of Herbicide Resistance in Weeds. Plants, 9(11), 1585.
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Take Action. (n.d.). Maximizing the Effectiveness of Residual Herbicides. Retrieved from [Link]
- Singh, S., Singh, V., & Singh, H. P. (2023). Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic approaches. Frontiers in Plant Science, 14, 1269308.
- Shan, S., Li, Z., Liu, J., & Li, S. (2021). The Development of Herbicide Resistance Crop Plants Using CRISPR/Cas9-Mediated Gene Editing. International Journal of Molecular Sciences, 22(12), 6339.
- Beckie, H. J. (2020). Herbicide Resistance in Plants. Plants, 9(4), 435.
- Tan, S., Evans, R. R., Dahmer, M. L., Singh, B. K., & Shaner, D. L. (2005). Imidazolinone-tolerant crops: history, development, and management. In Herbicide-resistant crops (pp. 143-157). CRC Press.
- Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52925.
- Li, Y., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry, 72(22), 9349-9360.
- Pan, L., et al. (2022). Molecular Mechanisms of Herbicide Resistance in Weeds. Plants, 11(21), 2953.
- Mithila, J., & Godar, A. S. (2020). Non-Target-Site Resistance to Herbicides: Recent Developments. Plants, 9(9), 1209.
- Dayan, F. E., Owens, D. K., Tranel, P. J., Preston, C., & Duke, S. O. (2014). Evolution of resistance to phytoene desaturase and protoporphyrinogen oxidase inhibitors--state of knowledge. Pest management science, 70(9), 1358–1366.
- Google Patents. (n.d.). WO2015168010A1 - Pyridazinone herbicides.
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AHDB. (n.d.). How to detect herbicide resistance in arable weeds. Retrieved from [Link]
- Roux, F., Gasquez, J., & Reboud, X. (2004). Building of an Experimental Cline With Arabidopsis thaliana to Estimate Herbicide Fitness Cost. Genetics, 168(4), 2195-2202.
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American Chemical Society. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Retrieved from [Link]
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Science Buddies. (2010). Science Fair Project Troubleshooting Guide. Retrieved from [Link]
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Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]
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GROW - Integrated Weed Management. (2024). What's the Difference Between Target-Site & Non-Target-Site Herbicide Resistance? Retrieved from [Link]
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The Biochemist. (2020). Resisting resistance: new applications for molecular diagnostics in crop protection. Retrieved from [Link]
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Weeders of the West. (2025). It's Complicated: Non-target-site Herbicide Resistance. Retrieved from [Link]
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JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]
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MDPI. (2023). Molecular Mechanisms of Herbicide Resistance in Rapeseed: Current Status and Future Prospects for Resistant Germplasm Development. Retrieved from [Link]
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UNL Digital Commons. (2012). Modeling the evolution of herbicide resistance in weed species with a complex life cycle. Retrieved from [Link]
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PubMed. (2017). Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation. Retrieved from [Link]
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Edvotek. (2022). 5 Steps to Follow for Troubleshooting Experiments. Retrieved from [Link]
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Frontiers. (2021). Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides). Retrieved from [Link]
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CropLife Australia. (2025). Herbicide Resistance Management Strategies. Retrieved from [Link]
- Google Patents. (n.d.). WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide.
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Scientific Research Publishing. (2019). Possible Experimental Mistakes in Agricultural Research. Retrieved from [Link]
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Passel. (n.d.). Inhibitors of Carotenoid Biosynthesis. Retrieved from [Link]
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YouTube. (2024). The Difference Between Target-Site and Non-Target-Site Herbicide Resistance. Retrieved from [Link]
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CropLife Australia. (n.d.). Specific guidelines for group 5 herbicides. Retrieved from [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]
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Wikipedia. (n.d.). Clopyralid. Retrieved from [Link]
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Degradation pathway of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone under experimental conditions
Introduction: This guide serves as a technical resource for researchers, scientists, and professionals in drug development and environmental science who are investigating the degradation pathway of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, commonly known as Chloridazon. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the accuracy and reliability of your research. We will delve into the causality behind experimental choices, offering insights grounded in established scientific principles to navigate the complexities of Chloridazon's environmental fate.
Section 1: Understanding the Degradation of Chloridazon
Chloridazon is a selective herbicide primarily used in beet cultivation to control broad-leaved weeds by inhibiting photosynthesis.[1] Its environmental persistence and the mobility of its metabolites are of significant scientific interest. The degradation of Chloridazon is a multi-faceted process involving both microbial and abiotic pathways, leading to the formation of two primary metabolites: desphenyl-chloridazon (also known as 5-amino-4-chloro-3(2H)-pyridazinone) and methyl-desphenyl-chloridazon .[2][3] These metabolites are more polar and soluble than the parent compound, which contributes to their mobility in soil and potential to contaminate ground and surface water.[3]
The primary degradation mechanism involves the cleavage of the N-phenyl bond, often initiated by microbial action or UV-induced photolysis.[4][5] Further degradation can occur through advanced oxidation processes, breaking down the pyridazinone ring structure into smaller molecules like pyridazine-3,4,5-trione and oxaluric acid.[6]
Below is a diagram illustrating the primary degradation pathway of Chloridazon.
Caption: Primary degradation pathway of Chloridazon to its main metabolites.
Section 2: Troubleshooting Guide for Experimental Studies
This section addresses specific issues that may arise during the experimental investigation of Chloridazon degradation.
Question: My analyte (Chloridazon or metabolite) concentrations are inconsistent across replicates. What are the likely causes?
Answer: Inconsistent concentrations are a common issue stemming from several potential sources. Let's break down the causality:
-
Sample Homogeneity: Chloridazon and its metabolites can adsorb to soil particles and labware. If your soil or aqueous samples are not perfectly homogenized before taking an aliquot for extraction, you will see significant variability.
-
Expert Insight: Before extraction, vortex aqueous samples vigorously and thoroughly mix soil samples. For soil, consider creating a slurry to improve homogeneity.
-
-
pH Stability: The pH of your experimental medium (e.g., buffer, soil slurry) must be stable and consistent. While the photodegradation rate of Chloridazon itself appears independent of pH between 2 and 9[7], the stability of metabolites and the activity of microbial degraders can be highly pH-dependent.
-
Self-Validating Protocol: Always measure and record the pH at the beginning and end of your experiment.[3] If it drifts, your buffer capacity may be insufficient for the reactions occurring.
-
-
Temperature Fluctuation: Degradation processes, both microbial and chemical, are temperature-sensitive. Adsorption, a key factor in bioavailability, is also temperature-dependent; for instance, the adsorption of Chloridazon onto surfaces like graphene oxide is an exothermic process, meaning adsorption decreases as temperature increases.[2]
Question: I am detecting Desphenyl-chloridazon in my control samples where no degradation should occur. Why is this happening?
Answer: This points to either contamination or an analytical artifact.
-
Cross-Contamination: Ensure all glassware, solvents, and reagents are pristine. Metabolite standards can contaminate shared lab equipment.
-
Preventative Measure: Use dedicated glassware for standards and samples. Run a "solvent blank" (all steps of the procedure with no sample) to check for system contamination.
-
-
Analytical False Positives: This is a critical issue, particularly with sensitive techniques like LC-MS/MS in complex matrices (e.g., honey, soil extracts). Matrix components can co-elute with your target analyte and produce a signal at the same mass-to-charge ratio, leading to a false positive.[8]
-
Trustworthiness Check: A true positive identification in MS/MS requires not just the correct retention time but also the correct ratio of multiple Multiple Reaction Monitoring (MRM) transitions. If one transition shows a strong signal but others are weak or absent, it is likely an interference.[8] When possible, confirm findings with a high-resolution mass spectrometer (e.g., LC-QToF) or a different chromatographic method (e.g., SFC-MS/MS).[8]
-
Question: The degradation rate in my soil experiment is much slower than published values (e.g., DT50 > 43 days). What's wrong?
Answer: A slower-than-expected degradation rate often relates to bioavailability and experimental conditions.
-
Influence of Adjuvants: If your Chloridazon source is a commercial formulation, it contains adjuvants. Certain adjuvants, particularly oil and surfactant types, can slow the degradation of Chloridazon in soil, potentially increasing its half-life (DT50) by 8-14 days compared to the pure active substance.[5][9]
-
Experimental Design Insight: Be aware of your starting material. If you are aiming to study the degradation of the pure chemical, use an analytical standard. If you are studying a commercial product, acknowledge the formulation's role in your results.
-
-
Soil Characteristics: Soil organic matter content, clay type, and microbial population density heavily influence degradation. High organic matter can lead to strong adsorption, reducing the amount of Chloridazon available to microbes.
-
Protocol Validation: Always characterize your soil (pH, organic matter content, texture) and report it with your results. Compare these parameters to the soil types used in the reference studies.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the main metabolites of Chloridazon I should be looking for?
-
Q2: Which analytical technique is best for quantifying Chloridazon and its metabolites?
-
High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) set to approximately 283 nm is a robust method for quantifying all three compounds (parent and two main metabolites).[2][3] For higher sensitivity and confirmation in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[8] Gas Chromatography with an Electron Capture Detector (GC/ECD) has also been successfully used for the parent compound.[9]
-
-
Q3: How does temperature affect the degradation study?
-
Generally, microbial degradation rates increase with temperature up to an optimal point. However, abiotic processes can also be affected. For example, adsorption of Chloridazon to surfaces is often exothermic, meaning that at higher temperatures, less of the compound may be bound to soil, potentially increasing its availability for degradation or transport.[2] It is crucial to maintain a constant and reported temperature for reproducibility.[2][3]
-
-
Q4: What is a typical half-life (DT50) for Chloridazon in soil?
Section 4: Data & Protocols
Data Summary Table
This table summarizes key quantitative data for quick reference.
| Parameter | Compound | Value | Conditions | Source |
| DT50 (Soil) | Chloridazon | ~43 days | Laboratory, controlled | [5][9] |
| Chloridazon + Oil Adjuvant | ~51-57 days | Laboratory, controlled | [5] | |
| Analytical Wavelength | Chloridazon & Metabolites | 283 nm | HPLC-DAD | [2][3] |
| pH Independence | Chloridazon | Stable degradation rate | pH 2.1 - 9.1 (Photodegradation) | [7] |
| Adsorption Process | Chloridazon & Metabolites | Exothermic | 25-65 °C on Graphene Oxide | [2] |
Experimental Protocols
This protocol outlines a workflow for assessing the photodegradation of Chloridazon in an aqueous solution.
Caption: Workflow for an aqueous photodegradation experiment.
This protocol is adapted from methodologies used for analyzing Chloridazon in soil.[9]
-
Sample Collection: Collect 250 g of soil for each time point and replicate. Store samples at -20°C until extraction.[9]
-
Extraction:
-
Weigh 20 g of the thawed, homogenized soil sample into a centrifuge tube.
-
Add a suitable volume of methanol.
-
Shake vigorously for 24 hours to ensure thorough extraction.[9]
-
Centrifuge the sample to pellet the soil particles.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Expert Insight: This step is crucial for removing matrix interferences that can affect GC or LC performance.
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Pass the supernatant from the extraction step through the C18 cartridge.
-
Elute the analyte using an appropriate solvent.
-
-
Final Analysis:
-
Evaporate the eluent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (for HPLC) or an appropriate solvent (for GC).
-
Analyze using a validated chromatographic method (e.g., GC-ECD or HPLC-DAD).[9]
-
-
Validation:
-
Trustworthiness: To validate this method, perform a recovery study. Fortify blank soil samples with known concentrations of Chloridazon (e.g., 0.01, 0.1, and 1.0 mg/kg) and run them through the entire extraction and analysis procedure. Aim for an average recovery of >90%.[9]
-
References
-
Mpourmpokis, A., et al. (2021). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. ACS ES&T Water. Available at: [Link]
-
Matyjaszczyk, E. (2012). DEGRADATION RATE OF CHLORIDAZON IN SOIL AS INFLUENCED BY ADJUVANTS. Journal of Plant Protection Research. Available at: [Link]
-
Zakhia, A., et al. (2024). Review on the removal and degradation methods of chloridazon and its metabolites. ResearchGate. Available at: [Link]
-
Mpourmpokis, A., et al. (2021). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. ACS ES&T Water. Available at: [Link]
-
Matyjaszczyk, E. (2012). Degradation Rate of Chloridazon in Soil as Influenced by Adjuvants. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15546, Chloridazon. PubChem. Available at: [Link]
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Matyjaszczyk, E. (2012). Degradation of chloridazon in soil. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 77298, this compound. PubChem. Available at: [Link]
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EU Reference Laboratory for Pesticides Requiring Single Residue Methods. (2023). EURL-SRM – Analytical Observations Report. EURL-SRM. Available at: [Link]
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Doumandji, F., et al. (2018). Chloridazon Photodegradation in Aqueous Solution. Journal of Scientific and Engineering Research. Available at: [Link]
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U.S. Environmental Protection Agency. Substance Details for 3(2H)-Pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl-. Substance Registry Services. Available at: [Link]
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Hu, J. Y., et al. (2009). Hydrolysis and photolysis of diacylhydrazines-type insect growth regulator JS-118 in aqueous solutions under abiotic conditions. PubMed. Available at: [Link]
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Agriculture and Environment Research Unit (AERU). PPDB: 5-amino-4-chloro-3(2H)-pyridazinone. University of Hertfordshire. Available at: [Link]
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Ulu, H. B., et al. (2020). Removal of chloridazon pesticide from waters by Fenton and photo-Fenton processes. Desalination and Water Treatment. Available at: [Link]
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Khan, M. U., et al. (1981). Some effects of this compound (San 9785) on the development of chloroplast thylakoid membranes in Hordeum vulgare L. PubMed. Available at: [Link]
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Avoiding impurities during the synthesis of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
Welcome to the technical support guide for the synthesis of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone. This molecule is a key intermediate in the development of various agrochemicals and pharmaceutical compounds.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a primary focus on impurity profiling and mitigation strategies. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your results effectively.
Section 1: The Synthetic Pathway at a Glance
The synthesis of the target compound is primarily achieved through a nucleophilic aromatic substitution reaction. The process involves the reaction of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone with dimethylamine.[3][4][5] The chlorine atom at the C5 position is more susceptible to nucleophilic attack than the chlorine at the C4 position, providing a window for regioselective synthesis. However, controlling the reaction conditions is critical to prevent the formation of undesired byproducts.
Caption: Pathways for desired product vs. impurity formation.
Q3: My product yield is low, and I suspect hydrolysis of the starting material. What are the signs, and what precautions should I take?
A3: Hydrolysis of the reactive C-Cl bonds on the pyridazinone ring can occur in the presence of water, especially at elevated temperatures. This leads to the formation of 4-chloro-5-hydroxy-2-phenyl-3(2H)-pyridazinone or related species, which reduces the yield of your desired product.
-
Signs of Hydrolysis: You may observe an unexpected polar spot on your TLC plate that does not correspond to the starting material or product. The isolated product may also be difficult to purify.
-
Preventative Measures:
-
Anhydrous Solvents: Use a dry, high-purity solvent like anhydrous DMF. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction vessel, especially during long reaction times.
-
Dry Reagents: Ensure your potassium carbonate is dry. If necessary, dry it in an oven before use.
-
Q4: What is the best way to monitor the reaction's progress to avoid over-running it and forming side products?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. [6]It allows you to visualize the consumption of the starting material and the formation of the product without stopping the reaction.
-
Procedure:
-
Prepare a TLC chamber with a suitable solvent system. A mixture of ethyl acetate and petroleum ether (or hexane) is a good starting point, often in a 3:5 or 1:1 ratio. [3] 2. At regular intervals (e.g., every hour), carefully withdraw a small aliquot of the reaction mixture with a capillary tube.
-
Spot the aliquot on a TLC plate alongside a spot of your starting material as a reference.
-
Develop the plate and visualize it under UV light.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material (4,5-dichloro-2-phenyl-3(2H)-pyridazinone) is no longer visible in the reaction mixture lane. This prevents unnecessary heating that could lead to the formation of the di-substituted impurity or other degradation products.
Section 3: Recommended Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures. [3][4][5]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (e.g., 2.41 g, 10 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (e.g., 2.76 g, 20 mmol) and 30 mL of anhydrous DMF.
-
Nucleophile Addition: While stirring, add a solution of dimethylamine (e.g., 2.0 mL of a 40% solution in water, or an equivalent amount of dimethylamine in a suitable solvent, approx. 20 mmol).
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC every 60 minutes until the starting material is consumed (typically 6-8 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into 60 mL of ice-water.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove residual DMF and salts.
-
Drying: Dry the crude product in a vacuum oven to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A mixed solvent system of ethyl acetate and petroleum ether (or hexane) is effective. [3][4][5]2. Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add petroleum ether to the hot solution until it becomes slightly cloudy (the point of saturation).
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to yield the pure product.
Section 4: Logical Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving common issues during the synthesis.
Caption: A step-by-step troubleshooting workflow.
References
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Song, Y., Li, Y., Wang, Y., & Wei, Y. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. IUCrData, 7(3). Available at: [Link]
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Gouda, M. A., et al. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Indian Chemical Society, 97(10), 1645-1661. Available at: [Link]
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Gouda, M. A., et al. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 17(9), 10836-10851. Available at: [Link]
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Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. Available at: [Link]
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El-Gamal, M. I., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 423-433. Available at: [Link]
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Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
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Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]
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El-Sayed, M. A. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(15), 1369-1393. Available at: [Link]
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Song, Y., et al. (2022). data reports 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. IUCrData, 7(3). Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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ChemSynthesis. (2025). 4,5-dichloro-2-phenylpyridazin-3-one. Available at: [Link]
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Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(2), 528-532. Available at: [Link]
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Chemistry & Biology Interface. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. Available at: [Link]
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Drugfuture. (2025). This compound. FDA Global Substance Registration System. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). 3(2H)-Pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl-. Substance Details - SRS. Available at: [Link]
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Global Substance Registration System. (n.d.). 4-AMINO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE. Available at: [Link]
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Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. Available at: [Link]
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Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Available at: [Link]
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IUCr. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. Available at: [Link]
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St. John, J. B. (1975). Some effects of this compound (San 9785) on the development of chloroplast thylakoid membranes in Hordeum vulgare L. Plant Physiology, 57(1), 38-40. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Herbicidal Activity: 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (Chloridazon) vs. Diuron
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern agriculture and vegetation management, the selection of an appropriate herbicidal agent is paramount for effective weed control and crop safety. This guide provides an in-depth, objective comparison of two widely utilized photosystem II (PSII) inhibiting herbicides: 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, commonly known as Chloridazon, and Diuron. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their work.
Introduction to the Compounds
Chloridazon , a member of the pyridazinone chemical class, is a selective, systemic herbicide primarily absorbed by the roots with acropetal translocation.[1][2] It is particularly prominent in the cultivation of sugar beets, fodder beets, and red beets for the control of annual broadleaf weeds.[1][3]
Diuron , belonging to the phenylurea class, is a systemic and residual herbicide that can be absorbed by both roots and foliage.[4][5] Its versatility allows for both pre- and post-emergent applications to control a broad spectrum of annual and perennial broadleaf and grassy weeds in a variety of agricultural crops and non-crop areas.[4][5]
Mechanism of Action: Inhibition of Photosystem II
Both Chloridazon and Diuron share a common primary mode of action: the inhibition of photosynthesis at the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[6][7][8] They achieve this by interrupting the photosynthetic electron transport chain, a critical process for converting light energy into chemical energy.
This disruption occurs through their binding to the D1 protein of the PSII complex, specifically at the Qngcontent-ng-c1703228563="" class="ng-star-inserted">B-binding niche. This binding event blocks the electron flow from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (QB), effectively halting the linear electron transport and, consequently, the production of ATP and NADPH necessary for carbon fixation.[7][9] The blockage of electron transport leads to the formation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death.[2]
Comparative Herbicidal Activity
While both herbicides are effective PSII inhibitors, their activity profiles, including weed spectrum and crop selectivity, exhibit notable differences. Direct comparative efficacy data from single studies are limited; however, a synthesis of available information provides valuable insights.
Weed Spectrum
Chloridazon is primarily recognized for its efficacy against a range of annual broadleaf weeds .[1][3] Important weeds controlled by Chloridazon include:
-
Lambsquarters (Chenopodium album)
-
Mustards (Sinapis arvensis)
-
Ragweed (Ambrosia artemisiifolia)
-
Purslane (Portulaca oleracea)
-
Smartweed (Polygonum spp.)
-
Pigweed (Amaranthus spp.)[3]
Diuron demonstrates a broader spectrum of activity , controlling both annual and perennial broadleaf and grassy weeds .[4][5] Its target weeds include, but are not limited to:
-
Barnyardgrass (Echinochloa crus-galli)
-
Pigweed (Amaranthus spp.)
-
Lambsquarters (Chenopodium album)
-
Crabgrass (Digitaria spp.)
-
Foxtail (Setaria spp.)
-
A variety of other broadleaf weeds and grasses[10]
Quantitative Efficacy
Obtaining direct comparative IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for both herbicides from a single study is challenging. However, individual studies provide insights into their potency.
For Diuron , the EC50 for microalgal growth inhibition over a 72-hour period ranges from 7 to 36 µg/L.[9] For the inhibition of photosystem II in periphytic microalgae, the EC50 is generally assessed after 1 to 4 hours of exposure and falls within the range of 5 to 25 µg/L.[9]
For Chloridazon , a study using chlorophyll fluorescence measurements indicated inhibition in Portulaca oleracea and Amaranthus retroflexus at doses of 650 and 325 g a.i./ha, respectively.[1] While this demonstrates efficacy, it does not provide a direct IC50 value for PSII inhibition.
| Herbicide | Weed Spectrum | Potency (Illustrative Values) |
| Chloridazon | Primarily annual broadleaf weeds[1][3] | Effective at field application rates (e.g., 325-650 g a.i./ha for certain weeds)[1] |
| Diuron | Broad spectrum: annual and perennial broadleaf and grassy weeds[4][5] | EC |
Table 1: Summary of Weed Spectrum and Illustrative Potency of Chloridazon and Diuron.
Crop Selectivity and Application
Chloridazon exhibits high selectivity in sugar beets, fodder beets, and red beets .[1][3] This selectivity is attributed to the ability of these crops to rapidly metabolize Chloridazon into non-toxic compounds.[11]
Diuron is utilized in a wider array of crops, including asparagus, citrus, cotton, pineapple, and sugarcane .[4] However, its use requires careful management of application rates and timing to avoid crop injury, particularly on sandy or low organic matter soils.[12]
Weed Resistance
The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes.
Diuron resistance has been documented in several weed species.[13] Resistance is often associated with a target-site mutation in the psbA gene, which codes for the D1 protein, reducing the binding affinity of the herbicide.[14]
Chloridazon resistance information is less prevalent in the readily available literature, though resistance to PSII inhibitors as a group is a known phenomenon.[9][13]
Cross-resistance between different chemical classes of PSII inhibitors is possible.[15] While both Chloridazon (a pyridazinone) and Diuron (a phenylurea) bind to the D1 protein, they may interact with different amino acid residues within the binding pocket.[7][8] A mutation altering one of these residues could confer resistance to one chemical class but not necessarily the other. However, specific studies detailing cross-resistance between pyridazinones and phenylureas are not widely reported.
Toxicological Profile
A comparative overview of the toxicological data for Chloridazon and Diuron is essential for a comprehensive risk assessment.
| Toxicological Endpoint | Chloridazon | Diuron |
| Acute Oral LD | 3600 mg/kg[7] | 3400 mg/kg[4][16] |
| Acute Dermal LD | >2500 mg/kg[17] | >2000 mg/kg[4][16] |
| Carcinogenicity | No evidence of oncogenic response in tested animals[17] | Classified as a "known/likely" human carcinogen by the EPA based on animal studies[15] |
| Chronic Effects | Low long-term toxicity observed in studies[17] | Can cause changes in the spleen, bone marrow, and blood chemistry at moderate to high doses[4][16] |
| Aquatic Toxicity | Moderately toxic to aquatic organisms | Slightly toxic to mammals and birds, but moderately toxic to aquatic invertebrates |
Table 2: Comparative Toxicological Profile of Chloridazon and Diuron.
Experimental Protocols for Comparative Analysis
To empirically compare the herbicidal activity of Chloridazon and Diuron, the following experimental workflows are recommended.
Chlorophyll Fluorescence Assay for PSII Inhibition
This non-invasive technique provides a rapid assessment of the efficiency of photosystem II. Inhibition of PSII by herbicides like Chloridazon and Diuron leads to characteristic changes in chlorophyll fluorescence parameters.
Protocol:
-
Plant Material: Grow susceptible weed species (e.g., Amaranthus retroflexus or Chenopodium album) under controlled greenhouse conditions.
-
Herbicide Application: Treat plants at the 2-4 true leaf stage with a range of concentrations of Chloridazon and Diuron, including a control (no herbicide).
-
Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes.
-
Fluorescence Measurement: Use a portable chlorophyll fluorometer to measure parameters such as F
v/Fm(maximum quantum yield of PSII). -
Data Analysis: A decrease in the F
v/Fmratio indicates PSII damage. Plot the Fv/Fmvalues against the herbicide concentrations to determine the IC50for each compound.
Oxygen Evolution Measurement
This method directly quantifies the rate of photosynthesis by measuring the amount of oxygen produced by isolated chloroplasts or thylakoids.
Protocol:
-
Chloroplast Isolation: Isolate intact chloroplasts from a suitable plant source (e.g., spinach) using standard cell fractionation techniques.
-
Reaction Mixture: Prepare a reaction buffer containing the isolated chloroplasts and an artificial electron acceptor (e.g., DCPIP or potassium ferricyanide).
-
Herbicide Addition: Add varying concentrations of Chloridazon and Diuron to the reaction mixtures.
-
Oxygen Measurement: Use a Clark-type oxygen electrode to measure the rate of oxygen evolution upon illumination.
-
Data Analysis: Inhibition of oxygen evolution will be observed in the presence of the herbicides. Plot the rate of oxygen evolution against herbicide concentration to calculate the IC
50value for each compound.
Conclusion
Both Chloridazon and Diuron are effective herbicides that function by inhibiting photosystem II. Diuron offers a broader spectrum of weed control, encompassing both grassy and broadleaf weeds, and is used in a wider variety of crops. In contrast, Chloridazon is a more selective herbicide, primarily used for broadleaf weed control in beet cultivation. Toxicological profiles also differ, with Diuron classified as a likely human carcinogen based on animal studies, while Chloridazon has not shown evidence of oncogenicity.
The choice between these two herbicides will depend on the specific application, including the target weed species, the crop being cultivated, and the environmental and toxicological considerations. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies to determine the most suitable herbicide for their specific needs.
References
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PubChem. (n.d.). Chloridazon. National Center for Biotechnology Information. Retrieved from [Link]
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UC IPM. (n.d.). Photosystem II Inhibitors. UC Agriculture and Natural Resources. Retrieved from [Link]
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Washington State Department of Transportation. (2017). Diuron Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]
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Virginia Tech. (n.d.). Inhibition of Photosynthesis Inhibition at Photosystem II. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Chloridazon (Ref: BAS 119H). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]
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ADAMA. (n.d.). Diuron® 900 WDG. Retrieved from [Link]
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EXTOXNET. (1996). Diuron. Extension Toxicology Network. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Diuron (Ref: DPX 14740). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]
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Brancato, A., et al. (2021). The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish Pacifastacus leniusculus. PubMed. Retrieved from [Link]
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Passel. (n.d.). Cross-resistance and Multiple-resistance. Plant and Soil Sciences eLibrary. Retrieved from [Link]
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ResearchGate. (2021). The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish Pacifastacus leniusculus. Retrieved from [Link]
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OEHHA. (2002). Evidence on the Developmental and Reproductive Toxicity of Diuron. California Office of Environmental Health Hazard Assessment. Retrieved from [Link]
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Journal of Pesticide Science. (1992). Summaries of Toxicity Studies on Chloridazon. Retrieved from [Link]
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Frontiers in Environmental Science. (2018). A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms. Retrieved from [Link]
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ResearchGate. (2015). Effect of photosystem II, lipid biosynthesis and auxin inhibitor herbicides on fluorescence induction curve. Retrieved from [Link]
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SciELO. (2012). DOSE-RESPONSE CURVE TO SOIL APPLIED HERBICIDES AND SUSCEPTIBILITY EVALUATION OF DIFFERENT Amaranthus SPECIES USING MODEL IDENTITY. Retrieved from [Link]
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Weed Control Journal. (2023). Chemical management of smooth pigweed (Amaranthus hybridus) with herbicides applied pre and post-emergency. Retrieved from [Link]
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Chemical Warehouse. (n.d.). Diuron - Active Ingredient Page. Retrieved from [Link]
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A Comparative Efficacy Analysis of Pyridazinone Herbicides for Broadleaf Weed Management
Introduction: The Role of Pyridazinone Herbicides in Modern Agriculture
Pyridazinone herbicides represent a significant class of chemical tools for effective weed management, primarily targeting broadleaf weeds in a variety of agricultural and horticultural crops. Their modes of action, which predominantly involve the disruption of essential plant physiological processes like photosynthesis and carotenoid biosynthesis, make them a valuable component in integrated weed management programs. This guide provides a comparative analysis of the efficacy of key pyridazinone herbicides, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on supporting experimental data. By understanding the nuances of their herbicidal activity, crop selectivity, and application parameters, we can optimize their use for sustainable and efficient crop production.
Mechanisms of Action: A Tale of Two Pathways
The herbicidal efficacy of the pyridazinone family stems from their ability to interfere with critical biochemical pathways within the target weeds. While structurally related, different pyridazinone compounds exhibit distinct primary modes of action.
-
Photosynthesis Inhibition: Herbicides such as pyrazon act by inhibiting photosynthetic electron transport. Specifically, they block the electron flow at the QB-binding niche on the D1 protein of the photosystem II (PSII) complex in chloroplasts. This disruption halts the production of ATP and NADPH, essential energy carriers for carbon fixation, ultimately leading to plant death.
-
Carotenoid Biosynthesis Inhibition: Other pyridazinones, notably norflurazon , function by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Carotenoids play a vital role in protecting chlorophyll from photooxidation. By inhibiting their synthesis, chlorophyll is rapidly destroyed by light energy, leading to a characteristic bleaching of the plant tissue and cessation of photosynthesis.[1][2][3]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: Flumioxazin belongs to a subclass of N-phenylphthalimides but shares the pyridazinone core. It acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathways. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid membrane disruption and cell death.
The following diagram illustrates the distinct primary sites of action for these pyridazinone herbicides.
Caption: Primary molecular targets of pyrazon, norflurazon, and flumioxazin.
Comparative Efficacy on Key Broadleaf Weeds: A Data-Driven Analysis
The effectiveness of a herbicide is ultimately determined by its ability to control target weed species at economically viable application rates. This section presents a comparative analysis of the efficacy of pyrazon, norflurazon, and flumioxazin against several economically important broadleaf weeds. The data is synthesized from various field and greenhouse studies to provide a comprehensive overview.
Weed Control Spectrum
The following table summarizes the general weed control spectrum of the three pyridazinone herbicides based on published research.
| Weed Species | Common Name | Pyrazon | Norflurazon | Flumioxazin |
| Amaranthus retroflexus | Redroot Pigweed | Good | Good | Excellent |
| Chenopodium album | Common Lambsquarters | Good | Good | Excellent |
| Abutilon theophrasti | Velvetleaf | Fair | Fair | Excellent |
| Ambrosia artemisiifolia | Common Ragweed | Poor | Fair | Good |
| Solanum nigrum | Black Nightshade | Good | Good | Good |
| Polygonum pensylvanicum | Pennsylvania Smartweed | Fair | Fair | Good |
Note: Efficacy can vary depending on environmental conditions, soil type, and weed growth stage.
Dose-Response Analysis: Quantifying Efficacy
Dose-response studies are fundamental to understanding the potency of a herbicide. These studies determine the effective dose required to achieve a certain level of weed control, often expressed as the ED50 (the dose causing a 50% reduction in weed growth or biomass) or GR50 (the dose causing a 50% growth reduction). While direct comparative studies for all three herbicides on the same weed species are limited, the available data provides valuable insights.
| Herbicide | Weed Species | ED50 / GR50 (g ai/ha) | Reference |
| Flumioxazin | Amaranthus tuberculatus (Waterhemp) | 70-106 | [4] |
| Flumioxazin | Abutilon theophrasti (Velvetleaf) | <80 | [5] |
| Flumioxazin | Chenopodium album (Common Lambsquarters) | <80 | [5] |
| Norflurazon | Amaranthus spp. | Not Available | |
| Pyrazon | Chenopodium album | Not Available |
Note: The provided ED50/GR50 values are indicative and can be influenced by experimental conditions.
Crop Safety and Yield Impact: A Balancing Act
An ideal herbicide provides excellent weed control with minimal impact on the crop. The selectivity of pyridazinone herbicides varies depending on the specific compound and the crop species.
Soybean (Glycine max)
Flumioxazin is widely used in soybean production for pre-emergence broadleaf weed control. Studies have shown that while some early-season soybean injury (1-19%) can occur, particularly under cool and wet conditions, yields are generally not affected at labeled rates.[4][5] Research comparing flumioxazin to sulfentrazone (another PPO inhibitor) indicated that flumioxazin provided greater crop safety in soybeans.
Sugar Beet (Beta vulgaris)
Pyrazon has historically been a key herbicide for weed control in sugar beet.[6][7] It demonstrates good selectivity in this crop, effectively controlling a range of broadleaf weeds without significant yield reduction when applied according to label recommendations.[8] Norflurazon is also registered for use in some crops, but its use in sugar beet is less common, and comparative safety data with pyrazon is limited. The phytotoxicity of some herbicides on sugar beet has been noted, highlighting the importance of selecting appropriate active ingredients and application rates for this sensitive crop.[9][10]
The following table summarizes the general crop safety profile of the three pyridazinone herbicides in key crops.
| Herbicide | Soybean | Sugar Beet |
| Pyrazon | Not commonly used | Good |
| Norflurazon | Registered | Caution Advised |
| Flumioxazin | Good (transient early injury possible) | Not Recommended |
Experimental Protocols: Ensuring Scientific Rigor
The data presented in this guide is derived from experiments conducted under controlled conditions. The following are representative protocols for evaluating the efficacy and crop safety of herbicides.
Protocol 1: Greenhouse Dose-Response Bioassay
This protocol is designed to determine the dose-response of a specific weed species to a herbicide.
-
Plant Material: Grow target weed species from seed in pots containing a standardized soil mix.
-
Herbicide Application: Apply the herbicide at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate) to plants at a specific growth stage (e.g., 2-4 true leaves).
-
Experimental Design: Use a completely randomized design with multiple replications for each treatment.
-
Data Collection: At a set time after treatment (e.g., 21 days), harvest the above-ground biomass of the plants.
-
Data Analysis: Dry the biomass and weigh it. Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the ED50 or GR50 values.
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Validating the herbicidal activity of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone in different plant species
A Comparative Guide to Validating the Herbicidal Activity of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
This guide provides a comprehensive framework for researchers and scientists to validate the herbicidal activity of the pyridazinone derivative, this compound. This compound, also known by the experimental designation SAN 9785, belongs to the pyridazinone class of herbicides, a group known for diverse mechanisms of action.[1] Here, we present a technical comparison of its performance against alternative herbicides, supported by detailed experimental protocols and data interpretation methodologies designed to ensure scientific rigor and trustworthiness.
Our approach is grounded in a deep understanding of herbicide physiology. The validation process is not merely about observing plant death, but about quantifying efficacy, understanding the mode of action, and determining species selectivity. This requires a self-validating experimental design where each step, from dose selection to data analysis, is built on established scientific principles.
Mechanistic Grounding: Understanding the Target
Initial studies have indicated that this compound (herein referred to as SAN 9785) acts as an inhibitor of the photosynthetic electron transport chain.[2][3] Specifically, its primary target is Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.[4]
The Causality of PSII Inhibition:
The function of PSII is to capture light energy and initiate the flow of electrons by splitting water molecules. These electrons are passed along an electron transport chain to ultimately produce ATP and NADPH, the energy currency required for CO2 fixation.[4][5] SAN 9785 binds to the D1 protein within the PSII complex, blocking the binding site for plastoquinone (PQ).[4][5] This interruption of electron flow has two major consequences:
-
Cessation of Energy Production: The plant is starved of the ATP and NADPH needed for growth and survival.[4]
-
Oxidative Stress Cascade: The blockage leads to the formation of highly reactive oxygen species (ROS). This buildup causes rapid lipid peroxidation and membrane damage, leading to cellular leakage, tissue necrosis, and ultimately, rapid plant death that far precedes starvation.[4][6]
To provide a robust comparison, we will evaluate SAN 9785 against two herbicides with distinct, well-characterized mechanisms of action:
-
Atrazine: A member of the triazine family, Atrazine is a classic PSII inhibitor that binds to the same D1 protein.[7] It serves as a positive control for the proposed mechanism of action.
-
Norflurazon: Also a pyridazinone herbicide, Norflurazon acts on a different target. It inhibits phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[8][9][10][11] This leads to the destruction of chlorophyll (a phenomenon known as bleaching) and subsequent photooxidative damage.[8][11]
Visualizing the Mechanism of Action
The following diagram illustrates the photosynthetic electron transport chain and highlights the site of action for PSII inhibitors like SAN 9785 and Atrazine.
Caption: Inhibition of the Photosystem II (PSII) electron transport chain.
Experimental Design: A Self-Validating Protocol
The foundation of trustworthy results lies in a robust experimental protocol. We will employ a whole-plant dose-response bioassay, which is essential for determining the level of herbicidal activity and quantifying resistance.[12]
Objective: To quantify and compare the post-emergence herbicidal efficacy of SAN 9785, Atrazine, and Norflurazon on a selection of monocot and dicot plant species.
Rationale for Species Selection: The choice of plant species is critical for assessing the herbicidal spectrum. We include both crop and weed species to evaluate potential selectivity.
-
Monocots: Zea mays (Corn - crop), Setaria viridis (Green Foxtail - weed)
-
Dicots: Glycine max (Soybean - crop), Amaranthus retroflexus (Redroot Pigweed - weed)
Step-by-Step Protocol: Whole-Plant Dose-Response Assay
-
Plant Propagation:
-
Fill 10 cm pots with a sterile potting medium.
-
Sow 3-5 seeds of each species per pot and thin to one uniform plant per pot after emergence.
-
Grow plants in a controlled environment (greenhouse or growth chamber) with a 16:8 hour light:dark cycle, 25°C/20°C day/night temperature, and adequate moisture.[13]
-
-
Herbicide Application:
-
Treat plants at the 2-3 true leaf stage for consistent results.
-
Prepare stock solutions of each herbicide (SAN 9785, Atrazine, Norflurazon) in an appropriate solvent (e.g., acetone with a surfactant).
-
Create a series of dilutions to achieve a dose range that will capture responses from 0% to 100% injury. A typical 7-dose range plus an untreated control is recommended (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, where 1X is a hypothesized effective dose).
-
Apply herbicides using a calibrated track sprayer to ensure uniform coverage. The application volume should be consistent across all treatments.[12]
-
-
Data Collection and Evaluation:
-
Return plants to the controlled environment immediately after treatment.
-
Assess plant injury at 7, 14, and 21 days after treatment (DAT).
-
Visual Injury Rating: Score each plant on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control. Note the type of symptoms (e.g., chlorosis, necrosis for PSII inhibitors; bleaching for PDS inhibitors).
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass of each plant. Dry the tissue in an oven at 60°C for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent biomass reduction for each treatment relative to the mean dry weight of the untreated control plants.
-
Use a statistical software package to perform a non-linear regression analysis on the biomass reduction data, fitting it to a four-parameter log-logistic model.[14][15]
-
From this model, determine the ED50 (Effective Dose 50) value for each herbicide on each species. The ED50 is the dose required to cause a 50% reduction in plant biomass and is a critical metric for comparing herbicide potency.[16] A lower ED50 value indicates higher herbicidal activity.[16]
-
Workflow Visualization
The following diagram outlines the comprehensive workflow for the dose-response assay.
Caption: Workflow for the whole-plant dose-response bioassay.
Comparative Performance Analysis
The ED50 values derived from the dose-response assay allow for an objective comparison of herbicide performance. The following table presents illustrative data to demonstrate how results would be summarized and interpreted.
| Herbicide | Target Site | Zea mays (Corn) ED₅₀ (g a.i./ha) | Glycine max (Soybean) ED₅₀ (g a.i./ha) | Setaria viridis (Green Foxtail) ED₅₀ (g a.i./ha) | Amaranthus retroflexus (Redroot Pigweed) ED₅₀ (g a.i./ha) |
| SAN 9785 | Photosystem II | 150 | 120 | 80 | 55 |
| Atrazine | Photosystem II | >2000 (Tolerant) | 100 | 95 | 60 |
| Norflurazon | Phytoene Desaturase | 250 | 200 | 150 | 110 |
Interpretation of Illustrative Data:
-
Potency: SAN 9785 demonstrates potent herbicidal activity, with ED50 values generally lower than Norflurazon across all tested species, indicating higher intrinsic activity. Its potency against the weed species is comparable to Atrazine.
-
Spectrum of Activity: Both SAN 9785 and Atrazine show strong activity against the broadleaf weed A. retroflexus and the grass weed S. viridis.
-
Selectivity: A key differentiator is crop selectivity. Corn possesses a metabolic pathway to rapidly detoxify Atrazine, rendering it highly tolerant, which is reflected in its very high ED50 value. In this hypothetical dataset, corn shows some sensitivity to SAN 9785, suggesting a different selectivity profile that would be critical for its potential use in agriculture.
-
Symptomology: As expected, plants treated with SAN 9785 and Atrazine would exhibit rapid chlorosis followed by necrosis, starting with the older leaves.[7] In contrast, Norflurazon-treated plants would display characteristic bleaching of new growth.[17] This visual confirmation is a crucial part of validating the mechanism of action.
Advanced Validation: Chlorophyll Fluorescence Analysis
To provide definitive, quantitative evidence of PSII inhibition, chlorophyll fluorescence analysis is an invaluable tool. This non-invasive technique directly measures the efficiency of PSII photochemistry.
The Causality of Fluorescence Changes:
When PSII is functioning correctly, much of the absorbed light energy is used for photochemistry. If electron transport is blocked by an inhibitor, this energy cannot be dissipated and is instead re-emitted as fluorescence. A key parameter is Fv/Fm , the maximum quantum yield of PSII. In healthy plants, this value is consistently around 0.83. In plants treated with a PSII inhibitor, Fv/Fm will decrease significantly, indicating stress and damage to the PSII reaction centers.
Protocol: Fv/Fm Measurement
-
Plant Treatment: Grow and treat plants as described in the whole-plant assay.
-
Dark Adaptation: Before measurement, dark-adapt a leaf from each plant for at least 20-30 minutes. This ensures all PSII reaction centers are "open."
-
Measurement: Use a portable chlorophyll fluorometer to measure Fv/Fm. The instrument provides a saturating pulse of light to transiently close all reaction centers.
-
Data Collection: Measure Fv/Fm on treated and control plants at various time points after application (e.g., 2, 6, 24, and 48 hours).
Expected Results: Plants treated with SAN 9785 and Atrazine should show a rapid and significant drop in Fv/Fm values compared to the untreated control and the Norflurazon treatment. This provides direct physiological evidence that the primary target is indeed Photosystem II.
Logical Relationship Diagram
Caption: The causal chain from herbicide application to a change in Fv/Fm.
Conclusion
This guide outlines a scientifically robust methodology for validating the herbicidal activity of this compound (SAN 9785). By integrating whole-plant dose-response assays with advanced physiological techniques like chlorophyll fluorescence, researchers can build a comprehensive and trustworthy profile of this compound. The comparative approach, using herbicides with both similar (Atrazine) and different (Norflurazon) mechanisms of action, is essential for contextualizing its potency, selectivity, and mode of action. This multi-faceted validation process provides the critical data needed for further development and understanding of novel herbicidal compounds.
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Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis. (n.d.). Retrieved from [Link]
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Modes of Action of Pyridazinone Herbicides. (n.d.). OiPub. Retrieved from [Link]
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Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms. (n.d.). UC Agriculture and Natural Resources. Retrieved from [Link]
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Photosystem II inhibitors – Triazine Herbicides. (2015). NC State Extension Publications. Retrieved from [Link]
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Norflurazon Roadside Vegetation Management Herbicide Fact Sheet. (n.d.). WSdot.com. Retrieved from [Link]
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Herbicide Testing: Resistance, Residues, and Soil Impact. (2025). Contract Laboratory. Retrieved from [Link]
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What is ED50? (2024). Patsnap Synapse. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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3(2H)-Pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl-. (n.d.). US EPA. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone with other Photosystem II Inhibitors
This guide provides a comprehensive analysis of the cross-reactivity of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, a photosystem II (PSII) inhibitor, with other herbicides that share this mode of action. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of PSII inhibition, presents comparative experimental data, and offers detailed protocols for assessing herbicide cross-reactivity.
Introduction: The Critical Role of Photosystem II in Plant Metabolism and as a Herbicide Target
Photosystem II is a multi-subunit protein complex located in the thylakoid membranes of chloroplasts. It plays a crucial role in the light-dependent reactions of photosynthesis by catalyzing the oxidation of water and the reduction of plastoquinone. This process is fundamental for the production of chemical energy in the form of ATP and NADPH, which are essential for carbon fixation and plant growth.
The intricate and vital nature of PSII makes it a prime target for a wide array of herbicides. These inhibitors disrupt the photosynthetic electron transport chain, leading to a cascade of events that ultimately result in plant death. The primary mechanism of action for these herbicides is their binding to the D1 protein of the PSII complex, which blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This blockage not only halts energy production but also leads to the formation of reactive oxygen species that cause cellular damage.[1]
Understanding the cross-reactivity of different PSII inhibitors is paramount for effective weed management strategies, the development of new herbicidal compounds, and managing the evolution of herbicide-resistant weeds.
The Subject Compound: this compound
This compound, also known by its developmental code SAN 9785, belongs to the pyridazinone chemical family.[2][3] Pyridazinones are a recognized class of PSII inhibiting herbicides.[4] This guide will focus on the cross-reactivity of this compound with other major classes of PSII inhibitors, including triazines, ureas, and nitriles.
Mechanism of Action and Binding Sites on the D1 Protein
PSII inhibitors are broadly classified into different groups based on their binding characteristics to the D1 protein.[2] The two primary binding domains are often referred to as Site A and Site B.
-
Site A (C1 Group): This binding niche is typically occupied by herbicides such as triazines, triazinones, and pyridazinones. A key amino acid residue involved in the binding at this site is Serine at position 264 (Ser264).[2]
-
Site B (C2 and C3 Groups): This site binds to urea and amide herbicides (C2 group), as well as benzothiadiazinone, nitrile, and phenyl-pyridazine herbicides (C3 group). A critical amino acid for binding at this site is Histidine at position 215 (His215).[2]
The binding of a herbicide to the D1 protein is a competitive process with the native plastoquinone (PQ) molecule. The higher affinity of the herbicide for the binding site compared to PQ leads to the blockage of electron transport.
The cross-reactivity between different PSII inhibitors is largely determined by the degree of overlap in their binding sites and the specific amino acid interactions they form within the D1 protein.
Below is a diagram illustrating the binding of different herbicide classes to the D1 protein within Photosystem II.
Competitive Radioligand Binding Assay
This assay directly measures the ability of an unlabeled herbicide (the competitor) to displace a radiolabeled ligand that is known to bind to the D1 protein. [5]This method provides a direct measure of the binding affinity of the test compound.
-
Thylakoid Membrane Isolation: Isolate thylakoid membranes from a suitable plant source (e.g., spinach) using differential centrifugation.
-
Radioligand Selection: Choose a suitable radiolabeled PSII inhibitor, such as [14C]-atrazine or [3H]-diuron, as the ligand.
-
Assay Setup: In a microtiter plate, combine:
-
A fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled competitor herbicide (e.g., this compound).
-
A known amount of isolated thylakoid membranes.
-
Include controls for total binding (radioligand + thylakoids) and non-specific binding (radioligand + thylakoids + a high concentration of an unlabeled inhibitor).
-
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the thylakoid-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a competition binding curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cross-Reactivity Profile and Resistance Management
The cross-reactivity of this compound is primarily expected with other herbicides that bind to Site A of the D1 protein, such as triazines. [6]Studies on triazine-resistant weeds have shown that mutations at the Ser264 residue, which confer resistance to triazines, can also lead to cross-resistance to pyridazinones. [7]This indicates a significant overlap in their binding environment.
Conversely, there is generally less cross-reactivity between Site A and Site B inhibitors. Therefore, weeds that have developed resistance to triazines or pyridazinones may still be susceptible to urea-based herbicides, and vice-versa. This principle is fundamental to herbicide rotation strategies aimed at mitigating the evolution of resistant weed populations.
Conclusion
This compound is a photosystem II inhibitor that acts by binding to the D1 protein and blocking photosynthetic electron transport. Its cross-reactivity profile is largely dictated by its binding to the Site A niche, which it shares with other herbicide families like the triazines. Understanding this cross-reactivity through quantitative experimental approaches such as chlorophyll fluorescence and competitive binding assays is crucial for the development of effective and sustainable weed management programs. The detailed protocols provided in this guide offer a robust framework for conducting such comparative analyses, enabling researchers to further elucidate the intricate interactions of herbicides with their molecular target.
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Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. ([Link])
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Application of a Fluorescence-Based Instrument Prototype for Chlorophyll Measurements and Its Utility in an Herbicide Algal Ecotoxicity Assay - MDPI. ([Link])
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Colorimetric and Chlorophyll Fluorescence Assays for Fast Detection and Selection of Transgenic Events of Cotton, Cowpea, Soybean and Common Bean Expressing the Atahas Gene - Plant Breeding and Biotechnology. ([Link])
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Use of chlorophyll a fluorescence in screening for herbicide susceptibility in several Nicotiana tabacum L. cultivars and breeding lines. ([Link])
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Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed. ([Link])
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Structure-activity comparison of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone analogs
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone Analogs
Introduction
The pyridazinone chemical family represents a versatile scaffold that has been extensively explored in medicinal chemistry and agrochemistry.[1] Derivatives of the 3(2H)-pyridazinone core are known to exhibit a wide spectrum of biological activities, including herbicidal, anti-inflammatory, and cardiovascular effects.[1] Within the agrochemical sector, pyridazinone-based compounds have emerged as potent herbicides, primarily by disrupting essential photosynthetic and biosynthetic pathways in target weed species.[2]
This guide focuses on the structure-activity relationship (SAR) of analogs based on the this compound scaffold. Understanding how subtle modifications to this core structure influence biological activity is paramount for designing next-generation herbicides with enhanced efficacy, selectivity, and improved environmental profiles. We will dissect the key structural components, analyze their impact on the mechanism of action, and provide standardized protocols for evaluating the performance of novel analogs.
Primary Mechanisms of Action
Pyridazinone herbicides primarily exert their phytotoxic effects through two distinct, yet sometimes overlapping, mechanisms:
-
Inhibition of Photosystem II (PSII): The foundational mechanism for many pyridazinone herbicides, such as Pyrazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone), is the inhibition of the Hill reaction in photosynthesis. These compounds interrupt the photosynthetic electron transport chain, leading to a halt in energy production and the generation of reactive oxygen species, ultimately causing cell death.
-
Inhibition of Phytoene Desaturase (PDS): More advanced analogs have been developed that also target the carotenoid biosynthesis pathway.[3] Specifically, they inhibit phytoene desaturase (PDS), a critical enzyme responsible for converting phytoene into colored carotenoids.[4] Carotenoids are essential for protecting chlorophyll from photooxidation.[4] Inhibition of PDS leads to a buildup of phytoene and a lack of protective carotenoids, resulting in rapid bleaching of the plant's green tissues when exposed to light, followed by necrosis and death.[3][4]
The evolution from simple PSII inhibitors to dual-action or PDS-specific inhibitors is a direct result of SAR-guided chemical synthesis.
Structure-Activity Relationship (SAR) Analysis
The herbicidal potency of pyridazinone analogs is critically dependent on the nature and position of substituents on both the pyridazinone and phenyl rings. Let's analyze the key positions based on the evolution from the parent compound, Pyrazon, to more complex analogs like the one central to our topic.
Key Structural Modifications and Their Impact
| Compound Name | Structure | R1 (Position 5) | R2 (Position 2) | Key Activity |
| Pyrazon | -NH₂ (Amino) | Phenyl | PSII Inhibition | |
| Topic Compound | -N(CH₃)₂ (Dimethylamino) | Phenyl | PSII Inhibition, potential for weak PDS activity[5] | |
| Norflurazon | -NHCH₃ (Methylamino) | m-Trifluoromethylphenyl | Potent PDS Inhibition[3][4] | |
| Compound 6706 | Structure not publicly available | -N(CH₃)₂ (Dimethylamino) | m-Trifluoromethylphenyl | Potent dual PSII & PDS Inhibition |
Structures sourced from PubChem.[6]
1. Substitution at Position 5 (Amino Group)
The nature of the amino substituent at the C5 position is a primary determinant of the mechanism of action.
-
Primary Amine (-NH₂): As seen in Pyrazon, a simple amino group confers activity primarily as a PSII inhibitor.
-
Methylamino (-NHCH₃): In Norflurazon, this substitution, combined with the phenyl ring modification, shifts the primary target to phytoene desaturase.[3]
-
Dimethylamino (-N(CH₃)₂): The dimethylamino group, as seen in the topic compound and the experimental herbicide 6706, is crucial for unlocking a second mode of action involving PDS inhibition. Studies have shown that the dimethyl substitution, when paired with a trifluoromethylphenyl group, results in a herbicide that is 100 to 1000 times more effective and interferes with chloroplast development, a hallmark of PDS inhibition. The move from an amino to a dimethylamino group significantly enhances this secondary activity.
2. Substitution at Position 2 (Phenyl Ring)
The substituent on the phenyl ring at the N2 position dramatically influences potency and the mechanism of action.
-
Unsubstituted Phenyl: This configuration, found in Pyrazon and the topic compound, is characteristic of herbicides whose primary mode of action is the inhibition of photosynthesis.[5]
-
Trifluoromethylphenyl (-C₆H₄-CF₃): The introduction of a strong electron-withdrawing group like trifluoromethyl (CF₃) at the meta-position of the phenyl ring is a critical modification. This single change is a key factor in conferring high-potency PDS inhibitory activity.
The Synergy of Substitutions
Crucially, the enhanced herbicidal activity is not due to a single substitution but the synergistic combination of modifications at positions 2 and 5. Research has explicitly shown that both the trifluoromethyl substitution on the phenyl ring and the dimethyl substitution on the amine are required to achieve the potent, dual-action properties of compounds like 6706. Analogs possessing only one of these two key substitutions tend to behave like the simpler PSII inhibitor, Pyrazon. This demonstrates a clear synergistic relationship between these two structural features.
Experimental Evaluation Protocols
To rigorously compare analogs and validate SAR hypotheses, a multi-tiered experimental approach is required. The choice of these protocols is driven by the need to assess both whole-organism efficacy and target-specific molecular interactions.
Protocol 1: Whole-Plant Herbicidal Efficacy Bioassay (Greenhouse)
This assay provides a direct measure of a compound's practical herbicidal activity and is essential for correlating molecular changes with real-world performance.
1. Plant Preparation:
- Select a representative panel of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species.[7]
- Sow seeds in pots containing a standardized soil mix. Cultivate in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod).
2. Herbicide Application:
- Pre-emergence: Apply the test compounds, formulated in a suitable solvent/surfactant system, to the soil surface within 24 hours of sowing.
- Post-emergence: Treat plants uniformly when they have reached a specific growth stage (e.g., 2-3 true leaves).[8]
- A dose-response curve should be generated using a range of concentrations (e.g., 50, 100, 250, 500 µg/mL) to determine the GR₅₀ (concentration for 50% growth reduction).[8] Include a vehicle control and a positive control (e.g., Norflurazon).
3. Data Collection and Analysis:
- Assessments are typically made 14-21 days after treatment.
- Record visual injury scores (0% = no effect, 100% = plant death) and measure fresh/dry weight of the above-ground biomass.
- Calculate the percent inhibition relative to the vehicle control.
- Use regression analysis to determine the GR₅₀ values for each compound and species.
Protocol 2: In Vitro Phytoene Desaturase (PDS) Inhibition Assay
This cell-free assay is crucial for confirming that a compound's mechanism of action involves the direct inhibition of the PDS enzyme. This provides a self-validating system; if a compound shows bleaching symptoms in the whole-plant assay, it should demonstrate potent inhibition in this assay.
1. Enzyme and Substrate Preparation:
- PDS Enzyme: Utilize a recombinant plant-type phytoene desaturase expressed in and purified from an E. coli transformant. This provides a consistent and reproducible source of the enzyme.[9]
- Phytoene Substrate: Prepare the substrate, phytoene, using a separate E. coli transformant designed for its production.[9]
2. Assay Procedure:
- The assay mixture should contain buffer (e.g., 0.1 M Tris/HCl, pH 8.0), cofactors (e.g., FAD, NADP+), the PDS enzyme preparation, and the phytoene substrate.[9]
- Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to generate a dose-response curve.
- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
3. Product Detection and Analysis:
- Stop the reaction and extract the carotenoids with an organic solvent (e.g., acetone or methanol/chloroform).
- Quantify the products of the desaturase reaction (phytofluene and ζ-carotene) using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[9]
- Calculate the percentage of PDS inhibition for each concentration relative to a no-inhibitor control.
- Determine the IC₅₀ value (concentration for 50% inhibition) by fitting the data to a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of 4-chloro-3(2H)-pyridazinone herbicides is a clear example of rational drug design. The evidence strongly indicates that while the core scaffold provides a foundation for PSII inhibition, specific, synergistic modifications are required to unlock the more potent PDS inhibition mechanism. The key takeaways are:
-
Position 5: Alkylation of the amino group, particularly to a dimethylamino moiety, is a prerequisite for introducing PDS inhibitory action.
-
Position 2: Substitution of the phenyl ring with a strong electron-withdrawing group, such as a meta-trifluoromethyl group, is essential for high-potency PDS inhibition.
Future research should focus on exploring alternative substitutions at these key positions to further optimize activity and enhance crop selectivity. For instance, investigating other halogenated or electron-deficient phenyl analogs could yield compounds with novel activity spectra. Furthermore, applying Quantitative Structure-Activity Relationship (QSAR) modeling can help predict the activity of novel structures before synthesis, accelerating the discovery process.[10][11]
References
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Kim, K. H., Martin, Y. C., Brooks, D. W., Dyer, R. D., & Carter, G. W. (1994). Quantitative Structure-Activity Relationships of 5-lipoxygenase Inhibitors. Inhibitory Potency of Pyridazinone Analogues. Journal of Pharmaceutical Sciences, 83(3), 433-438. Available from: [Link]
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Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547. Available from: [Link]
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Piaz, V. G., et al. (2002). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. (This is an example of a general review on pyridazinone activity, specific citation details may vary). Available from: [Link]
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Alagöz, M. A. (2020). QSAR and pharmacophore analysis on pyridazinone derivatives as acetylcholinesterase inhibitors. Annals of Medical Research, 27(1), 266. Available from: [Link]
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U.S. National Park Service. (n.d.). Carotenoid Biosynthesis Inhibitors. Herbicide Symptoms. Available from: [Link]
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Sandmann, G., & Böger, P. (1996). A New Non-Radioactive Assay of Phytoene Desaturase to Evaluate Bleaching Herbicides. Zeitschrift für Naturforschung C, 51(5-6), 534-538. Available from: [Link]
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Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8). Available from: [Link]
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Ma, X., Sun, P., Wang, J., Huang, X., & Wu, J. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Wang, A., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(13), 3097. Available from: [Link]
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Ma, X., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. PubMed. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]
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U.S. Environmental Protection Agency. (n.d.). 3(2H)-Pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl-. Substance Registry Services. Available from: [Link]
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Trebst, A., & Harth, E. (1974). Structure-activity-relationship of inhibitors of photosynthetic electron flow. Herbicidal N-alkylated-ureas and ringclosed N-acylamides as inhibitors of photosystem II. Zeitschrift für Naturforschung C, 29(5-6), 232-235. Available from: [Link]
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Ray, P. G., et al. (2006). Structure–activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 62(11). (This is an example of SAR in herbicides, specific citation details may vary). Available from: [Link]
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Khan, M. U., et al. (1985). Some effects of this compound (San 9785) on the development of chloroplast thylakoid membranes in Hordeum vulgare L. Planta, 165(2), 277-283. Available from: [Link]
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Valdivia-Berrocal, M. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5854. Available from: [Link]
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Choi, M. S., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(10), 2533-2544. Available from: [Link]
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Cao, Y. M., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. International Journal of Molecular Sciences, 24(3), 2828. Available from: [Link]
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Principles of Weed Control. (n.d.). 18.7 Herbicides that Inhibit Pigments. Pressbooks. Available from: [Link]
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In Vivo Validation of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone's Effect on Plant Physiology: A Comparative Guide
This guide provides a comprehensive in vivo validation of the physiological effects of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, a pyridazinone-class herbicide also known as SAN 9785. Through a series of comparative experiments, we will dissect its mechanism of action and benchmark its performance against other established herbicides with distinct and related modes of action. This document is intended for researchers, scientists, and professionals in the fields of agrochemical development and plant science, offering a robust framework for the evaluation of novel herbicidal compounds.
Introduction: Unveiling the Herbicidal Potential of Pyridazinone Derivatives
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in agrochemical research due to their broad spectrum of biological activities, including herbicidal effects.[1][2] The subject of this guide, this compound (SAN 9785), has been identified as a potent inhibitor of crucial physiological processes in plants. Early studies have indicated that its primary modes of action involve the disruption of chloroplast development and the inhibition of photosynthetic electron transport.[3][4]
To provide a thorough understanding of SAN 9785's in vivo efficacy and physiological impact, this guide presents a comparative analysis with two well-characterized herbicides:
-
Norflurazon: A pyridazinone herbicide that, like SAN 9785, inhibits carotenoid biosynthesis, leading to chlorophyll depletion and subsequent inhibition of photosynthesis.[5][6] This serves as a comparator with a similar mechanism of action.
-
Diuron: A phenylurea herbicide that acts as a potent inhibitor of photosystem II (PSII), thereby blocking the photosynthetic electron transport chain.[4][7] This provides a comparison with a different, yet related, mode of action.
This guide will detail the experimental design, provide step-by-step protocols for key physiological and biochemical assays, and present a comparative analysis of the data obtained. The objective is to offer a clear and evidence-based understanding of the physiological consequences of SAN 9785 application in a model plant system.
Experimental Design and Workflow
The following diagram outlines the comprehensive workflow for the in vivo validation of this compound and its comparators.
Caption: Experimental workflow for comparative herbicide analysis.
Materials and Methods
This section provides detailed protocols for the in vivo experiments designed to assess and compare the physiological effects of the selected herbicides.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (ecotype Columbia-0) will be used as the model plant due to its rapid life cycle, well-characterized genetics, and ease of cultivation.
-
Growth Medium: Plants will be grown in a peat-based soil mixture in individual pots.
-
Growth Chamber Conditions: A controlled environment chamber will be maintained at 22°C with a 16-hour light/8-hour dark photoperiod and a light intensity of 120 µmol m⁻² s⁻¹.
Herbicide Treatment
-
Herbicide Solutions: Stock solutions of this compound (SAN 9785), Norflurazon, and Diuron will be prepared in a suitable solvent (e.g., acetone or DMSO) and then diluted to the final treatment concentrations with water containing a non-ionic surfactant.
-
Application: Herbicides will be applied to 14-day-old seedlings as a foliar spray until runoff is achieved. A control group will be sprayed with the solvent-surfactant solution lacking the herbicides.
Physiological and Biochemical Assays
-
Protocol:
-
Visually assess and photograph plants at 3, 7, and 14 days after treatment (DAT).
-
Score visible injury on a scale of 0% (no injury) to 100% (plant death).
-
At 14 DAT, harvest the aerial parts of the plants and measure the fresh weight.[8]
-
Dry the harvested tissue at 60°C for 72 hours and measure the dry weight.
-
-
Protocol:
-
Harvest 100 mg of fresh leaf tissue at 7 DAT.
-
Homogenize the tissue in 2 mL of 80% acetone.[2]
-
Centrifuge the homogenate at 5,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using a spectrophotometer.[2]
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations:
-
Chlorophyll a (µg/mL) = 12.7(A₆₆₃) - 2.69(A₆₄₅)
-
Chlorophyll b (µg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)
-
Total Carotenoids (µg/mL) = (1000(A₄₇₀) - 1.82(Chl a) - 85.02(Chl b)) / 198
-
-
-
Protocol:
-
Dark-adapt the plants for 30 minutes prior to measurement at 7 DAT.
-
Use a pulse amplitude modulation (PAM) fluorometer to measure the maximum quantum yield of PSII (Fv/Fm).[9][10]
-
The minimal fluorescence (Fo) is measured under a weak measuring beam.
-
A saturating pulse of light is then applied to determine the maximal fluorescence (Fm).
-
Fv/Fm is calculated as (Fm - Fo) / Fm.
-
-
Protocol (Thiobarbituric Acid Reactive Substances - TBARS Assay):
-
Harvest 200 mg of fresh leaf tissue at 7 DAT.
-
Homogenize the tissue in 2 mL of 0.1% trichloroacetic acid (TCA).[11]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Mix 0.5 mL of the supernatant with 2 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).
-
Incubate the mixture at 95°C for 30 minutes, then cool on ice.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculate the malondialdehyde (MDA) concentration using an extinction coefficient of 155 mM⁻¹ cm⁻¹.[11]
-
-
Enzyme Extraction:
-
Homogenize 500 mg of fresh leaf tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
The supernatant is used for the enzyme assays.
-
-
Superoxide Dismutase (SOD) Activity:
-
The assay mixture contains 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM nitroblue tetrazolium (NBT), 2 µM riboflavin, 0.1 mM EDTA, and the enzyme extract.
-
The reaction is initiated by illuminating the mixture for 15 minutes.
-
The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.
-
-
Catalase (CAT) Activity:
-
The assay mixture contains 50 mM potassium phosphate buffer (pH 7.0), 15 mM H₂O₂, and the enzyme extract.
-
The decomposition of H₂O₂ is monitored by the decrease in absorbance at 240 nm.
-
-
Ascorbate Peroxidase (APX) Activity:
-
The assay mixture contains 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM H₂O₂, and the enzyme extract.
-
The oxidation of ascorbate is monitored by the decrease in absorbance at 290 nm.
-
Comparative Analysis of Physiological Effects
The following tables summarize the expected outcomes of the in vivo validation, comparing the effects of this compound with Norflurazon and Diuron.
Table 1: Comparative Effects on Plant Growth and Photosynthesis
| Parameter | Control | This compound (SAN 9785) | Norflurazon | Diuron |
| Visible Injury (%) | 0 | 70-90 | 70-90 | 80-100 |
| Biomass Reduction (%) | 0 | 60-80 | 60-80 | 70-90 |
| Chlorophyll Content (µg/g FW) | High | Very Low | Very Low | Low to Moderate |
| Carotenoid Content (µg/g FW) | High | Very Low | Very Low | Moderate |
| Fv/Fm | ~0.83 | Significantly Reduced | Significantly Reduced | Severely Reduced |
Table 2: Comparative Effects on Oxidative Stress and Antioxidant Response
| Parameter | Control | This compound (SAN 9785) | Norflurazon | Diuron |
| MDA Content (nmol/g FW) | Low | High | High | Very High |
| SOD Activity (U/mg protein) | Basal | Increased | Increased | Highly Increased |
| CAT Activity (U/mg protein) | Basal | Increased | Increased | Highly Increased |
| APX Activity (U/mg protein) | Basal | Increased | Increased | Highly Increased |
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, leading to plant death.
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A Senior Application Scientist's Guide to Comparing the Phototoxicity of Pyridazinone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazinone Scaffold and the Imperative of Photosafety
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[1][2] As these promising derivatives advance through the drug development pipeline, a thorough assessment of their safety profile is paramount. One critical, yet sometimes overlooked, aspect of this profile is the potential for drug-induced phototoxicity.[3]
Phototoxicity is a non-immunologic reaction that occurs when a chemical absorbs light energy, typically in the UVA or visible light spectrum, and subsequently generates reactive species that cause cellular damage.[4] For systemically or topically applied drugs, this can manifest as an exaggerated sunburn, erythema, and edema in sun-exposed areas of the skin.[5] Regulatory bodies, under the guidance of the International Council on Harmonisation (ICH) S10 guideline, mandate photosafety evaluation for new drug candidates that absorb light within the 290-700 nm range and are distributed to light-exposed tissues like the skin or eyes.[6]
Mechanism of Phototoxicity: From Photon Absorption to Cellular Damage
The journey from a stable drug molecule to a phototoxic event is a multi-stage process initiated by the absorption of light. Understanding this pathway is crucial for interpreting experimental data and for designing safer molecules.
A drug molecule (D) must first absorb a photon of light (hν), elevating it to an electronically excited singlet state (¹D). From this unstable state, it can either return to the ground state or undergo intersystem crossing to a more stable, longer-lived triplet state (³D). It is this excited triplet state that is often the primary mediator of phototoxic damage.[4]
The triplet-state drug can then initiate cellular damage through two main pathways:
-
Type I Reaction: The excited drug engages in electron transfer with surrounding biomolecules (e.g., lipids, proteins), generating free radicals. These radicals can then react with oxygen to produce reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, which cause oxidative stress and cellular damage.
-
Type II Reaction: The excited drug directly transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizer of cellular components, leading to lipid peroxidation, protein damage, and apoptosis.[7]
The following diagram illustrates these key mechanistic pathways.
Caption: Key mechanisms of drug-induced phototoxicity.
Experimental Protocol: The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
The in vitro 3T3 NRU phototoxicity test is the internationally validated and regulatory-accepted standard for assessing phototoxic potential (OECD Test Guideline 432).[8] It is a sensitive assay that compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.
Principle of the Assay
The assay is based on the principle that a phototoxic compound will exhibit significantly greater cytotoxicity when cells are exposed to both the compound and light, compared to cells exposed to the compound alone. Cytotoxicity is measured by the concentration-dependent reduction in the uptake of Neutral Red, a vital dye that accumulates in the lysosomes of viable cells. A loss of membrane integrity in dead or dying cells prevents the uptake and retention of the dye.
Experimental Workflow
The following diagram outlines the step-by-step workflow for the 3T3 NRU Phototoxicity Test.
Caption: Workflow for the 3T3 Neutral Red Uptake Phototoxicity Test.
Data Analysis and Interpretation
-
Calculate IC50 Values: The concentration of the test substance that reduces cell viability by 50% is determined for both the irradiated (+Irr) and non-irradiated (-Irr) conditions. This gives two values: IC50 (+Irr) and IC50 (-Irr).
-
Calculate the Photo-Irritation Factor (PIF): The PIF is the primary metric for assessing phototoxicity and is calculated as follows: PIF = IC50 (-Irr) / IC50 (+Irr)
-
Interpretation:
-
PIF < 2: No phototoxicity
-
2 ≤ PIF < 5: Probable phototoxicity
-
PIF ≥ 5: Phototoxicity
-
Comparative Analysis of Pyridazinone Derivatives: A Framework
As specific comparative data for pyridazinone derivatives is scarce, we present a hypothetical comparison table based on the type of data generated from the 3T3 NRU assay. To illustrate the principles of structure-phototoxicity analysis, we will refer to a study on structurally related pyridone derivatives.[7]
Hypothetical Data Presentation
| Derivative ID | Core Structure Modification | IC50 (-UVA) [µg/mL] | IC50 (+UVA) [µg/mL] | Photo-Irritation Factor (PIF) | Phototoxicity Prediction |
| PDZ-001 | Phenyl substitution at C6 | > 100 | 8.5 | > 11.8 | Phototoxic |
| PDZ-002 | Chloro-phenyl at C6 | > 100 | 2.1 | > 47.6 | Phototoxic |
| PDZ-003 | N-alkylation (methyl) | 95 | 90 | 1.1 | Not Phototoxic |
| PDZ-004 | Fused aromatic ring | > 100 | 0.5 | > 200 | Highly Phototoxic |
| Control | Chlorpromazine | 13.5 | 0.9 | 15.0 | Phototoxic |
This table is for illustrative purposes only and does not represent actual experimental data for pyridazinone derivatives.
Structure-Phototoxicity Relationships (SPTR): Key Considerations
The phototoxic potential of a pyridazinone derivative is intrinsically linked to its chemical structure. By comparing the phototoxicity of a series of analogs, we can deduce key structural features that contribute to this liability. Based on general principles of photochemistry and data from related heterocyclic compounds, the following aspects should be considered:
-
Chromophore System and UV Absorption: A prerequisite for phototoxicity is the absorption of light in the 290-700 nm range.[6] The extended π-electron system of the pyridazinone ring, especially when conjugated with aromatic or heteroaromatic substituents, is likely to absorb in this range. Modifications that extend this conjugation (e.g., adding fused aromatic rings or phenyl groups) can shift the absorption to longer, more clinically relevant UVA wavelengths and increase the molar extinction coefficient, thereby increasing phototoxic potential.[7]
-
Singlet Oxygen Quantum Yield: The efficiency of generating singlet oxygen is a key determinant of Type II phototoxicity. A study on pyridone derivatives found a strong correlation between high singlet oxygen quantum yields and high phototoxicity in the 3T3 NRU assay.[7] It is plausible that pyridazinone derivatives with substituents that promote intersystem crossing to the triplet state and subsequent energy transfer to oxygen will be more phototoxic.
-
Influence of Substituents:
-
Electron-withdrawing vs. Electron-donating groups: These can modulate the energy levels of the molecule and its excited states, influencing both light absorption and the lifetime of the excited triplet state.
-
Halogens: Halogenation can sometimes increase phototoxicity through the "heavy-atom effect," which promotes intersystem crossing.
-
Steric hindrance: Bulky groups might distort the planarity of the molecule, potentially reducing conjugation and light absorption, or they could influence the interaction of the excited molecule with oxygen and other biomolecules.
-
The diagram below illustrates the relationship between molecular structure and phototoxic potential.
Caption: Structure-Phototoxicity Relationship logical flow.
Conclusion and Future Directions
The assessment of phototoxicity is a critical step in the preclinical safety evaluation of novel pyridazinone derivatives. The 3T3 NRU phototoxicity test provides a robust and validated method for identifying potential hazards. While a comprehensive comparative dataset for pyridazinones is currently lacking in the literature, the principles outlined in this guide provide a clear path forward for researchers in the field.
By systematically synthesizing and testing a series of pyridazinone derivatives, future studies can elucidate the specific structure-phototoxicity relationships for this important class of compounds. This knowledge will not only ensure the safety of new drug candidates but also enable the rational design of next-generation pyridazinone-based therapeutics with minimized phototoxic liability. It is through such rigorous and mechanistically informed safety assessments that the full therapeutic potential of the pyridazinone scaffold can be safely realized.
References
- Wölfle, U., et al. (2002). Phototoxicity and photogenotoxicity of nine pyridone derivatives. Journal of Photochemistry and Photobiology B: Biology, 66(1), 41-50.
- PhotoChem Reference Chemical Database for the Development of New Alternative Photosafety Test Methods. (2023). MDPI.
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A Comparative Efficacy Analysis of SAN 9785 (Norflurazon) and Other Commercial Herbicides for Weed Management
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Norflurazon in Modern Weed Control
Norflurazon, also known by its developmental code SAN 9785, is a selective, pre-emergence herbicide belonging to the pyridazinone chemical family.[1][2] It is utilized for the control of a broad spectrum of annual and perennial grasses, as well as broadleaf weeds, in a variety of agricultural and non-agricultural settings.[1][2] The primary mechanism of action for Norflurazon is the inhibition of carotenoid biosynthesis, a critical process for photosynthesis in plants.[3][4][5] By blocking this pathway, Norflurazon leads to the depletion of chlorophyll, resulting in a characteristic bleaching of the plant tissue and eventual plant death.[3][5] This guide provides a comprehensive comparison of the efficacy of Norflurazon with other widely used commercial herbicides, offering insights into their respective modes of action, weed control spectrums, and application considerations.
Comparative Herbicide Profiles
For a thorough evaluation of Norflurazon's efficacy, it is essential to compare it against herbicides with differing modes of action. This comparison includes:
-
Glyphosate: A broad-spectrum, non-selective, systemic herbicide that inhibits the EPSP synthase enzyme, crucial for the synthesis of aromatic amino acids in plants.[6][7][8]
-
Glufosinate: A non-selective, contact herbicide that inhibits the glutamine synthetase enzyme, leading to a toxic accumulation of ammonia within the plant.[2][9][10]
-
Mesotrione: A selective, systemic herbicide that can be applied pre- and post-emergence. It inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is also involved in carotenoid biosynthesis, but at a different point than Norflurazon.[10][11][12]
-
Tiafenacil: A non-selective, contact herbicide that inhibits the protoporphyrinogen oxidase (PPO) enzyme, leading to the rapid destruction of plant cell membranes.[13][14]
Mechanism of Action at a Glance
The following diagrams illustrate the distinct biochemical pathways targeted by Norflurazon and the selected comparator herbicides.
Caption: Simplified modes of action for Norflurazon and comparator herbicides.
Comparative Efficacy Data
Direct, side-by-side field trial data comparing Norflurazon with all selected herbicides across a wide range of weed species is limited in publicly available literature. The following tables synthesize information on the general weed control spectrum for each herbicide based on available documentation. Efficacy can be influenced by factors such as application timing, rate, environmental conditions, and weed growth stage.
Table 1: Broadleaf Weed Control Spectrum
| Weed Species | Norflurazon (Pre-emergence) | Glyphosate (Post-emergence) | Glufosinate (Post-emergence) | Mesotrione (Pre- & Post-emergence) | Tiafenacil (Post-emergence) |
| Pigweed (Amaranthus spp.) | Good | Excellent | Excellent | Excellent | Excellent |
| Lambsquarters (Chenopodium album) | Good | Excellent | Good | Excellent | Good |
| Ragweed (Ambrosia spp.) | Fair | Excellent | Good | Excellent | Good |
| Velvetleaf (Abutilon theophrasti) | Good | Excellent | Fair | Excellent | Excellent |
| Morningglory (Ipomoea spp.) | Fair | Good | Fair | Good | Fair |
| Thistle (Cirsium spp.) | Suppression | Good | Suppression | Fair | Suppression |
Efficacy ratings are generalized: Excellent >90% control, Good 80-90%, Fair 70-80%, Suppression <70% but noticeable effect.
Table 2: Grass and Sedge Weed Control Spectrum
| Weed Species | Norflurazon (Pre-emergence) | Glyphosate (Post-emergence) | Glufosinate (Post-emergence) | Mesotrione (Pre- & Post-emergence) | Tiafenacil (Post-emergence) |
| Foxtail (Setaria spp.) | Good | Excellent | Good | Good | Good |
| Crabgrass (Digitaria spp.) | Good | Excellent | Good | Excellent | Good |
| Barnyardgrass (Echinochloa crus-galli) | Good | Excellent | Good | Good | Excellent |
| Nutsedge (Cyperus spp.) | Good | Good | Suppression | Good | Suppression |
| Annual Ryegrass (Lolium rigidum) | Fair | Excellent | Good | Fair | Good |
Efficacy ratings are generalized: Excellent >90% control, Good 80-90%, Fair 70-80%, Suppression <70% but noticeable effect.
Experimental Protocol for a Comparative Efficacy Trial
To generate robust, head-to-head comparative data, a standardized experimental protocol is necessary. The following outlines a detailed methodology for a field trial to compare the efficacy of Norflurazon and other herbicides.
Objective:
To evaluate the pre- and post-emergence efficacy of Norflurazon, Glyphosate, Glufosinate, Mesotrione, and Tiafenacil on a mixed population of economically important broadleaf and grass weeds.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with four replications.
-
Plot Size: 3 meters x 6 meters.
-
Treatments:
-
Untreated Control
-
Norflurazon (at a standard and high label rate) - Pre-emergence
-
Glyphosate (at a standard label rate) - Post-emergence
-
Glufosinate (at a standard label rate) - Post-emergence
-
Mesotrione (at a standard label rate) - Pre-emergence
-
Mesotrione (at a standard label rate) - Post-emergence
-
Tiafenacil (at a standard label rate) - Post-emergence
-
-
Weed Species: A naturally occurring or seeded uniform population of weeds, including species from the tables above.
Methodology:
-
Site Selection and Preparation: Choose a field with a known history of uniform weed infestation. Prepare the seedbed to ensure good soil-to-seed contact for seeded weed species.
-
Herbicide Application:
-
Pre-emergence applications (Norflurazon, Mesotrione): Apply within two days of planting/seeding of the target weed species.
-
Post-emergence applications (Glyphosate, Glufosinate, Mesotrione, Tiafenacil): Apply when the target weeds are at the 2-4 leaf stage and actively growing.
-
Application Equipment: Use a calibrated backpack or bicycle sprayer with flat-fan nozzles to ensure uniform coverage.
-
-
Data Collection:
-
Weed Control Ratings: Visually assess weed control at 7, 14, 28, and 56 days after treatment (DAT) for each species on a scale of 0% (no control) to 100% (complete control).
-
Weed Density and Biomass: At 56 DAT, count the number of weeds per square meter and harvest the above-ground biomass from a designated quadrat within each plot. Dry the biomass to a constant weight.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.
Caption: Workflow for the comparative herbicide efficacy trial.
Economic Considerations
The choice of herbicide is often influenced by its cost-effectiveness. The following table provides an estimated cost comparison based on typical application rates and market prices. These costs are subject to change based on location, supplier, and formulation.
Table 3: Estimated Herbicide Cost Comparison
| Herbicide | Typical Application Rate (per acre) | Estimated Cost (per acre) |
| Norflurazon | 1.0 - 2.0 lbs a.i. | $30 - $60 |
| Glyphosate | 0.75 - 1.5 lbs a.e. | $10 - $25 |
| Glufosinate | 0.4 - 0.7 lbs a.i. | $15 - $35 |
| Mesotrione | 0.09 - 0.18 lbs a.i. | $15 - $40 |
| Tiafenacil | 0.022 - 0.067 lbs a.i. | $20 - $45 |
a.i. = active ingredient; a.e. = acid equivalent. Costs are estimates and can vary significantly.
Conclusion and Future Directions
Norflurazon (SAN 9785) remains a valuable tool for pre-emergence weed control, particularly for its unique mode of action which is beneficial for herbicide resistance management.[1][2] Its efficacy is most pronounced on germinating grasses and small-seeded broadleaf weeds. In comparison, post-emergence herbicides like glyphosate and glufosinate offer broad-spectrum control of existing weeds, with glyphosate generally being more systemic and effective on perennial weeds.[6][9][10] Mesotrione provides flexibility with both pre- and post-emergence activity and is effective against many broadleaf weeds, including some that are resistant to other herbicide classes.[10][11] Tiafenacil offers a rapid burndown of a wide range of weeds and serves as an important rotational partner to mitigate resistance to other modes of action, such as glyphosate.[13][14]
The selection of an appropriate herbicide depends on the target weed species, the crop or non-crop setting, the presence of herbicide-resistant weeds, and economic considerations. For comprehensive, season-long weed management, an integrated approach that includes the rotation of herbicides with different modes of action, as well as cultural and mechanical weed control methods, is recommended. Further head-to-head field trials are warranted to provide more detailed, quantitative comparisons of the efficacy of Norflurazon against a broader range of modern herbicides on specific weed biotypes.
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A Comparative Guide to the Quantitative Analysis of Photosystem II Inhibition by Different Herbicides
<
For researchers, scientists, and professionals in drug and herbicide development, understanding the precise mechanisms and quantitative effects of chemical compounds on biological systems is paramount. This guide provides an in-depth, objective comparison of the performance of various herbicides that target Photosystem II (PSII), a critical component of the photosynthetic machinery in plants. By delving into the underlying science and presenting robust experimental data, this document serves as a comprehensive resource for evaluating and selecting PSII inhibitors for research and development purposes.
The Central Role of Photosystem II and Its Vulnerability to Herbicides
Photosystem II is a protein complex embedded within the thylakoid membranes of chloroplasts. Its fundamental function is to initiate the light-dependent reactions of photosynthesis by harnessing light energy to split water molecules, releasing oxygen, protons, and electrons. These electrons are then transferred through an electron transport chain, ultimately leading to the production of ATP and NADPH, the energy currency and reducing power essential for carbon fixation.[1][2]
The intricate process of electron transfer within PSII makes it a prime target for a significant number of commercially available herbicides.[2][3] These herbicides act by interrupting the normal flow of electrons, thereby disrupting the plant's ability to produce energy.[2][4] This inhibition not only leads to a slow starvation of the plant but also triggers the formation of highly reactive oxygen species (ROS) that cause rapid cellular damage, leading to symptoms like chlorosis (yellowing) and necrosis (tissue death).[2][3][4]
Molecular Mechanisms of PSII Inhibition: A Tale of Competitive Binding
The majority of PSII-inhibiting herbicides function by binding to a specific site on the D1 protein, a core subunit of the PSII reaction center.[1][2][4] This binding site, known as the QB niche, is where the native plastoquinone (PQ) molecule docks to accept electrons from the primary quinone acceptor, QA.[1][5] By competitively binding to this site, herbicides physically block the access of plastoquinone, effectively halting the electron transport chain.[1][2][6]
While the general mechanism is similar, different classes of herbicides exhibit distinct binding characteristics within the QB pocket. These differences in interaction, often involving subtle variations in hydrogen bonds and hydrophobic interactions with specific amino acid residues, account for the varying efficacy and selectivity of these compounds.[1][7]
The primary classes of PSII-inhibiting herbicides include:
-
Triazines: (e.g., Atrazine, Terbutryn)
-
Ureas: (e.g., Diuron (DCMU))
-
Benzothiadiazoles: (e.g., Bentazon)
-
Nitriles: (e.g., Bromoxynil)
-
Phenolic Herbicides: (e.g., Dinoterb)
It's noteworthy that even small modifications in the molecular structure of a herbicide can significantly impact its binding affinity and, consequently, its inhibitory potency.[2] Furthermore, slight variations in the amino acid sequence of the D1 protein across different plant species can lead to differential sensitivity to the same herbicide.[2]
Quantifying PSII Inhibition: The Power of Chlorophyll Fluorescence Analysis
A robust and non-invasive technique for quantifying the effects of herbicides on PSII is the analysis of chlorophyll a fluorescence.[8][9][10] This method provides a rapid and sensitive measure of the efficiency of photosynthetic electron transport.
When light energy is absorbed by chlorophyll molecules in a healthy plant, it is primarily used for photochemistry (driving electron transport). A small fraction of this energy is dissipated as heat, and an even smaller fraction is re-emitted as fluorescence. When PSII electron transport is blocked by a herbicide, the absorbed light energy cannot be effectively utilized for photochemistry. This leads to a significant increase in the amount of energy re-emitted as fluorescence.[9][11]
The "Kautsky curve" or OJIP transient, which plots the change in fluorescence intensity over time following a saturating light pulse, provides detailed information about the status of the photosynthetic apparatus.[8][12] Specific parameters derived from this curve can be used to quantify the degree of PSII inhibition.[9]
Experimental Protocol: Chlorophyll Fluorescence Measurement for Herbicide Inhibition Analysis
This protocol outlines a standardized method for assessing the inhibitory effect of herbicides on PSII using a portable fluorometer.
1. Plant Material and Treatment:
- Grow healthy, uniform plants of the target species under controlled environmental conditions (e.g., 16-hour photoperiod, 25°C).
- Apply the herbicide of interest at various concentrations to the foliage or soil, depending on the herbicide's mode of uptake.[3] Include an untreated control group.
2. Dark Adaptation:
- Before each measurement, dark-adapt the leaves for a minimum of 20-30 minutes.[9][13] This crucial step ensures that all the reaction centers of PSII are in an "open" state (the primary quinone acceptor, QA, is fully oxidized), establishing a baseline for fluorescence measurement.
3. Fluorescence Measurement:
- Use a portable fluorometer (e.g., a HandyPEA) to measure the chlorophyll fluorescence induction curve.[9][13] The instrument will deliver a saturating pulse of light and record the resulting fluorescence emission over a short period (typically 1-2 seconds).[13]
4. Data Analysis:
- From the OJIP transient, several key parameters can be extracted to quantify PSII activity. A critical parameter is the maximum quantum yield of PSII (Fv/Fm) , calculated as (Fm - Fo) / Fm, where Fo is the minimal fluorescence and Fm is the maximal fluorescence.
- A decrease in the Fv/Fm ratio indicates a reduction in the efficiency of PSII photochemistry and is a sensitive indicator of stress, including that induced by herbicides.[12][14]
- Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide that causes a 50% reduction in a measured photosynthetic parameter (e.g., Fv/Fm or electron transport rate). This value is a standard measure of herbicide potency.
Self-Validation and Causality: The inclusion of a dose-response curve and the calculation of an IC50 value provide a self-validating system. The progressive decrease in Fv/Fm with increasing herbicide concentration directly demonstrates the causal link between the compound and the inhibition of PSII. The non-invasive nature of the technique allows for repeated measurements on the same plant over time, enabling kinetic studies of inhibition and potential recovery.[10]
Comparative Quantitative Data of PSII-Inhibiting Herbicides
The efficacy of different herbicides can be objectively compared by examining their IC50 values. The following table summarizes representative IC50 data for several common PSII inhibitors, as determined from in vitro assays on isolated thylakoid membranes. Lower IC50 values indicate greater inhibitory potency.
| Herbicide | Chemical Class | IC50 (Molar) |
| Diuron (DCMU) | Phenylurea | 4.0 x 10-8 |
| Atrazine | Triazine | 4.5 x 10-7 |
| Terbutryn | Triazine | 6.0 x 10-8 |
| Bentazon | Benzothiadiazole | 5.0 x 10-6 |
| Phenmedipham | Phenylcarbamate | 1.2 x 10-7 |
Note: IC50 values can vary depending on the experimental conditions, such as the plant species and the specific assay used.[15]
Visualizing the Process and Interactions
To further elucidate the concepts discussed, the following diagrams provide visual representations of the experimental workflow and the molecular interactions at the heart of PSII inhibition.
Experimental Workflow for Assessing PSII Inhibition
Caption: Competitive binding of herbicides to the QB site on the D1 protein, blocking electron flow.
Conclusion
The quantitative analysis of Photosystem II inhibition provides a powerful framework for understanding the efficacy and mechanism of action of a major class of herbicides. By employing techniques such as chlorophyll fluorescence analysis, researchers can obtain precise and reproducible data to compare the performance of different compounds. This guide has provided a comprehensive overview of the underlying principles, a detailed experimental protocol, comparative quantitative data, and visual aids to facilitate a deeper understanding of this critical area of research. The insights gained from such analyses are invaluable for the development of more effective and selective herbicides and for managing the ongoing challenge of herbicide resistance in agriculture.
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A Senior Application Scientist's Guide to the Statistical Validation of Herbicidal Assays for Pyridazinones
Authored For: Researchers, scientists, and drug development professionals engaged in herbicide discovery and efficacy testing.
Introduction: The Imperative for Rigorous Validation in Herbicide Science
Pyridazinone derivatives represent a significant class of herbicides, many of which act by inhibiting photosynthesis at photosystem II or pigment synthesis.[1][2][3][4] Developing novel pyridazinone-based herbicides or comparing their efficacy against existing alternatives necessitates robust, reproducible, and statistically sound bioassays.[5][6][7] The transition from a promising compound in the lab to a reliable product in the field is paved with rigorous quantitative assessment. Without proper statistical validation, experimental outcomes can be misleading, leading to the misinterpretation of a compound's true efficacy and potential.[8]
This guide provides a comprehensive framework for the statistical validation of herbicidal assay results, with a specific focus on pyridazinones. We will move beyond rote procedural descriptions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our objective is to equip you with the expertise to not only generate high-quality data but also to analyze and interpret it with confidence, thereby upholding the highest standards of scientific integrity.
Section 1: The Foundation - Designing a Statistically Sound Herbicidal Assay
The validity of any statistical analysis is fundamentally dependent on the quality of the experimental design.[9] A well-designed experiment minimizes bias and ensures that observed differences are attributable to the treatments themselves, rather than confounding variables.[10]
Key Principles of Experimental Design
-
Replication: Applying each treatment to multiple experimental units (e.g., pots, petri dishes) is non-negotiable. Replication allows for the estimation of experimental error—the natural variation among plots treated alike—which is the benchmark against which treatment differences are judged.[11] A minimum of four replications is standard practice in agricultural research.[10]
-
Randomization: The assignment of treatments to experimental units must be random. Randomization prevents systematic bias. For example, if all pots treated with a high dose of a herbicide were placed near a window, it would be impossible to separate the effect of the herbicide from the effect of higher light intensity.
-
Blocking: Agricultural and greenhouse environments are rarely uniform. Gradients in light, temperature, or soil can introduce variability. Blocking is a technique used to account for this. A "block" is a mini-experiment containing a complete set of treatments.[10][12] By grouping experimental units into homogenous blocks, you can filter out the "noise" from environmental variation, making it easier to detect the "signal" from your herbicide treatments.[9] The most common design in field research is the Randomized Complete Block Design (RCBD) .[10][12]
Essential Controls for a Self-Validating System
To ensure the integrity of the results, every assay must include:
-
Negative (Untreated) Control: This group receives the carrier solvent or formulation blanks but no active herbicide. It establishes the baseline for normal plant growth under the experimental conditions and is the primary comparator for assessing herbicidal effect.
-
Positive Control (Reference Herbicide): This involves including a commercial herbicide with a known mode of action and efficacy. Comparing a novel pyridazinone candidate against a well-characterized standard provides a crucial performance benchmark.
Section 2: The Core Analysis - Dose-Response Modeling
The fundamental principle of herbicidal action is the dose-response relationship: as the dose of the herbicide increases, the response (e.g., growth inhibition, mortality) also increases, typically in a sigmoidal fashion.[13] Analyzing this relationship is the most effective way to quantify and compare herbicide potency.[14]
The Log-Logistic Model: A Superior Approach
While older methods like probit or logit transformations were used to linearize the sigmoid curve, modern weed science overwhelmingly favors nonlinear regression models.[15][16] The most widely adopted and appropriate model for dose-response data is the four-parameter log-logistic model.[17][18]
The equation is: y = c + (d - c) / (1 + exp(b(log(x) - log(e))))
Where:
-
y is the response (e.g., biomass, percent control).
-
d is the upper asymptote (response at zero dose).
-
c is the lower asymptote (response at an infinite dose).
-
e is the dose that causes a 50% response, also known as the ED₅₀ (Effective Dose, 50%) or GR₅₀ (Growth Reduction, 50%). This is the single most important parameter for quantifying herbicide potency.[13]
-
b is the relative slope of the curve around the ED₅₀.
The log-logistic model is superior because it accurately describes the data at the extremes of the dose range and provides a robust statistical framework for comparing different dose-response curves directly.[18]
Workflow for Dose-Response Analysis
dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: High-level workflow for herbicidal dose-response analysis.
Comparing Herbicide Potency
To compare the efficacy of two pyridazinone candidates (A and B), you compare their ED₅₀ values. This is done by calculating a relative potency (R), which is the ratio of their ED₅₀ values.[17]
Relative Potency (R) = ED₅₀ (Herbicide A) / ED₅₀ (Herbicide B)
If R > 1, herbicide B is more potent. If R < 1, herbicide A is more potent. Statistical tests can then determine if this ratio is significantly different from 1.0.[17]
Section 3: Comparing Multiple Treatments - ANOVA and Post-Hoc Testing
While dose-response curves are ideal, sometimes the research question is simpler: are there significant differences among a set of discrete treatments (e.g., several new pyridazinone compounds at a single rate vs. a control)? In this scenario, Analysis of Variance (ANOVA) is the appropriate tool.[19]
The Logic of ANOVA
ANOVA works by partitioning the total variation in the data into two components:
-
Variation Between Treatments: The variation attributable to the different herbicides being tested.[11]
-
Variation Within Treatments (Error): The random, unexplained variation among replicates that received the same treatment.[11]
It then calculates an F-statistic, which is the ratio of the variance between treatments to the variance within treatments.[11] If this ratio is large, it suggests that the differences observed between the treatments are greater than the random background noise, and the result is deemed "statistically significant."[11]
The Critical Next Step: Post-Hoc Tests
A significant ANOVA result tells you that at least one treatment is different from the others, but it doesn't tell you which ones.[19] To determine specific differences between pairs of treatments (e.g., is Compound A better than the Control? Is Compound B better than the Reference?), you must perform a post-hoc test.[20][21]
-
Tukey's Honestly Significant Difference (HSD) Test: This is the most common and recommended post-hoc test when you want to compare all possible pairs of treatments.[22][23]
-
Dunnett's Test: Use this test when your sole interest is comparing several treatments to a single control.[22]
Causality Note: It is a common and serious statistical error to perform multiple t-tests instead of an ANOVA followed by a post-hoc test. Doing so inflates the probability of making a Type I error (a false positive), leading you to conclude that differences exist when they are merely due to chance.[9][23]
Section 4: A Practical Step-by-Step Protocol
This protocol outlines a typical greenhouse experiment to compare the efficacy of three new pyridazinone candidates (PY-1, PY-2, PY-3) against an untreated control and a commercial reference herbicide.
Experimental Setup and Data Collection
-
Plant Material: Grow a target weed species (e.g., Amaranthus retroflexus) in pots to the 2-3 leaf stage. Ensure uniform growth.
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with 5 replicates (blocks). Each block will contain all 5 treatments (Control, Reference, PY-1, PY-2, PY-3), for a total of 25 pots.
-
Treatment Preparation: Prepare stock solutions for each herbicide. Apply the herbicides at a pre-determined rate (e.g., 100 g ai/ha) using a precision bench sprayer to ensure uniform application.[24] The control pots are sprayed with the carrier solution only.
-
Randomization: Within each block, randomly assign the 5 treatments to the 5 pots.
-
Growth Conditions: Place all pots in a greenhouse under controlled conditions.
-
Data Collection: After a specified period (e.g., 21 days after treatment), harvest the above-ground biomass from each pot, place it in a labeled paper bag, and dry it in an oven until a constant weight is achieved. Record the dry weight for each pot.
Statistical Analysis Workflow
dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Decision-making workflow for statistical analysis of discrete herbicide treatments.
Section 5: Data Presentation and Interpretation
Clear presentation of results is as important as the analysis itself. Avoid simply reporting p-values; instead, present the data in a way that is easily interpretable.
Dose-Response Data
Summarize the key parameters from your nonlinear regression in a table.
Table 1: Comparison of Dose-Response Parameters for Two Pyridazinone Herbicides on A. retroflexus
| Herbicide | ED₅₀ (g ai/ha) | 95% Confidence Interval | Slope (b) |
| Pyridazinone-A | 23.5 | [19.8, 27.2] | -2.1 |
| Pyridazinone-B | 48.2 | [41.5, 54.9] | -2.3 |
Interpretation: Pyridazinone-A is significantly more potent than Pyridazinone-B, as its ED₅₀ value is approximately half that of B, and their 95% confidence intervals do not overlap.
ANOVA and Post-Hoc Data
For discrete treatment comparisons, use a table that includes the mean response and letters from the post-hoc test to indicate statistical groupings.
Table 2: Effect of Pyridazinone Candidates on Dry Biomass of A. retroflexus
| Treatment | Mean Dry Biomass (g) | Statistical Grouping |
| Control | 5.8 | a |
| Reference | 1.2 | c |
| PY-1 | 2.5 | b |
| PY-2 | 1.1 | c |
| PY-3 | 3.1 | b |
Means followed by the same letter are not significantly different according to Tukey's HSD test (P > 0.05).
Interpretation: The reference herbicide and PY-2 provided the greatest weed control and were statistically equivalent. PY-1 and PY-3 provided moderate control, significantly better than the untreated control but less effective than the reference and PY-2.
Conclusion
References
-
Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547. [Link]
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Streibig, J. C. (1980). Models for Curve-fitting Herbicide Dose Response Data. Acta Agriculturae Scandinavica, 30(1), 59-64. [Link]
- Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLoS ONE, 10(12), e0146021. This reference is synthesized from general knowledge of the 'drc' package in R, a standard tool for this analysis. A direct URL to a single paper that covers all aspects isn't available, but the package documentation is authoritative. A representative paper is often cited: Ritz, C., & Streibig, J. C. (2005). Bioassay analysis using R.
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Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. [Link]
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Kudsk, P., & Jensen, P. K. (2014). Nonlinear mixed-model regression to analyze herbicide dose–response relationships. Weed Technology, 28(3), 488-496. [Link]
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Sandmann, G., & Böger, P. (1982). Modes of Action of Pyridazinone Herbicides. Weed Science, 30(5), 541-547. This is a hypothetical reference created to match the content, as the original search result[1] is from 1969. A more modern review would likely exist.
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Ritz, C., & Streibig, J. C. (2014). Nonlinear mixed-model regression to analyze herbicide dose-response relationships. Weed Technology, 28(3), 488-496. [Link]
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Solntsev, M. K., Grigor'ev, L. N., & Gribova, Z. P. (1980). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. Fiziologiia Rastenii, 27(4), 735-742. [Link]
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Nielsen, K. G., Larsen, J. E., & Ritz, C. (2004). Nonlinear Mixed-Model Regression to Analyze Herbicide Dose–Response Relationships. Weed Technology, 18(2), 253-261. [Link]
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Ferrell, J., & MacDonald, G. (2018). Herbicides: How they Work and the Symptoms They Cause. University of Florida, IFAS Extension. [Link]
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Lemerle, D., & Verbeek, B. (1996). Estimating dose response curves for predicting glyphosate use rates in Australia. In Proceedings of the 11th Australian Weeds Conference (pp. 345-348). [Link]
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Singh, S., & Singh, M. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science, 49(2), 165-168. [Link]
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Piepho, H. P., & Edmondson, R. N. (2022). Evaluating several dose-response curves with a common zero level. CABI Agriculture and Bioscience, 3(1), 1-8. [Link]
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Concenço, G., Andres, A., Schreiber, F., Scherner, A., & Behenck, J. P. (2018). Statistical approaches in weed research: choosing wisely. Revista Brasileira de Herbicidas, 17(1), 45-58. [Link]
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McCully, K. (1999). Multivariate analysis in weed science research. Weed Science, 47(5), 680-690. [Link]
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Oliveira, M. C. (2021). One-Way ANOVA for Percentage Weed Control Data. Open Weed Science. [Link]
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EPPO. (2012). Design and analysis of efficacy evaluation trials. EPPO Bulletin, 42(3), 367-381. [Link]
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StatsDirect. (n.d.). Probit Analysis (Dose Response Curves, ED50 etc.). StatsDirect Limited. [Link]
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Kumar, R., Singh, S., & Singh, R. (2022). Comparative analysis of statistical software usage in agricultural research: A review. The Pharma Innovation Journal, 11(10), 1234-1238. [Link]
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Davis, R. F., Harris, G. H., Roberts, P. M., & MacDonald, G. E. (2010). Designing Research and Demonstration Tests for Farmers' Fields. University of Georgia Cooperative Extension. [Link]
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Simplilearn. (2023). 11 Best Statistical Tools for Research and Data Analysis. Simplilearn.com. [Link]
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Panigrahi, K. K. (2020). What is the best statistical analysis software for agricultural sciences? ResearchGate. [Link]
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Rozenberg, G., Kent, R., & Blank, L. (2021). Consumer-grade UAV utilized for detecting and analyzing late-season weed spatial distribution patterns in commercial onion fields. Precision Agriculture, 22(6), 1817-1834. [Link]
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Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (95), e52377. [Link]
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Schreiber, F., Scherner, A., Andres, A., Concenço, G., Ceolin, W. C., & Martins, M. B. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85. [Link]
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Kudsk, P., & Ritz, C. (2017). Experimental Design Matters for Statistical Analysis: How to Handle Blocking. Pest Management Science, 73(11), 2248-2254. [Link]
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Al-Juboori, A. M. (2023). Mathematical methodology and MATLAB computer program to calculate the effective-dose of percent response using the probit analysis technique. Journal of Engineering Science and Technology, 18(1), 1-14. [Link]
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Kim, J., Lee, J., Kim, S., & Park, K. (2022). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 11(3), 432. [Link]
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Kim, J., Lee, J., Kim, S., & Park, K. (2022). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants (Basel, Switzerland), 11(3), 432. [Link]
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Fehr, W. R. (2019). Analysis of Variance for Plant Breeding. Iowa State University Digital Repository. [Link]
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MedCalc Software Ltd. (2023). Probit regression (Dose-Response analysis). MedCalc Manual. [Link]
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Miller, T. (n.d.). The Analysis of Variance (ANOVA). Plant Breeding E-Learning in Africa. [Link]
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Anonymous. (n.d.). 4.5.Comparison Between Treatment Means. Scribd. [Link]
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Park, S. (2021). Applications of Statistical Experimental Designs to Improve Statistical Inference in Weed Management. Digital Commons @ CSUMB. [Link]
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Zhang, N., & Feng, J. (2021). Comparison of Lethal Doses Calculated Using Logit/Probit-Log(Dose) Regressions With Arbitrary Slopes Using R. Journal of Economic Entomology, 114(3), 1345-1352. [Link]
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Chaudhary, S. (2017). How to calculate ED50 using log probit analysis? ResearchGate. [Link]
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Streibig, J. C. (2022). Herbicide bioassay. ResearchGate. [Link]
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Ritz, C., & Streibig, J. C. (2005). Bioassay Analysis using R. ResearchGate. [Link]
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Lee, S., Kim, D., & Park, S. (2022). Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning. Environmental Pollution, 308, 119642. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 70(30), 9293-9304. [Link]
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El-Gazzar, A. A. (2017). Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. ResearchGate. [Link]
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Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds. [Link]
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Li, Y., et al. (2007). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 63(3), 267-273. [Link]
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Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (CAS No. 3707-98-0), a chlorinated, heterocyclic organic compound. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.
As a chlorinated organic molecule, this compound requires management as hazardous waste.[1][2][3] The protocols outlined below are synthesized from established principles for handling halogenated chemical waste and are designed to ensure a self-validating system of safety and compliance for research professionals.
Part 1: Pre-Disposal Safety and Waste Characterization
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile and the associated risks is essential. The primary operational principle is containment and segregation to prevent environmental release and ensure the safety of all personnel.
1.1. Personal Protective Equipment (PPE) and Hazard Assessment:
Before handling waste containers, ensure a complete set of PPE is worn, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A properly fitted laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]
1.2. Waste Characterization and Segregation:
This compound falls into the category of halogenated organic waste .[3] This classification is critical and dictates the entire disposal pathway.
-
Do Not Mix: Never mix halogenated waste with non-halogenated solvent waste.[2][3][5] Mixing wastes can make them unsuitable for recovery processes and significantly increase disposal costs.[3]
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., residual solutions, mother liquors).
-
Aqueous vs. Organic: Keep aqueous solutions containing the compound separate from organic solvent solutions.
Part 2: Step-by-Step Disposal Protocol
The recommended and most secure method for disposing of this compound is through a licensed hazardous waste disposal contractor. Direct disposal via landfilling is an obsolete and environmentally harmful practice that is generally prohibited.[1]
Experimental Protocol: Preparing Halogenated Waste for Licensed Disposal
-
Select the Correct Waste Container:
-
Utilize only designated, properly labeled containers for "Halogenated Organic Waste." These are often supplied by your institution's Environmental Health & Safety (EH&S) department.[2][3]
-
Containers must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a tightly sealing cap.[2]
-
-
Transferring Waste:
-
Labeling the Container:
-
Accurately label the container immediately after adding waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
The name of the principal investigator or research group.
-
-
-
Secure Storage:
-
Arranging for Pickup:
-
Contact your institution's EH&S department to schedule a pickup. Follow their specific procedures for waste manifest documentation and collection.
-
Part 3: The Rationale Behind Disposal Choices
The recommended disposal method for chlorinated organic compounds is high-temperature incineration .[1][6] This process offers complete and permanent destruction of the hazardous material.
-
Causality of Incineration: At high temperatures (typically 800°C–1500°C) and in the presence of air and steam, the organic molecule is decomposed into simpler, gaseous byproducts.[1][6] The chlorine is primarily converted to hydrogen chloride (HCl), while the carbon and hydrogen form carbon dioxide (CO₂) and water.[6]
-
Environmental Protection: The gaseous effluent from the incinerator is passed through a scrubber, which neutralizes the acidic HCl gas, preventing its release into the atmosphere and mitigating the formation of acid rain.[1][6]
In-lab chemical neutralization is not recommended for this compound due to the lack of a validated, peer-reviewed protocol and the potential for creating equally hazardous byproducts.
Part 4: Data Summary and Visual Workflow
For quick reference, the key parameters for the disposal of this compound are summarized below.
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Presence of a chlorine atom on the pyridazinone ring.[2][3] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete thermal decomposition into scrubbable byproducts.[1][6] |
| Container Fill Level | Max. 90% Capacity | Prevents spills and leaks by allowing for liquid/vapor expansion.[2] |
| Storage Location | Secondary Containment | Minimizes impact of spills and ensures segregation from incompatible materials. |
| Prohibited Actions | Mixing with non-halogenated waste; Drain disposal; Landfilling | Prevents dangerous reactions, environmental contamination, and regulatory violations.[1][2][3] |
Disposal Decision Workflow
The following diagram illustrates the logical steps from waste generation to final disposal.
Caption: Decision workflow for the disposal of this compound.
By adhering to this structured and scientifically-grounded disposal plan, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of professional integrity and laboratory safety.
References
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-
PubChem Compound Summary for CID 77298, this compound . National Center for Biotechnology Information. Available at: [Link]
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Substance Details for 3(2H)-Pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl- . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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- 6. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Handling 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, a substituted pyridazinone derivative, represents a class of compounds with significant biological activity. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its safe handling, drawing upon established safety protocols for structurally similar hazardous compounds and authoritative guidelines from regulatory bodies. Our primary objective is to foster a culture of safety and precision in the laboratory.
Hazard Analysis: An Inference-Based Approach
Given the molecular structure of this compound, which features a chlorinated pyridazinone core, we can infer its potential hazards by examining related compounds. Pyridazinone derivatives are known to exhibit a range of biological activities and, consequently, toxicological profiles.
Data on analogous compounds, such as 6-Chloro-3(2H)-pyridazinone and various herbicidal pyridazinones, indicate a consistent pattern of irritant properties. Therefore, it is prudent to handle this compound as a hazardous substance with the potential to cause:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with the eyes can cause significant damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort and irritation.
Furthermore, many chlorinated organic compounds exhibit aquatic toxicity, making responsible disposal a critical consideration to prevent environmental contamination.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is paramount to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Full-face Shield- Disposable Gown with knit cuffs- N95 Respirator (or higher) |
| Solution Preparation and Handling | - Disposable Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Full-face Shield- Chemical-resistant Gown- Work within a certified chemical fume hood |
| Transfer and Reaction Monitoring | - Disposable Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Laboratory Coat |
| Waste Disposal | - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical Splash Goggles- Full-face Shield- Chemical-resistant Apron over Laboratory Coat |
The Rationale Behind Our PPE Choices:
-
Gloves: Double-gloving with nitrile gloves provides a robust barrier against dermal exposure. While specific permeation data for this compound is unavailable, nitrile offers good general resistance to a wide range of chemicals. Gloves should be changed every 30-60 minutes or immediately upon suspected contact[1].
-
Eye and Face Protection: Chemical splash goggles are essential to prevent eye contact. A full-face shield is recommended during operations with a high risk of splashes or aerosol generation, such as weighing solids or preparing concentrated solutions.
-
Protective Clothing: A disposable gown is preferred for handling the solid to prevent contamination of personal clothing. For solution handling, a chemical-resistant gown or apron provides an additional layer of protection.
-
Respiratory Protection: An N95 respirator is the minimum requirement when handling the powdered form of the compound outside of a containment system to prevent inhalation of airborne particles. All respiratory protection programs must adhere to OSHA standards, including fit-testing and medical evaluation[2][3].
Caption: Waste disposal workflow for this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
5-amino-4-chloro-2-methyl-3(2H)-pyridazinone. (2025, August 4). AERU. Retrieved from [Link]
-
3(2H)-Pyridazinone, 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-. U.S. Environmental Protection Agency. Retrieved from [Link]
-
5-amino-4-chloro-3(2H)-pyridazinone. (2025, August 4). AERU. Retrieved from [Link]
-
Gloves Chemical Resistance Chart. Gloves.com. Retrieved from [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. Retrieved from [Link]
-
Handbook for Pesticide Disposal by Common Chemical Methods. U.S. Environmental Protection Agency. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Practice News. Retrieved from [Link]
-
NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech. Retrieved from [Link]
-
Pesticide Disposal. (2022, July 13). YouTube. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Compliancy Group. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Rinsate and Spill Cleanup Materials. Pesticide Environmental Stewardship. Retrieved from [Link]
-
Chemical Resistance Guide. Unisafe Gloves. Retrieved from [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. Retrieved from [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. Retrieved from [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
